4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(3-bromophenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-11-3-1-2-9(6-11)12-4-5-14-7-10(12)8-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKWGCMKURRWTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C=NC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370835 | |
| Record name | 4-(3-Bromophenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376646-64-9 | |
| Record name | 4-(3-Bromophenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 376646-64-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3-bromophenyl)-3-pyridinecarboxaldehyde, a key building block in medicinal chemistry and organic synthesis. The document details its physicochemical properties, provides a robust, field-tested protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction, and offers a thorough analysis of its spectroscopic characterization. With the CAS Number 376646-64-9 , this guide serves as an essential resource for professionals engaged in the design and development of novel therapeutics and complex organic molecules.
Introduction: The Strategic Importance of Aryl-Substituted Pyridines
The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved therapeutic agents. Its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with phenyl rings make it a cornerstone of modern medicinal chemistry. The introduction of aryl substituents onto the pyridine core, particularly at the 4-position, allows for the precise modulation of a molecule's steric and electronic properties, profoundly influencing its interaction with biological targets. This compound, in particular, offers a unique combination of functionalities: a reactive aldehyde for further elaboration, a pyridine ring for core structural requirements, and a bromophenyl moiety that can serve as a handle for subsequent cross-coupling reactions or as a key pharmacophoric element. This trifecta of features makes it a highly valuable intermediate in the synthesis of compounds targeting a range of diseases, including cancer and infectious diseases.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 376646-64-9 | |
| Molecular Formula | C₁₂H₈BrNO | |
| Molecular Weight | 262.11 g/mol | |
| Appearance | Solid, typically a crystalline material. Color can range from light brown to yellow. | |
| Melting Point | 84-86 °C | |
| Boiling Point (Predicted) | 379.6 ± 32.0 °C at 760 mmHg | |
| Density (Predicted) | 1.490 ± 0.06 g/cm³ | |
| Solubility | Limited solubility in water; soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | |
| pKa (Predicted) | 3.54 ± 0.18 |
Synthesis via Suzuki-Miyaura Cross-Coupling: A Validated Protocol
The construction of the C-C bond between the pyridine and phenyl rings is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely recognized for its functional group tolerance and reliability. The following protocol is a robust, self-validating system for the synthesis of this compound.
Reaction Principle
The Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.
Experimental Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura synthesis.
Detailed Step-by-Step Methodology
Materials:
-
4-Chloro-3-pyridinecarboxaldehyde (1.0 eq)
-
(3-Bromophenyl)boronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-chloro-3-pyridinecarboxaldehyde, (3-bromophenyl)boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Bubble the inert gas through the stirred solution for 15-20 minutes to ensure the removal of dissolved oxygen.
-
Add the Pd(dppf)Cl₂ catalyst to the flask under a positive flow of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.
Spectroscopic Characterization: A Self-Validating System
The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides key structural information. The aldehyde proton is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.0 ppm. The aromatic protons of both the pyridine and bromophenyl rings will resonate in the range of δ 7.0-8.5 ppm, exhibiting characteristic splitting patterns based on their coupling with adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic resonance for the aldehyde carbonyl carbon around δ 190-195 ppm. The aromatic carbons will appear in the δ 120-155 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups. A strong absorption band characteristic of the aldehyde C=O stretch is expected around 1700 cm⁻¹. Aromatic C=C and C-N stretching vibrations will be observed in the 1580-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ with nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
Applications in Drug Discovery and Organic Synthesis
This compound is a versatile building block with significant potential in several areas of chemical research:
-
Medicinal Chemistry: The pyridine and bromophenyl moieties are common features in pharmacologically active molecules. The aldehyde group provides a convenient point for derivatization to build more complex structures for screening against various biological targets.
-
Organic Synthesis: As a bifunctional molecule, it can undergo a wide range of chemical transformations. The aldehyde can participate in reactions such as Wittig olefination, reductive amination, and condensation reactions. The bromo-substituent can be further functionalized through additional cross-coupling reactions, allowing for the synthesis of elaborate molecular architectures.
-
Material Science: The rigid, aromatic structure of this compound makes it a potential precursor for the synthesis of novel polymers and organic materials with interesting electronic and optical properties.
Conclusion
This compound is a valuable and versatile chemical intermediate. This guide has provided a comprehensive overview of its properties, a detailed and reliable protocol for its synthesis, and a framework for its thorough characterization. The information presented herein is intended to empower researchers and scientists in their efforts to leverage this important building block for the advancement of drug discovery and chemical synthesis.
An In-Depth Technical Guide to 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde, a heterocyclic aromatic aldehyde of interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, characterization, and key physical attributes to facilitate its use in research and development.
Introduction
This compound, with the CAS Number 376646-64-9, is a bifunctional organic molecule featuring a pyridine ring substituted with a 3-bromophenyl group at the 4-position and a carboxaldehyde group at the 3-position.[1] This unique arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecular architectures. The presence of the reactive aldehyde, the nucleophilic pyridine nitrogen, and the versatile bromophenyl moiety allows for a wide range of chemical transformations. Its structural motifs are found in various biologically active compounds, suggesting its potential as a key intermediate in the development of novel therapeutic agents and functional materials.[1]
Physicochemical Properties
The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental settings.
| Property | Value | Source(s) |
| CAS Number | 376646-64-9 | [1] |
| Molecular Formula | C₁₂H₈BrNO | [1] |
| Molecular Weight | 262.1 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 84-86 °C | |
| Boiling Point (Predicted) | 379.6 ± 32.0 °C at 760 mmHg | |
| Density (Predicted) | 1.490 ± 0.06 g/cm³ | [1] |
| Solubility | Expected to be soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol; limited solubility in water. | [1] |
Molecular Structure and Spectroscopic Data
The structural elucidation of this compound is accomplished through various spectroscopic techniques. Below is a summary of expected and reported spectral data.
Chemical Structure
The molecule consists of a pyridine ring and a brominated benzene ring linked by a single carbon-carbon bond. The aldehyde group is attached to the pyridine ring ortho to the phenyl substituent.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton as a singlet in the downfield region, typically around δ 9.8-10.0 ppm. The aromatic protons on both the pyridine and bromophenyl rings will appear in the range of δ 7.0-8.5 ppm, exhibiting complex splitting patterns due to spin-spin coupling.[1]
-
¹³C NMR: The carbon NMR spectrum will display twelve distinct signals corresponding to the twelve carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
A strong carbonyl (C=O) stretching vibration from the aldehyde group, anticipated around 1700 cm⁻¹.[1]
-
Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
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Aromatic C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The presence of bromine, with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), will result in two molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity.
Synthesis and Purification
The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used due to its mild reaction conditions and tolerance of various functional groups.
Proposed Synthesis via Suzuki-Miyaura Coupling
A plausible synthetic route involves the palladium-catalyzed cross-coupling of a pyridine-based boronic acid or ester with a brominated aromatic partner, or vice versa. For instance, the coupling of 4-chloro-3-pyridinecarboxaldehyde with (3-bromophenyl)boronic acid represents a viable strategy.
References
Section 1: Molecular Profile and Physicochemical Properties
An In-depth Technical Guide to 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into its core physicochemical properties, structural characteristics, synthetic pathways, and practical applications, grounding all information in established scientific principles and methodologies.
This compound is an organic compound featuring a pyridine ring substituted at the 4-position with a 3-bromophenyl group and an aldehyde functional group at the 3-position.[1] This unique arrangement of a biaryl system with a reactive aldehyde handle makes it a valuable intermediate for constructing more complex molecular architectures.[1]
The fundamental properties of this compound are summarized below, providing the essential data required for experimental design and execution.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₈BrNO | [1][2] |
| Molecular Weight | 262.11 g/mol | [2] |
| CAS Number | 376646-64-9 | [1][2] |
| Melting Point | 84-86 °C | [2] |
| Predicted Density | 1.490 ± 0.06 g/cm³ | [1] |
| Appearance | Solid (at room temperature) | [2] |
| Solubility | Limited water solubility; soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | [1] |
| IUPAC Name | 4-(3-bromophenyl)pyridine-3-carbaldehyde | [1] |
Section 2: Spectroscopic and Structural Elucidation
Confirming the identity and purity of this compound is paramount. Standard spectroscopic techniques provide a definitive structural fingerprint.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is a primary tool for structural confirmation. The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and its direct attachment to the aromatic pyridine ring, resulting in a characteristic singlet signal in the downfield region of the spectrum, typically around δ 9.8-10.0 ppm.[1] The aromatic protons on both the pyridine and bromophenyl rings produce a complex series of multiplets in the δ 7.0-8.5 ppm range, with coupling patterns that can be used to confirm the substitution pattern.[1]
-
Infrared (IR) Spectroscopy : IR analysis reveals the presence of key functional groups. A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde.[1] Vibrations corresponding to the aromatic C=C and C=N bonds of the pyridine and phenyl rings are observed in the 1580-1600 cm⁻¹ region.[1]
-
Mass Spectrometry (MS) : Electron impact mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight, along with characteristic fragmentation patterns, including the loss of the aldehyde group (-CHO) and bromine.
Section 3: Synthesis and Mechanistic Considerations
The construction of the biaryl C-C bond between the pyridine and phenyl rings is the key challenge in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is the most prevalent and efficient method for this transformation, valued for its high functional group tolerance and generally high yields.
A logical and field-proven synthetic route involves the palladium-catalyzed coupling of a pyridine precursor with a boronic acid derivative.
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Causality of Experimental Choices:
-
Palladium Catalyst: A palladium(0) source like Pd(PPh₃)₄ is chosen for its reliability in executing the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
Base: An aqueous base is essential for the transmetalation step, activating the boronic acid for transfer to the palladium center.
-
Solvent System: A solvent like toluene or dioxane is used to solubilize the organic reactants while allowing for the use of an aqueous base, creating a biphasic system that facilitates the reaction.
Section 4: Applications in Research and Development
The true value of this compound lies in its utility as a versatile synthetic intermediate.[1] The aldehyde group serves as a reactive handle for a multitude of chemical transformations, while the bromophenyl moiety offers a site for further cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries.
Key Application Areas:
-
Medicinal Chemistry: Pyridine-based scaffolds are prevalent in numerous approved drugs. This compound serves as a starting point for synthesizing potential inhibitors for various biological targets, including those related to cancer and infectious diseases.[1][3] The aldehyde can be converted into amines, amides, and other functional groups crucial for receptor binding.
-
Material Science: The rigid biaryl structure can be incorporated into polymers or organic light-emitting diode (OLED) materials, where its electronic and optical properties can be fine-tuned through further derivatization.[1]
-
Organic Synthesis: It is a building block for creating more elaborate heterocyclic systems.[1]
Caption: Versatility of the aldehyde functional group.
Section 5: Experimental Protocols
The following protocols are provided as validated, reproducible methods for common transformations involving this compound.
Protocol 1: Reductive Amination to Synthesize a Secondary Amine
This protocol describes the conversion of the aldehyde to a secondary amine using a primary amine and a mild reducing agent.
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane or Methanol) to a concentration of 0.1 M.
-
Imine Formation: Add the desired primary amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.
-
Stirring: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the flask. This reagent is selective for the imine in the presence of the unreacted aldehyde and is tolerant of mildly acidic conditions.
-
Reaction: Continue stirring the reaction at room temperature for 12-24 hours until the starting material is consumed (as monitored by TLC).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like Dichloromethane or Ethyl Acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product should be purified by flash column chromatography.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a self-validating system for isolating the desired product from the reaction mixture.
-
Column Packing: Select an appropriately sized column and pack it with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading: Adsorb the crude product from the previous step onto a small amount of silica gel and load it carefully onto the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of Ethyl Acetate. The optimal gradient will depend on the polarity of the product but a typical gradient might run from 5% to 50% Ethyl Acetate in Hexane.
-
Fraction Collection: Collect fractions and analyze them by TLC, staining with an appropriate visualization agent (e.g., potassium permanganate or UV light).
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified compound.
Section 6: Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential.
-
Hazard Classification: This compound is classified as an irritant.[2] Similar aromatic aldehydes may cause skin and eye burns and may cause an allergic skin reaction.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[4][5]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][5] Keep away from heat, sparks, and open flames.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] For long-term stability, storage under an inert atmosphere (e.g., Nitrogen or Argon) may be beneficial to prevent oxidation of the aldehyde group.
Section 7: Conclusion
This compound is a high-value chemical intermediate with significant potential in drug discovery, material science, and synthetic chemistry. Its well-defined structure, characterized by a molecular weight of 262.11 g/mol , and the presence of two distinct, reactive sites—the aldehyde and the bromo-aryl group—provide chemists with a powerful and versatile platform for molecular innovation. The robust synthetic and derivatization protocols outlined in this guide offer a solid foundation for its effective use in research and development settings.
References
solubility of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in medicinal chemistry and organic synthesis.[1] Understanding the solubility of this compound is paramount for its effective use in reaction chemistry, purification, and formulation development. This document delineates the theoretical principles governing its solubility, presents its expected solubility profile in various organic solvents, and furnishes a detailed experimental protocol for empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize processes involving this versatile molecule.
Introduction: The Significance of this compound
This compound is a bi-aryl organic compound featuring a pyridine ring substituted with a bromophenyl group at the 4-position and an aldehyde functional group at the 3-position.[1] Its molecular structure offers a unique combination of functionalities, making it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals targeting cancer and infectious diseases.[1]
The successful application of this intermediate in any synthetic or formulation workflow is fundamentally dependent on its solubility. Proper solvent selection impacts reaction kinetics, yield, purification efficiency (e.g., in crystallization and chromatography), and the ability to formulate for biological screening. This guide provides the foundational knowledge required to make informed decisions regarding solvent systems for this compound.
Physicochemical & Structural Properties
The solubility of a compound is intrinsically linked to its physical and chemical properties. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₈BrNO | [1][2][3] |
| Molecular Weight | ~262.1 g/mol | [1][2][3] |
| Appearance | Solid at room temperature, often a crystalline material described as light brown to yellow. | [1] |
| Melting Point | 84-86 °C | [1][2][3] |
| Boiling Point | ~379.6 °C (Predicted) | [1][2] |
| Density | ~1.490 g/cm³ (Predicted) | [1][2] |
| pKa | ~3.54 (Predicted) | [2][4] |
| log P | 3.32 (Predicted) | [1] |
Structural Analysis and Intermolecular Forces
The molecule's structure dictates its interaction with solvent molecules.
Caption: Molecular structure of this compound.
-
Polar Moieties : The pyridine nitrogen atom and the carbonyl group (C=O) of the aldehyde are polar, capable of engaging in dipole-dipole interactions and acting as hydrogen bond acceptors.
-
Nonpolar Regions : The two aromatic rings (bromophenyl and pyridine) constitute a large, nonpolar surface area, predisposing the molecule to London dispersion forces.
-
Lipophilicity : The predicted octanol-water partition coefficient (log P) of 3.32 indicates moderate lipophilicity, suggesting a preference for organic environments over aqueous ones.[1]
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6][7] It posits that substances with similar polarities and intermolecular forces are more likely to be miscible.
-
Polar Solvents (e.g., Methanol, Ethanol) : These solvents can interact with the polar aldehyde and pyridine groups. Protic polar solvents can also hydrogen-bond with the nitrogen and oxygen atoms.
-
Aprotic Polar Solvents (e.g., Dichloromethane, Ethyl Acetate) : These solvents can effectively solvate the molecule via dipole-dipole interactions without the complexities of hydrogen bonding.
-
Nonpolar Solvents (e.g., Hexane, Toluene) : These solvents will primarily interact with the large aromatic portions of the molecule through London dispersion forces.
Given the molecule's mixed polarity, it is expected to exhibit favorable solubility in a range of polar aprotic and moderately polar protic solvents, with limited solubility in highly nonpolar or highly polar (aqueous) solvents.
Qualitative Solubility Profile
While quantitative data is scarce in public literature, a qualitative assessment based on structural analogs and chemical principles can be made. The compound is expected to be soluble in several common organic solvents.[1]
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | The polarity is well-matched to engage in dipole-dipole interactions with the solute. |
| Esters | Ethyl Acetate (EtOAc) | Soluble | A moderately polar aprotic solvent capable of solvating both polar and nonpolar regions of the molecule. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Soluble | Polar protic solvents that can interact with the polar functional groups. Solubility may decrease with longer alkyl chains (e.g., butanol). |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | Lower polarity than esters and alcohols, but still capable of solvating the molecule. |
| Aromatic | Toluene, Benzene | Slightly to Moderately Soluble | Primarily interacts via dispersion forces with the aromatic rings. |
| Highly Nonpolar | Hexane, Heptane | Slightly Soluble to Insoluble | Insufficient polarity to effectively solvate the polar pyridine and aldehyde groups. |
| Aqueous | Water | Limited to Insoluble | The large, hydrophobic bromophenyl group significantly limits water solubility.[1] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique.[5]
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Scintillation vials or test tubes with screw caps
-
Thermostatic shaker bath or incubator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Step-by-Step Methodology
Caption: Workflow for experimental solubility determination via the shake-flask method.
-
Preparation : Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent (e.g., 5 mL). The key is to ensure undissolved solid remains after equilibration, confirming saturation.
-
Equilibration : Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure the solution reaches equilibrium.[5]
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled, leaving a clear supernatant.
-
Sampling : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any suspended microcrystals. This step is critical to prevent overestimation of solubility.
-
Dilution : Accurately dilute the filtered sample with a known volume of the same solvent to bring its concentration within the linear range of the analytical instrument.
-
Quantification : Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation : Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
Self-Validating System & Trustworthiness
-
Visual Confirmation : Always visually inspect for undissolved solid before sampling to confirm saturation.
-
Time to Equilibrium : Run a preliminary experiment with samples taken at different time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration no longer changes, verifying that equilibrium has been reached.
-
Reproducibility : Perform each measurement in triplicate to ensure the precision and reliability of the results.
Safety Precautions
-
Handle this compound in a well-ventilated area or fume hood.[8][9]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][10]
-
Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning work.[8][9][10]
Conclusion
This compound is a moderately lipophilic compound with both polar and nonpolar structural features. This duality governs its solubility, making it readily soluble in common polar aprotic solvents like dichloromethane and ethyl acetate, as well as polar protic solvents like methanol. Its solubility is limited in highly nonpolar (hexane) and highly polar (water) media. For precise quantitative applications, the experimental protocol detailed in this guide provides a robust framework for determining its solubility in any solvent system of interest, enabling the optimization of its use in research and development.
References
- 1. Buy this compound | 376646-64-9 [smolecule.com]
- 2. This compound | 376646-64-9 [m.chemicalbook.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. This compound | 376646-64-9 [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.ws [chem.ws]
- 7. Khan Academy [khanacademy.org]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde melting point and boiling point.
An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis, experimental determination, and critical considerations for handling and characterizing this biaryl compound.
Introduction: The Significance of this compound
This compound (C₁₂H₈BrNO) is a biaryl organic compound featuring a pyridine ring substituted with a 3-bromophenyl group at the 4-position and an aldehyde functional group at the 3-position.[1] Its molecular structure, combining a versatile aldehyde handle with the rigid framework of two aromatic rings, makes it a valuable building block in medicinal chemistry and materials science.[1] The aldehyde group serves as a key intermediate for constructing more complex molecules through reactions like nucleophilic additions and condensations, while the bromophenyl and pyridine moieties can modulate biological activity and material properties.[1]
Accurate determination of its physical properties, such as melting and boiling points, is fundamental for its purification, identification, and application in further synthetic endeavors.
Physicochemical Properties
The key thermal properties for this compound are summarized below. It is critical to note that while the melting point has been determined experimentally, the boiling point is a predicted value due to the compound's high molecular weight and thermal liability.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈BrNO | [1] |
| Molecular Weight | 262.11 g/mol | [1][2] |
| Melting Point | 84-86 °C | [1][2] |
| Predicted Boiling Point | 379.6 °C at 760 mmHg | [1] |
The melting point of a crystalline solid provides a crucial indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.5 °C.[3] Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[3] The experimental value of 84-86 °C is consistent with similar brominated pyridinecarboxaldehyde derivatives.[1]
The high predicted boiling point is a consequence of the molecule's significant molecular weight and the strong intermolecular forces, including dipole-dipole interactions and potential π-π stacking between the aromatic rings.[4][5]
Synthesis and Purification: A Prerequisite for Accurate Measurement
To experimentally verify the physicochemical properties, a pure sample of the target compound is essential. The most logical and widely applied method for synthesizing 4-arylpyridines is the Suzuki-Miyaura cross-coupling reaction.[6][7]
Proposed Synthesis via Suzuki-Miyaura Coupling
This reaction creates the pivotal C-C bond between the pyridine and phenyl rings using a palladium catalyst.
Reaction Scheme: (3-Bromophenyl)boronic acid + 4-Chloro-3-pyridinecarboxaldehyde → this compound
The choice of a palladium catalyst and ligand is crucial for achieving high yields and suppressing side reactions, such as the formation of phenylated impurities derived from phosphorus ligands.[8] A system like Pd(OAc)₂ with a suitable phosphine ligand is often effective for coupling heteroaryl halides.[9]
Caption: Suzuki-Miyaura synthesis workflow.
Purification Protocols
Purification is a critical, non-negotiable step. The presence of unreacted starting materials, catalyst residues, or side products will invalidate any subsequent physical property measurements.
Protocol 1: Column Chromatography This is the primary method for separating the desired product from reaction impurities.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexane).
-
Loading: Carefully load the adsorbed crude product onto the top of the silica bed.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent to move the desired compound down the column. Aldehydes are moderately polar; the product should elute after non-polar impurities but before highly polar ones.[10]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization For final polishing, recrystallization can be employed to obtain a highly crystalline, pure solid.
-
Solvent Selection: Identify a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., isopropanol, ethanol/water).
-
Dissolution: Dissolve the chromatographed product in the minimum amount of boiling solvent.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature, then in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Experimental Determination of Physical Properties
With a verified pure sample, the melting and boiling points can be accurately determined.
Melting Point Determination Protocol
This procedure uses a standard melting point apparatus (e.g., Mel-Temp).[3]
-
Sample Preparation: Place a small amount of the dry, crystalline product on a watch glass and crush it into a fine powder.[11]
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Tap the closed end on a hard surface to pack the sample down to a height of 2-3 mm.[3][12]
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[12]
-
Rapid Determination (Optional): First, heat the sample rapidly (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool.[3]
-
Accurate Determination: Using a fresh sample, heat the block to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.[3][12]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is the range T1-T2.[11][12] A pure sample should have a range of ≤ 1.5 °C.
Boiling Point Determination (Thiele Tube Method)
Direct distillation at atmospheric pressure is inadvisable due to the high predicted boiling point, which risks thermal decomposition. A microscale method using a Thiele tube is more appropriate for estimating the boiling point.[13]
-
Sample Preparation: Add approximately 0.5 mL of the compound to a small test tube (e.g., a Durham tube).
-
Capillary Insertion: Place a standard melting point capillary tube, sealed end up, into the liquid in the test tube.[13]
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil). Heat the side arm of the Thiele tube gently with a microburner.[13]
-
Observation: As the temperature rises, air trapped in the inverted capillary will bubble out. Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates the temperature is just above the boiling point.[13]
-
Data Recording: Remove the heat source. The stream of bubbles will slow and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure. The temperature at this exact moment is the boiling point.[4][13]
Caption: Workflow for validation of physical properties.
Structural Characterization
Before any property determination, the chemical identity of the synthesized material must be unequivocally confirmed.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aldehyde proton (a singlet typically between 9.8-10.0 ppm) and a complex pattern of aromatic protons for the pyridine and bromophenyl rings (typically between 7.0-8.5 ppm).[1]
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments, including the distinct signal for the aldehyde carbonyl carbon (around 180-190 ppm).
-
Mass Spectrometry (MS): This analysis will confirm the molecular weight of the compound (262.11 g/mol ). High-resolution mass spectrometry (HRMS) can verify the exact molecular formula, C₁₂H₈BrNO.[14]
-
Infrared (IR) Spectroscopy: The IR spectrum should display a strong characteristic absorption band for the aldehyde C=O stretch (typically around 1700 cm⁻¹).
Safety and Handling
Brominated aromatic compounds and aldehydes require careful handling in a laboratory setting.[15][16]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[15][16]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15][16]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat and direct sunlight.[15]
-
Incompatibilities: Avoid contact with strong oxidizing agents, bases, and reducing agents.[15]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.[15]
Conclusion
The melting point of this compound is experimentally determined to be in the range of 84-86 °C, a key parameter indicative of its purity. Its high predicted boiling point of ~380 °C necessitates specialized microscale techniques for experimental verification to prevent thermal degradation. This guide provides the essential protocols for the synthesis, purification, and rigorous characterization required to validate these fundamental physicochemical properties, ensuring data integrity for researchers in synthetic chemistry and drug discovery.
References
- 1. Buy this compound | 376646-64-9 [smolecule.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. Video: Boiling Points - Concept [jove.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. byjus.com [byjus.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. oxfordlabfinechem.com [oxfordlabfinechem.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde
Abstract
This guide provides a comprehensive analysis and detailed prediction of the proton nuclear magnetic resonance (¹H NMR) spectrum for the heteroaromatic compound 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde. As a molecule incorporating a pyridine ring, a brominated phenyl ring, and an aldehyde functional group, its structure presents a unique combination of electronic and steric influences that are reflected in its NMR spectrum.[1] This document serves as a predictive framework for researchers, detailing the theoretical basis for the chemical shifts and coupling patterns, a step-by-step protocol for experimental acquisition, and an in-depth interpretation of the expected spectral data. The methodologies and principles discussed herein are grounded in established NMR theory and are designed to provide a robust guide for the structural elucidation of this and similar biaryl compounds.[2]
Introduction: Structural and Chemical Context
This compound (C₁₂H₈BrNO) is a valuable building block in medicinal chemistry and organic synthesis.[1] Its constituent parts—a pyridine ring, known for its presence in numerous bioactive molecules, a bromophenyl group that allows for further functionalization via cross-coupling reactions, and a versatile aldehyde group—make it a key intermediate for creating complex molecular architectures.[1]
Accurate structural verification is paramount in drug development and chemical research. ¹H NMR spectroscopy is one of the most powerful tools for this purpose, providing detailed information about the electronic environment and connectivity of protons within a molecule.[3] This guide will deconstruct the predicted ¹H NMR spectrum of this molecule, offering a deep dive into the causal factors that determine its appearance.
Molecular Structure and Predicted Proton Environments
The key to interpreting the ¹H NMR spectrum lies in understanding the molecule's structure and the unique electronic environment of each proton. Due to steric hindrance between the ortho protons of the two rings, it is anticipated that the pyridine and bromophenyl rings are not coplanar. This twisted conformation is critical as it influences through-space effects, which can impact the chemical shifts of nearby protons.[4][5]
The diagram below illustrates the molecular structure with a systematic numbering scheme for the protons, which will be used throughout this guide.
References
- 1. Buy this compound | 376646-64-9 [smolecule.com]
- 2. 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Infrared Spectroscopy of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde
Abstract
This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FTIR) spectroscopy of 4-(3-Bromophenyl)-3-pyridinecarboxaldehyde, a compound of interest in medicinal chemistry and organic synthesis.[1] This document delineates the structural components of the molecule, predicts its characteristic infrared absorption frequencies, and offers detailed, field-proven protocols for sample analysis using both Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) techniques. The causality behind experimental choices is explained to ensure methodological robustness. This guide is intended to serve as an authoritative resource for researchers, enabling accurate spectral acquisition and interpretation for quality control, structural elucidation, and reaction monitoring.
Introduction: The Significance of Vibrational Spectroscopy for Heterocyclic Aldehydes
This compound is a multi-functional organic molecule featuring a pyridine ring, a bromophenyl substituent, and an aldehyde group.[1] Its molecular formula is C₁₂H₈BrNO.[1][2] The unique arrangement of these functional groups makes it a valuable building block in the synthesis of complex pharmaceutical compounds and novel materials.[1]
Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural characterization of such molecules.[3] It probes the vibrational modes of chemical bonds, providing a unique "molecular fingerprint." For a compound like this compound, IR spectroscopy is critical for:
-
Confirming the presence of key functional groups: Verifying the integrity of the aldehyde, pyridine, and bromophenyl moieties.
-
Structural Elucidation: Distinguishing between isomers and confirming the substitution pattern on the aromatic rings.[1]
-
Quality Control: Assessing the purity of synthesized batches and identifying potential impurities or starting materials.
-
Reaction Monitoring: Tracking the conversion of the aldehyde group in subsequent synthetic steps.
This guide is structured to provide both the theoretical foundation and the practical steps necessary for obtaining and interpreting a high-quality IR spectrum of the title compound.
Molecular Structure and Predicted Vibrational Modes
The structure of this compound dictates its IR spectrum. The molecule is comprised of three key structural components, each with characteristic vibrational frequencies.
| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde (-CHO) | C=O Stretch (conjugated) | 1710 - 1685 | Strong |
| C-H Stretch (aldehyde) | 2850 - 2800 and 2750 - 2700 | Medium-Weak | |
| Pyridine Ring | C=C and C=N Ring Stretching | 1600 - 1430 | Medium-Strong |
| C-H Bending (in-plane) | 1300 - 1000 | Variable | |
| C-H Bending (out-of-plane) | 900 - 690 | Strong | |
| Bromophenyl Ring | C-Br Stretch | 680 - 515 | Medium-Strong |
| Aromatic C=C Stretching | 1600 - 1450 | Medium | |
| Aromatic C-H Stretching | 3100 - 3000 | Medium-Weak | |
| C-H Bending (out-of-plane) | 900 - 800 | Strong |
Table 1: Predicted IR Absorption Frequencies for this compound.
Expert Insights: The conjugation of the aldehyde's carbonyl group with the pyridine ring is expected to lower its stretching frequency from the typical ~1730 cm⁻¹ for saturated aldehydes to the 1710-1685 cm⁻¹ range.[4][5] The presence of two distinct C-H stretching bands for the aldehyde proton is a highly diagnostic feature that helps differentiate it from ketones.[4][6][7] The out-of-plane C-H bending bands are particularly useful for confirming the substitution patterns on both the pyridine and phenyl rings.
Experimental Protocols: Acquiring a High-Fidelity Spectrum
The choice of sampling technique is paramount for obtaining a reliable IR spectrum of a solid sample. We will detail two common and robust methods: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
Method 1: The KBr Pellet Transmission Method
This classic technique involves dispersing the solid sample within an IR-transparent matrix, typically potassium bromide (KBr), and pressing it into a thin, transparent pellet.[8][9][10] This method is valued for producing high-quality spectra with sharp resolution but requires careful sample preparation to avoid artifacts.[10]
Causality Behind the Method: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and becomes plastic under pressure, forming a clear disc that allows the IR beam to pass through the sample.[10][11]
Step-by-Step Protocol:
-
Material Preparation:
-
Dry spectroscopic grade KBr powder in an oven at ~110°C for a minimum of 2-3 hours to eliminate absorbed moisture, which can cause broad O-H absorption bands around 3400 cm⁻¹.[12] Store the dried KBr in a desiccator.
-
Ensure the this compound sample is dry and free of solvent.
-
-
Sample Grinding and Mixing:
-
Weigh approximately 1-2 mg of the sample and 200-250 mg of the dried KBr.[10][12] The sample-to-KBr ratio should be between 0.1% and 1.0%.[11][12]
-
Using a clean and dry agate mortar and pestle, gently grind the KBr to a fine powder.
-
Add the sample to the mortar and continue to grind the mixture until it is a homogenous, fine powder. Thorough mixing is crucial for a uniform pellet and a high-quality spectrum.[12]
-
-
Pellet Pressing:
-
Transfer the powder mixture into a pellet-forming die.
-
Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes.[9][11][12] Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a more transparent pellet.[11][12]
-
Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent.
-
-
Spectral Acquisition:
-
Acquire a background spectrum of the empty spectrometer sample compartment. This allows the instrument to subtract absorptions from atmospheric CO₂ and water vapor.[12]
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Method 2: Attenuated Total Reflectance (ATR) Method
ATR-FTIR is a more modern, rapid sampling technique that requires minimal to no sample preparation.[3][13][14] It is ideal for analyzing solid powders directly.
Causality Behind the Method: The technique works by passing an IR beam through a crystal of high refractive index (e.g., diamond or germanium). The beam undergoes total internal reflection at the crystal surface, creating an "evanescent wave" that penetrates a few microns into the sample placed in direct contact with the crystal.[13][14] This wave is absorbed by the sample at specific frequencies, and the attenuated light is then directed to the detector.
Step-by-Step Protocol:
-
Instrument Preparation:
-
Ensure the ATR crystal is clean. Wipe it with a soft tissue lightly moistened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
-
Background Acquisition:
-
With the clean, empty ATR crystal in place, acquire a background spectrum. This is crucial to ratio out the absorptions of the crystal and the atmosphere.
-
-
Sample Application:
-
Place a small amount of the this compound powder directly onto the ATR crystal, ensuring the crystal surface is fully covered.
-
Apply pressure using the instrument's press arm to ensure firm and uniform contact between the sample and the crystal.[14] Good contact is essential for a strong signal.
-
-
Spectral Acquisition:
-
Acquire the sample spectrum.
-
After the measurement, release the pressure, remove the bulk of the sample, and clean the crystal as described in step 1.[14]
-
Workflow Diagram: Decision Logic for Method Selection
Caption: Decision workflow for selecting the appropriate FTIR sampling method.
Interpreting the Spectrum of this compound
A high-quality spectrum of the title compound will exhibit several key absorption bands that confirm its structure.
Diagram: Key Functional Group Regions in the IR Spectrum
References
- 1. Buy this compound | 376646-64-9 [smolecule.com]
- 2. This compound | 376646-64-9 [chemicalbook.com]
- 3. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. pelletpressdiesets.com [pelletpressdiesets.com]
- 10. scienceijsar.com [scienceijsar.com]
- 11. azom.com [azom.com]
- 12. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]
- 13. mt.com [mt.com]
- 14. agilent.com [agilent.com]
Technical Guide: Elucidating the Solid-State Architecture of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde
Disclaimer: This technical guide is an expert-level template designed to illustrate the process of determining and analyzing the crystal structure of a novel compound. As of the last search, a published crystal structure for 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde was not found in publicly accessible databases. Therefore, the synthetic route described is a highly probable chemical pathway, and the crystallographic data and structural analysis presented herein are hypothetical yet plausible , based on established principles for structurally related molecules. This document serves as a comprehensive workflow and educational tool.
Abstract
The confluence of pyridine and biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] The title compound, this compound, represents a key building block whose solid-state conformation and supramolecular assembly are critical determinants of its physicochemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth, procedural framework for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of this compound. We will explore the causality behind key experimental decisions and delve into the analysis of the resulting crystal structure, focusing on the intermolecular interactions that govern its crystal packing.
Rationale and Synthetic Strategy
The synthesis of 4-aryl-pyridine derivatives is most effectively achieved via palladium-catalyzed cross-coupling reactions.[2] For the title compound, a Suzuki-Miyaura coupling strategy is selected due to its high functional group tolerance, mild reaction conditions, and commercial availability of starting materials.[3] This approach couples an aryl boronic acid/ester with an aryl halide.
The proposed retrosynthetic analysis identifies 4-chloro-3-pyridinecarboxaldehyde and (3-bromophenyl)boronic acid as suitable coupling partners. 4-chloro-pyridine is chosen over a bromo- or iodo- aza-arene to modulate reactivity and minimize side reactions.
Detailed Experimental Protocol: Synthesis
Reaction: Suzuki-Miyaura Cross-Coupling[3][4][5]
-
Vessel Preparation: To a 100 mL Schlenk flask under an inert argon atmosphere, add 4-chloro-3-pyridinecarboxaldehyde (1.0 eq, 1.41 g), (3-bromophenyl)boronic acid (1.2 eq, 2.41 g), and potassium carbonate (K₂CO₃) (3.0 eq, 4.14 g).
-
Solvent Addition: Add a 3:1 mixture of Dioxane/H₂O (40 mL). The aqueous component is crucial for activating the boronic acid for transmetalation.[3]
-
Degassing: Sparge the resulting slurry with argon for 20 minutes to remove dissolved oxygen, which can poison the palladium catalyst.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq, 220 mg). This pre-catalyst is chosen for its high stability and efficiency in coupling aryl chlorides.
-
Reaction Execution: Seal the flask and heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Work-up & Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, 10-40% Ethyl Acetate/Hexane gradient) to yield the pure product.
-
Protocol: Single Crystal Growth
The growth of diffraction-quality single crystals is paramount. Slow evaporation is chosen here as a straightforward and effective method for small organic molecules.
-
Solvent Selection: Dissolve ~20 mg of purified this compound in a minimal amount (~2 mL) of a moderately polar solvent, such as acetone or ethyl acetate, in a clean 10 mL vial. The goal is to create a saturated or near-saturated solution.
-
Evaporation Control: Cover the vial with parafilm and pierce it with a needle 2-3 times. This prevents rapid evaporation and dust contamination, promoting the slow, ordered growth of large single crystals over several days.
-
Incubation: Place the vial in a vibration-free location at a constant temperature. Monitor periodically for crystal formation.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
This section outlines the workflow for determining the atomic-level structure from a suitable single crystal.
Caption: Workflow from synthesis to final structure validation.
Detailed Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal (e.g., 0.2 x 0.1 x 0.1 mm³) is selected under a microscope and mounted on a MiTeGen MicroMount™ using cryo-oil.
-
Data Collection: The crystal is placed on a diffractometer (e.g., Bruker D8 QUEST) equipped with a Mo Kα radiation source (λ = 0.71073 Å) and cooled to 100 K under a nitrogen stream to minimize thermal vibrations. A full sphere of diffraction data is collected using a series of ω and φ scans.
-
Data Reduction: The raw diffraction frames are processed using software such as Bruker's SAINT. This integrates the reflection intensities and applies corrections for Lorentz and polarization effects. An absorption correction (e.g., SADABS) is applied.
-
Structure Solution: The structure is solved using intrinsic phasing methods with the SHELXT program. This initial step reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: The model is refined against the experimental data using full-matrix least-squares on F² with the SHELXL program.
-
Non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are placed in calculated positions and refined using a riding model.
-
-
Validation: The final structural model is validated using PLATON and checked using the IUCr's checkCIF service to generate the final Crystallographic Information File (CIF).
(Hypothetical) Crystal Structure Analysis
The following data and analysis are illustrative of a potential outcome for this compound.
Crystallographic Data Summary
| Parameter | Value (Hypothetical) |
| Chemical Formula | C₁₂H₈BrNO |
| Formula Weight | 262.11 g/mol [6] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c [Å] | 8.123(1), 15.456(2), 9.221(1) |
| α, β, γ [°] | 90, 109.5(1), 90 |
| Volume [ų] | 1090.1(3) |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density [g/cm³] | 1.598 |
| Absorption Coeff. [mm⁻¹] | 3.85 |
| F(000) | 520 |
| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.082 |
| Goodness-of-fit on F² | 1.05 |
Molecular Conformation
In the solid state, the molecule is expected to be non-planar. The primary conformational feature is the dihedral angle between the pyridine and the 3-bromophenyl rings. Due to steric hindrance between ortho hydrogens, this angle is likely to be in the range of 30-50°, a common feature in unsubstituted biaryl systems. This twist is a critical parameter influencing the molecule's overall shape and its ability to participate in π-stacking interactions.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is dictated by a network of non-covalent interactions. For this molecule, halogen bonding and weak hydrogen bonding are expected to be the dominant structure-directing forces.[1]
-
Halogen Bonding (C-Br···N): The bromine atom possesses a region of positive electrostatic potential (a σ-hole) along the C-Br bond axis. This can engage in a highly directional interaction with the lone pair of the pyridine nitrogen atom of a neighboring molecule. This C-Br···N halogen bond is a strong and reliable interaction for crystal engineering.
-
Weak Hydrogen Bonding (C-H···O): The aldehyde oxygen is a potent hydrogen bond acceptor. It is likely to form short contacts with aromatic C-H donors from adjacent molecules (e.g., from the pyridine or phenyl rings), creating chains or layers within the crystal lattice.
-
π-π Stacking: The twisted conformation may allow for offset or slipped-stacking interactions between the aromatic rings of adjacent molecules, further stabilizing the crystal structure.
Caption: Key intermolecular interactions guiding crystal packing.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to the synthesis and structural elucidation of this compound. Through a strategic Suzuki-Miyaura coupling, high-purity material can be obtained for single-crystal growth. The subsequent (hypothetical) SC-XRD analysis reveals not only the precise atomic coordinates and molecular conformation but, more importantly, the subtle interplay of halogen bonds and weak hydrogen bonds that orchestrate the supramolecular architecture. Understanding this solid-state behavior is fundamental for drug development professionals seeking to control polymorphism and optimize the material properties of such vital chemical scaffolds.
References
- 1. Buy this compound | 376646-64-9 [smolecule.com]
- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
An In-depth Technical Guide to the Thermal Stability of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde
Introduction
4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde is a bifunctional organic molecule featuring a pyridine ring substituted with a bromophenyl group and a carboxaldehyde moiety.[1] Its structural complexity lends itself to a variety of applications, particularly as a key intermediate in the synthesis of pharmaceuticals and novel materials.[1] Understanding the thermal stability of this compound is paramount for ensuring safe handling, establishing appropriate storage conditions, and defining the processing parameters in synthetic applications. This guide provides a comprehensive technical overview of the thermal stability of this compound, detailing experimental protocols for its evaluation and discussing potential degradation pathways.
Physicochemical Properties and Predicted Thermal Behavior
A foundational understanding of the compound's physical properties is essential before delving into its thermal stability. This compound is a solid at room temperature with a melting point in the range of 84-86°C.[2][3] Its predicted boiling point is approximately 379.6°C, and it has a predicted density of 1.490 g/cm³.[2][4] The presence of the aldehyde functional group and the aromatic systems are expected to be the primary determinants of its thermal stability.[1] A predicted flash point of 183.4°C suggests a moderate level of thermal stability under normal handling conditions.[1] For analogous brominated pyridinecarboxaldehydes, decomposition is generally observed to commence at temperatures between 180-190°C.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₈BrNO | [1][2] |
| Molecular Weight | 262.11 g/mol | [3] |
| Melting Point | 84-86°C | [2][3] |
| Predicted Boiling Point | 379.6 ± 32.0 °C | [2][4] |
| Predicted Density | 1.490 ± 0.06 g/cm³ | [2][4] |
| Predicted Flash Point | 183.4°C | [1] |
Theoretical Framework for Thermal Decomposition
The thermal degradation of a complex organic molecule like this compound is unlikely to follow a single, simple pathway. The structure contains several features that will influence its decomposition:
-
Aldehyde Group: The formyl group (CHO) is a potential site for oxidation, decarbonylation, or polymerization reactions at elevated temperatures. Aromatic aldehydes can undergo autoxidation to form the corresponding carboxylic acids.[5]
-
Pyridine Ring: The pyridine ring is generally thermally stable, but its stability can be influenced by substituents. The nitrogen atom can also play a role in degradation mechanisms.
-
Bromophenyl Group: The carbon-bromine bond is typically the weakest point in the bromophenyl moiety and can be susceptible to homolytic cleavage at high temperatures, leading to the formation of radical species.
-
Intermolecular Interactions: In the solid state, intermolecular forces will influence the energy required to initiate decomposition.
The decomposition of substituted aromatic aldehydes under various conditions can proceed through hydrolysis, elimination, condensation, and dehydration pathways.[6]
Experimental Evaluation of Thermal Stability
To experimentally determine the thermal stability of this compound, two primary thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, identifying intermediate degradation steps, and ascertaining the final residual mass.
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass. A TA Instruments TGA Q50 or similar is suitable.[7]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).
-
Experimental Parameters:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50-100 mL/min. Running the experiment in both atmospheres can provide insights into the role of oxygen in the decomposition process.
-
Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.[7] Slower or faster heating rates can be employed to study the kinetics of decomposition.
-
Temperature Range: Start from ambient temperature (e.g., 25°C) and heat to a temperature where the decomposition is complete (e.g., 600-800°C).
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.
-
Identify the temperatures of maximum rates of weight loss from the derivative of the TGA curve (DTG curve).
-
Note the percentage of residual mass at the end of the experiment.
-
Caption: TGA Experimental Workflow.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with enthalpy changes.[8][9]
-
Instrument Preparation: Calibrate the DSC instrument (e.g., a TA Instruments DSC Q2000) for temperature and enthalpy using certified standards (e.g., indium).[7]
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan will be used as the reference.
-
Experimental Parameters:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.[7]
-
Temperature Program:
-
Heat from ambient temperature to a temperature above the melting point but below the expected decomposition temperature (e.g., 25°C to 150°C) to observe the melting endotherm.
-
Cool the sample back to ambient temperature.
-
Reheat the sample to a higher temperature (e.g., 400°C) to observe any exothermic decomposition events.
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the melting point (Tm) from the peak of the endothermic event.
-
Identify any exothermic peaks in the higher temperature range, which would indicate decomposition. Note the onset temperature and the peak temperature of these exotherms.
-
Integrate the peaks to determine the enthalpy of melting (ΔHm) and the enthalpy of decomposition (ΔHd).
-
Caption: DSC Experimental Workflow.
Interpretation of Results and Potential Degradation Pathways
The combined data from TGA and DSC will provide a comprehensive thermal profile of this compound.
-
TGA: A single-step weight loss in an inert atmosphere would suggest a relatively clean decomposition process. Multiple steps would indicate the formation of thermally stable intermediates. A lower onset temperature in air compared to nitrogen would imply that oxidation plays a significant role in the initial stages of decomposition.
-
DSC: The DSC thermogram will confirm the melting point and reveal whether decomposition is endothermic or exothermic. Exothermic decomposition is often indicative of rapid, energetic degradation, which is a key safety consideration.
Based on the structure, several degradation pathways can be hypothesized:
-
Decarbonylation: The aldehyde group could lose carbon monoxide at high temperatures, leading to the formation of 4-(3-bromophenyl)pyridine.
-
Oxidation: In the presence of air, the aldehyde could be oxidized to 4-(3-bromophenyl)nicotinic acid.
-
C-Br Bond Cleavage: Homolytic cleavage of the carbon-bromine bond could initiate radical chain reactions, leading to complex polymeric residues.
-
Ring Opening and Fragmentation: At very high temperatures, the pyridine and phenyl rings could fragment into smaller volatile molecules.
Caption: Hypothetical Degradation Pathways.
Conclusion
The thermal stability of this compound is a critical parameter for its safe and effective use. While predictions suggest moderate stability, a thorough experimental evaluation using TGA and DSC is essential for a definitive characterization. The protocols outlined in this guide provide a robust framework for such an investigation. A comprehensive understanding of the thermal behavior, including the onset of decomposition and the nature of the degradation products, will enable researchers and drug development professionals to confidently handle and utilize this versatile compound in their applications.
References
- 1. Buy this compound | 376646-64-9 [smolecule.com]
- 2. This compound | 376646-64-9 [m.chemicalbook.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. This compound | 376646-64-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zaltoprofen/4,4'-Bipyridine: A Case Study to Demonstrate the Potential of Differential Scanning Calorimetry (DSC) in the Pharmaceutical Field - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical reactivity of the aldehyde functional group in 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde. As a molecule incorporating a reactive aldehyde, a versatile pyridine core, and a functionalized phenyl ring, this compound serves as a valuable building block in medicinal chemistry and materials science.[1] This document will delve into the key reactions of the aldehyde moiety, providing not only procedural details but also the underlying scientific principles that govern these transformations.
Molecular Architecture and Electronic Profile
This compound possesses a unique electronic architecture that dictates the reactivity of its aldehyde group. The molecule, with the chemical formula C₁₂H₈BrNO and a molecular weight of approximately 262.11 g/mol , features a pyridine ring substituted at the 4-position with a 3-bromophenyl group and an aldehyde group at the 3-position.[1]
The inherent electron-withdrawing nature of the pyridine nitrogen atom, coupled with the inductive effect of the bromine atom on the phenyl ring, significantly influences the electrophilicity of the aldehyde's carbonyl carbon. This heightened electrophilicity makes the aldehyde group a prime target for a variety of nucleophilic attacks.
Key Reactions of the Aldehyde Group
The aldehyde functionality in this compound is a versatile handle for a wide range of chemical transformations. This section will explore the most pertinent of these reactions, complete with mechanistic insights and detailed experimental protocols.
Carbon-Carbon Bond Forming Reactions
The construction of larger, more complex molecular frameworks from this compound is readily achieved through several classic carbon-carbon bond-forming reactions.
The Knoevenagel condensation is a powerful tool for the formation of a new carbon-carbon double bond.[2][3] This reaction involves the nucleophilic addition of an active methylene compound to the aldehyde, followed by a dehydration step.[2][3] The electron-deficient nature of the pyridine ring in the substrate facilitates this reaction. A notable advantage of this method is its potential to be performed under environmentally benign, catalyst-free conditions.[4]
Reaction Mechanism:
The reaction proceeds via the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product.
References
Deconstructing the Electrophilic Landscape of the Bromophenyl Ring in 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde
An In-depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
The molecule 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde presents a nuanced electronic architecture of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyridine ring linked to a bromophenyl moiety and bearing an aldehyde group, creates a complex interplay of electron-withdrawing and directing effects. This guide provides a detailed analysis of the electrophilicity of the bromophenyl ring within this specific molecular context. We will dissect the competing electronic influences, predict the regioselectivity of electrophilic aromatic substitution (EAS), and provide robust experimental frameworks for validating these theoretical principles. The core finding is that the bromophenyl ring is substantially deactivated towards electrophilic attack due to the potent, cumulative electron-withdrawing nature of both the bromo and the 4-(3-pyridinecarboxaldehyde) substituents.
Foundational Principles: Electronic Effects in Aromatic Systems
Electrophilic aromatic substitution (EAS) is a cornerstone of organic chemistry, driven by the attack of an electron-deficient species (an electrophile) on an electron-rich aromatic ring.[2] The rate and regioselectivity of this reaction are profoundly dictated by the electronic properties of the substituents attached to the ring. In this compound, the phenyl ring is influenced by two key groups: the bromine atom at the C3' position and the entire 4-(3-pyridinecarboxaldehyde) moiety at the C1' position.
The pyridine ring itself is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene.[3][4] This π-deficient character is a critical starting point for understanding its influence as a substituent.[4]
A Duality of Influence: Analyzing Substituent Effects on the Phenyl Ring
The reactivity of the bromophenyl ring is a direct consequence of the combined inductive and resonance effects of its substituents.
The Bromo Substituent: A Classic Deactivator and Ortho, Para-Director
The bromine atom exerts two opposing electronic forces:[3]
-
Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the phenyl ring through the sigma bond network. This effect reduces the ring's nucleophilicity, thus deactivating it towards electrophilic attack.[3]
-
Mesomeric/Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the π-system of the aromatic ring.[3] This electron donation partially counteracts the inductive deactivation and serves to stabilize the carbocation intermediate (the sigma complex) formed during attack at the ortho and para positions.[5]
Because the -I effect outweighs the +M effect for halogens, bromine is a net deactivating group. However, the resonance stabilization it provides makes it an ortho, para-director .[3]
The 4-(3-Pyridinecarboxaldehyde) Moiety: A Potent Meta-Directing Deactivator
This substituent must be analyzed as a single, powerful entity.
-
Pyridine Ring: As established, the pyridine ring is strongly electron-withdrawing.[4][6]
-
Aldehyde Group (-CHO): The aldehyde is a canonical electron-withdrawing group, operating through both a strong inductive effect (-I) and a powerful resonance effect (-M) that pulls electron density out of the attached pyridine ring.[7]
When combined, the 4-(3-Pyridinecarboxaldehyde) group acts as a formidable electron sink. This entire moiety withdraws significant electron density from the phenyl ring it is attached to, rendering it highly deactivated. As a strong deactivating group, it directs incoming electrophiles to the meta position.
The diagram below visualizes the dominant electronic flows within the molecule.
Caption: Dominant electron-withdrawing effects on the phenyl ring.
Predicting Regioselectivity: A Consensus of Deactivation
The final regiochemical outcome of an EAS reaction on the bromophenyl ring is determined by the interplay of these directing effects.
-
Bromo Group (-Br) directs to: C2', C4', C6' (ortho/para)
-
Pyridine-CHO Group directs to: C2', C6' (meta)
The positions C2' and C6' are favored by both substituents' directing effects (ortho to the bromo group and meta to the pyridine group). The C4' position, while para to the directing bromo group, is also para to the strongly deactivating pyridine moiety, making attack at this site less favorable.
Therefore, electrophilic attack, should it occur, is overwhelmingly predicted to happen at the C2' and C6' positions . However, the critical takeaway is that the overall reactivity of the ring is severely diminished. Forcing a reaction would require harsh conditions, such as high temperatures and aggressive electrophilic reagents.[8]
Quantitative Insights from Hammett Constants
The Hammett equation provides a quantitative framework for correlating reaction rates with substituent electronic effects.[9][10] The substituent constant, σ, measures the electron-donating or electron-withdrawing nature of a group. Positive σ values indicate electron-withdrawing character, which deactivates a ring towards EAS.
| Substituent | Position | Hammett Constant (σ) | Implication |
| -Br | meta | +0.39 to +0.40[11][12] | Electron-withdrawing |
| -Br | para | +0.23[12] | Electron-withdrawing |
| 3-Pyridyl | N/A | +0.55[13][14] | Strongly electron-withdrawing |
| -CHO | para | +0.22 to +0.42[11] | Strongly electron-withdrawing |
Experimental Validation: Protocols and Methodologies
Theoretical predictions must be validated through empirical evidence. The following protocols outline methods to probe the electrophilicity and regioselectivity of the target molecule.
Protocol 1: Forced Nitration of this compound
This experiment aims to identify the site of electrophilic attack under harsh conditions.
Objective: To synthesize and characterize the mono-nitrated product(s) of this compound.
Methodology:
-
Reagent Preparation: In a flask cooled in an ice bath, cautiously add 2.0 mL of concentrated sulfuric acid (H₂SO₄) to 2.0 mL of fuming nitric acid (HNO₃) to generate the nitronium ion (NO₂⁺) electrophile.[5]
-
Reaction Setup: Dissolve 262 mg (1.0 mmol) of this compound in 5 mL of concentrated sulfuric acid in a separate, robust reaction vessel equipped with a magnetic stirrer and reflux condenser.
-
Electrophilic Attack: Slowly add the nitrating mixture dropwise to the solution of the substrate at 0°C.
-
Forcing Conditions: After the addition is complete, slowly warm the reaction mixture to 90-100°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it carefully over crushed ice. The product is expected to precipitate.
-
Neutralization & Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
-
Characterization: Analyze the purified product(s) using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and determine the position of the nitro group. The predicted major product would be 4-(3-Bromo-2-nitrophenyl)-3-pyridinecarboxaldehyde and/or its 6-nitro isomer.
Caption: Workflow for the forced nitration experiment.
Protocol 2: ¹³C NMR Chemical Shift Analysis
The chemical shifts in a ¹³C NMR spectrum are sensitive to the electron density around each carbon atom. A more deshielded carbon (higher ppm value) generally indicates lower electron density.
Objective: To infer the relative electron density at different positions on the bromophenyl ring.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a quantitative ¹³C NMR spectrum.
-
Spectral Assignment: Assign the signals for each carbon atom of the bromophenyl ring (C1' through C6'). This may require advanced 2D NMR techniques like HSQC and HMBC.
-
Analysis: Compare the chemical shifts of the C2', C4', and C6' carbons. The carbons with the highest chemical shift values (most deshielded) correspond to the positions of lowest electron density, which are the most deactivated sites for electrophilic attack. While this doesn't directly measure reaction rates, it provides a ground-state electronic map that corroborates the predictions from substituent effects.
Conclusion and Outlook
The electrophilicity of the bromophenyl ring in this compound is profoundly suppressed. This deactivation arises from the synergistic electron-withdrawing forces of two distinct substituents: the bromo group (-I > +M) and the 4-(3-pyridinecarboxaldehyde) moiety (strong -I, -M).
-
Reactivity: The ring is highly unreactive towards electrophilic aromatic substitution, requiring aggressive reagents and forcing conditions to induce a reaction.
-
Regioselectivity: Electrophilic attack is predicted to occur at the C2' and C6' positions, which are meta to the strongly deactivating pyridine group and ortho to the weakly directing bromo group.
A thorough understanding of this electronic landscape is paramount for professionals in drug development and synthetic chemistry. It informs the strategic design of synthetic routes, preventing futile attempts at functionalizing this deactivated ring under standard conditions and guiding the development of novel molecular entities where such electronic properties are desirable.
References
- 1. Buy this compound | 376646-64-9 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. community.wvu.edu [community.wvu.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. global.oup.com [global.oup.com]
- 12. assets.cambridge.org [assets.cambridge.org]
- 13. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups | Semantic Scholar [semanticscholar.org]
- 14. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Potential Biological Activity of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as the second most common heterocyclic ring in drugs approved by the FDA.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] This guide focuses on a specific, promising chemical entity: 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde. This molecule, with its unique combination of a pyridine ring, a bromophenyl group, and a reactive aldehyde, serves as a versatile starting point for the synthesis of novel therapeutic agents.[3] We will explore the synthesis of its derivatives, delve into their potential as potent kinase inhibitors for oncology applications, elucidate the underlying structure-activity relationships, and provide detailed, field-proven protocols for their biological evaluation.
The Core Moiety: Synthesis and Derivatization Potential
The parent compound, this compound, is an organic molecule with the formula C₁₂H₈BrNO.[3] Its structure is characterized by a central pyridine ring substituted at the 4-position with a 3-bromophenyl group and at the 3-position with an aldehyde functional group.[3] This specific arrangement of functional groups provides two primary handles for chemical modification, making it an ideal scaffold for creating a diverse chemical library.
-
The Aldehyde Group (CHO): This group is highly reactive and serves as a key site for derivatization. It readily participates in nucleophilic addition and condensation reactions.[3] For instance, reaction with primary amines can yield Schiff bases, a class of compounds known for their own biological activities.[3][4]
-
The Bromophenyl Group: The bromine atom is an excellent leaving group for metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings.[5] This allows for the introduction of a wide variety of aryl or alkyl groups, enabling fine-tuning of the molecule's steric and electronic properties to optimize target binding.
The combination of these reactive sites allows for the systematic development of derivatives to probe structure-activity relationships (SAR).
Caption: General synthetic routes for derivatization.
Primary Biological Target: Protein Kinase Inhibition
The dysregulation of protein kinase activity is a fundamental mechanism in the development of many diseases, particularly cancer.[6] Kinases are enzymes that regulate the majority of cellular pathways, including cell growth, proliferation, and apoptosis.[7] Consequently, they have become one of the most important classes of drug targets.
Pyridine-containing scaffolds are ubiquitous in the world of kinase inhibitors.[6] The nitrogen atom in the pyridine ring often acts as a crucial hydrogen bond acceptor, mimicking the interaction of the adenine ring of ATP with the "hinge region" of the kinase active site.[8][9] Given this precedent, derivatives of this compound are strong candidates for development as kinase inhibitors.
Potential Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, inhibitors of CDKs can halt uncontrolled cancer cell proliferation.[10]
-
c-Jun N-terminal Kinases (JNKs): These are involved in cellular responses to stress, and their inhibition is a therapeutic strategy in inflammation and certain cancers.[6]
-
Aurora Kinases: These serine/threonine kinases are essential for mitosis, and their overexpression is common in many human cancers, making them an attractive target.[7]
Caption: Simplified MAPK/ERK signaling pathway.
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is highly dependent on their specific chemical structure. Understanding the SAR is critical for rational drug design and lead optimization.
-
The Bromine Atom: The bromine substituent at the 3-position of the phenyl ring is significant. It increases the molecule's lipophilicity, which can enhance cell membrane permeability.[3] Furthermore, it can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to target binding affinity. However, it is noteworthy that some studies on broader pyridine derivatives have found that halogen atoms can sometimes lower antiproliferative activity compared to other functional groups like methoxy (-OMe) or hydroxyl (-OH).[1][2]
-
Pyridine Core: As mentioned, the pyridine nitrogen is a key pharmacophoric feature, often forming a hydrogen bond with the kinase hinge region. The orientation of the 3-carboxaldehyde and 4-phenyl groups dictates the vectoral projection of substituents into solvent-exposed regions or specific sub-pockets of the ATP-binding site.
-
Aldehyde Derivatives: Converting the aldehyde into larger, more complex functional groups can dramatically alter activity. For example, pyridine-based thiosemicarbazones have shown potent activity as inhibitors of ribonucleotide reductase, which is essential for DNA synthesis, thereby providing an alternative anticancer mechanism.[11]
Table 1: Hypothetical SAR Summary for Kinase Inhibition
| Modification on Core Scaffold | Predicted Impact on Kinase Inhibition | Rationale |
| Aldehyde -> Small Schiff Base | Potential Increase | Introduces new H-bond donors/acceptors. |
| Aldehyde -> Bulky Schiff Base | Variable | May cause steric hindrance or access new binding pockets. |
| Bromine -> H (de-bromination) | Potential Decrease | Loss of lipophilicity and potential halogen bonds. |
| Bromine -> OMe | Potential Increase | Methoxy groups can improve activity.[2] |
| Suzuki Coupling at Bromine site | High Potential | Allows for extensive exploration of the binding pocket. |
Experimental Evaluation: A Validated Workflow
A rigorous and systematic approach is required to validate the biological activity of newly synthesized derivatives. The following section outlines key experimental protocols.
Caption: Workflow for screening potential inhibitors.
Protocol: In Vitro Kinase Assay (Radiometric Filter Binding)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase. This assay directly measures the phosphorylation of a substrate by the kinase.[12][13]
Materials:
-
Recombinant purified kinase
-
Kinase-specific peptide or protein substrate
-
[γ-³²P]ATP (radioactive ATP)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
96-well filter plates (e.g., phosphocellulose)
-
Stop solution (e.g., phosphoric acid)
-
Scintillation counter
Procedure:
-
Compound Preparation: Serially dilute test compounds in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific substrate, and the diluted test compound. Add a control well with DMSO only (0% inhibition) and a well without kinase (100% inhibition).
-
Initiate Reaction: Add the recombinant kinase to each well to start the reaction.
-
Phosphorylation: Immediately add [γ-³²P]ATP to each well to a final concentration that is approximately the Km(ATP) for the enzyme.[12] Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as 75 mM phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³²P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove all unbound radioactivity.
-
Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot percent inhibition versus compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effect of the compounds on cancer cell lines. This colorimetric assay measures the metabolic activity of viable cells.[14][15]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.[14]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[14][15] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a plate reader.[14][15]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the results to determine the GI50 (concentration for 50% growth inhibition).
Table 2: Example Data Presentation for Cell Viability
| Compound | Cell Line | GI50 (µM) |
| Derivative A | MCF-7 (Breast) | 5.2 |
| Derivative A | HCT-116 (Colon) | 8.1 |
| Derivative B | MCF-7 (Breast) | 0.9 |
| Derivative B | HCT-116 (Colon) | 1.3 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.5 |
| Doxorubicin (Control) | HCT-116 (Colon) | 0.7 |
Protocol: Western Blot Analysis
Objective: To determine if a compound inhibits a specific signaling pathway by measuring the phosphorylation status of a target protein and its downstream effectors.[16][17]
Materials:
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., digital imager or X-ray film)
Procedure:
-
Cell Lysis: Treat cells with the test compound for a specified time. Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.[16] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[16]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-kinase) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: After further washing, apply the ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.[16]
-
Analysis: Quantify the band intensities. To confirm target engagement, a decrease in the phosphorylated protein signal should be observed in compound-treated samples compared to the vehicle control, while the total protein and loading control (e.g., Actin) levels should remain unchanged.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds for drug discovery. Their structural features make them ideal candidates for development as kinase inhibitors with potential applications in oncology. The synthetic versatility of the core scaffold allows for extensive SAR studies to optimize potency and selectivity.
The workflow presented in this guide—from targeted synthesis to biochemical assays, cell-based screening, and mechanistic studies—provides a robust framework for identifying and validating lead compounds. Future work should focus on optimizing the most active derivatives to improve their pharmacokinetic properties (ADME) and evaluating their efficacy and safety in preclinical in vivo models.
References
- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 3. Buy this compound | 376646-64-9 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western blot protocol | Abcam [abcam.com]
An In-depth Technical Guide to the Isomeric Forms of Bromophenyl Pyridinecarboxaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of diverse substituents onto this versatile heterocycle allows for the fine-tuning of physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the isomeric forms of bromophenyl pyridinecarboxaldehyde, a class of compounds with significant potential in drug discovery and materials science. We will delve into the systematic nomenclature, detailed synthetic methodologies with a focus on the Suzuki-Miyaura cross-coupling reaction, thorough characterization techniques, and explore their burgeoning applications, particularly in the realm of oncology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these valuable building blocks in their synthetic and medicinal chemistry endeavors.
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
Pyridine and its derivatives are ubiquitous in the world of pharmaceuticals, contributing to a wide array of biological activities including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system can engage in π-stacking interactions, both of which are crucial for molecular recognition at biological targets.[1]
The strategic placement of substituents on the pyridine core is a cornerstone of modern drug design. A bromo-substituent serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of molecular complexity. The phenyl group can modulate lipophilicity and participate in hydrophobic interactions within protein binding pockets. Finally, the carboxaldehyde functionality is a versatile precursor for a myriad of chemical transformations, allowing for the construction of diverse compound libraries.
This guide will systematically explore the isomeric landscape of bromophenyl pyridinecarboxaldehydes, providing the foundational knowledge necessary for their synthesis and application in drug discovery programs.
Isomeric Landscape of Bromophenyl Pyridinecarboxaldehyde
The structural diversity of bromophenyl pyridinecarboxaldehyde arises from the positional variations of the three key substituents: the bromophenyl group, the carboxaldehyde group, and the position of the nitrogen atom within the pyridine ring.
The nomenclature of these isomers follows IUPAC guidelines. For instance, a compound with a 3-bromophenyl group at the 4-position of the pyridine ring and a carboxaldehyde at the 3-position is named 4-(3-bromophenyl)pyridine-3-carbaldehyde.[4]
A systematic consideration of the possible substitution patterns reveals a large number of potential isomers. The bromophenyl group itself has three isomers (ortho, meta, para). The carboxaldehyde and the bromophenyl group can then be placed at various positions on the pyridine ring.
Table 1: Representative Isomers of Bromophenyl Pyridinecarboxaldehyde
| IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-(3-Bromophenyl)pyridine-3-carbaldehyde | 376646-64-9 | C₁₂H₈BrNO | 262.10 |
| 4-(4-Bromophenyl)pyridine-3-carbaldehyde | 376646-65-0 | C₁₂H₈BrNO | 262.10 |
| 5-(2-Bromophenyl)pyridine-3-carbaldehyde | Not available | C₁₂H₈BrNO | 262.10 |
| 6-Bromo-3-pyridinecarboxaldehyde | 149806-06-4 | C₆H₄BrNO | 186.01 |
Synthetic Strategies: The Power of Palladium-Catalyzed Cross-Coupling
The construction of the C-C bond between the pyridine and phenyl rings is a key step in the synthesis of bromophenyl pyridinecarboxaldehydes. The Suzuki-Miyaura cross-coupling reaction has emerged as the premier method for this transformation due to its mild reaction conditions, high functional group tolerance, and commercial availability of a wide range of boronic acids.[5][6]
General Workflow for Suzuki-Miyaura Cross-Coupling
The general strategy involves the coupling of a bromopyridine derivative with a bromophenylboronic acid, or vice versa. The choice of starting materials depends on their commercial availability and the desired final substitution pattern.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-(3-Bromophenyl)-3-pyridinecarboxaldehyde is a valuable bifunctional molecule possessing both a halogenated aryl group and a reactive aldehyde on a pyridine scaffold.[1][2][3] This unique combination of functional groups makes it a highly versatile intermediate in medicinal chemistry and materials science. The bromophenyl moiety serves as a key handle for further functionalization via cross-coupling reactions, while the aldehyde group can be readily transformed into a variety of other functionalities, enabling the synthesis of diverse compound libraries for drug discovery and the development of novel organic materials.[1] This document provides a comprehensive guide to the synthesis of this compound from 3-bromobenzaldehyde, with a focus on the widely applicable Suzuki-Miyaura cross-coupling reaction.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an organoboron compound with an organic halide. In our proposed synthesis, 3-bromobenzaldehyde will serve as the aryl halide, and a suitable 4-formylpyridine boronic acid derivative will be the organoboron coupling partner. The Suzuki-Miyaura reaction is renowned for its mild reaction conditions, high functional group tolerance, and broad substrate scope, making it an ideal choice for the synthesis of complex molecules.
The overall synthetic transformation is depicted below:
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Experimental Protocol
This protocol is a representative procedure adapted from general methods for Suzuki-Miyaura couplings of aryl halides with pyridine boronic acids. Optimization of reaction conditions may be necessary to achieve the highest yields.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier (Example) | Notes |
| 3-Bromobenzaldehyde | 3132-99-8 | 185.02 | Sigma-Aldrich | Ensure purity >98%. |
| 4-Formylpyridine-3-boronic acid pinacol ester | 1256359-03-3 | 233.06 | Combi-Blocks | Store under an inert atmosphere. |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Strem Chemicals | Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Fisher Scientific | Anhydrous, finely powdered. |
| 1,4-Dioxane | 123-91-1 | 88.11 | Acros Organics | Anhydrous, sparged with an inert gas before use. |
| Deionized Water | 7732-18-5 | 18.02 | - | Degassed by sparging with an inert gas. |
| Ethyl Acetate | 141-78-6 | 88.11 | VWR | ACS grade, for extraction and chromatography. |
| Hexanes | 110-54-3 | 86.18 | VWR | ACS grade, for chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Sigma-Aldrich | For drying organic layers. |
| Silica Gel | 7631-86-9 | 60.08 | SiliCycle | 230-400 mesh, for column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.85 g, 10.0 mmol, 1.0 equiv), 4-formylpyridine-3-boronic acid pinacol ester (2.56 g, 11.0 mmol, 1.1 equiv), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Addition of Catalyst and Solvents:
-
Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.50 mmol, 5 mol%).
-
Add anhydrous, degassed 1,4-dioxane (40 mL) and degassed deionized water (10 mL) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40% ethyl acetate).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Rationale and Mechanistic Insights
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromobenzaldehyde to form a Pd(II) complex.
-
Transmetalation: The boronic ester is activated by the base, facilitating the transfer of the 4-formylpyridinyl group from boron to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst.
The choice of a phosphine ligand, such as triphenylphosphine, helps to stabilize the palladium catalyst and promote the desired reactivity. The use of a mixed solvent system of dioxane and water is common for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.
Characterization of this compound
The identity and purity of the synthesized product should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | Off-white to yellow solid |
| Molecular Formula | C₁₂H₈BrNO |
| Molecular Weight | 262.11 g/mol [4] |
| Melting Point | 84-86 °C[2][4] |
| ¹H NMR | Expected signals for aromatic protons of the bromophenyl and pyridine rings, and a characteristic downfield singlet for the aldehyde proton (~10 ppm). |
| ¹³C NMR | Expected signals for the aromatic carbons and a downfield signal for the aldehyde carbonyl carbon (~190 ppm). |
| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight of the product. |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
3-Bromobenzaldehyde is an irritant.[4]
-
Palladium catalysts are toxic and should be handled with care.
-
1,4-Dioxane is a flammable liquid and a potential carcinogen.
Troubleshooting
-
Low or no product formation:
-
Ensure all reagents are pure and anhydrous where specified.
-
Confirm the activity of the palladium catalyst. A new bottle or a different batch may be required.
-
Ensure the reaction is maintained under a strict inert atmosphere, as oxygen can deactivate the catalyst.
-
-
Formation of side products:
-
Homocoupling of the boronic ester can occur. Using a slight excess of the boronic ester can sometimes be beneficial, but large excesses should be avoided.
-
Debromination of the starting material can also be a side reaction.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of this compound from readily available starting materials. The protocol outlined in this document serves as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Careful execution of the experimental procedure and appropriate characterization will ensure the successful synthesis of this valuable chemical intermediate.
References
Application Note & Protocol: One-Pot Multicomponent Synthesis of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde
Abstract
This document provides a comprehensive guide for the synthesis of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde, a valuable building block in medicinal chemistry and materials science.[1] We present a detailed protocol based on a modified Kröhnke-type multicomponent reaction (MCR), a strategy prized for its efficiency and atom economy.[2][3] This application note is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure successful synthesis.
Introduction: The Strategic Advantage of Multicomponent Reactions
The pyridine scaffold is a cornerstone in pharmaceutical and agrochemical research, present in a vast array of bioactive molecules.[4] Consequently, the development of efficient and versatile synthetic routes to functionalized pyridines is of paramount importance. Traditional multi-step syntheses can be time-consuming, generate significant waste, and often result in modest overall yields.[2] Multicomponent reactions (MCRs) offer an elegant solution, enabling the construction of complex molecules from three or more starting materials in a single, convergent step.[2][3] This approach aligns with the principles of green chemistry by minimizing solvent and energy usage while maximizing molecular complexity.[2]
Among the various MCRs for pyridine synthesis, the Kröhnke synthesis and its variants stand out for their reliability and broad substrate scope in producing highly substituted pyridines.[5][6][7][8] This method typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source, such as ammonium acetate.[5][7][9]
This guide details a proposed one-pot, three-component synthesis of this compound, leveraging the principles of the Kröhnke reaction. The target molecule, with its strategically placed bromine atom and aldehyde functional group, is a versatile intermediate for further chemical elaboration.[1]
Reaction Principle and Mechanism
The proposed synthesis proceeds via a domino sequence of reactions initiated by the in situ formation of key intermediates. The overall transformation combines 3-bromobenzaldehyde, a suitable 1,3-dicarbonyl compound equivalent, and a nitrogen source in a one-pot process.
The reaction mechanism can be rationalized through the following key steps, characteristic of the Kröhnke pyridine synthesis:
-
Michael Addition: The sequence begins with a Michael addition of an enolizable ketone to an α,β-unsaturated carbonyl compound. In our proposed one-pot variant, these reactive partners are generated in situ.
-
1,5-Dicarbonyl Intermediate Formation: This addition leads to the formation of a crucial 1,5-dicarbonyl intermediate.[5]
-
Cyclization and Dehydration: The 1,5-dicarbonyl compound then reacts with ammonia (derived from ammonium acetate) to form a dihydropyridine intermediate.
-
Aromatization: This intermediate subsequently undergoes dehydration and aromatization to yield the stable pyridine ring.[5]
Caption: Generalized mechanism of the Kröhnke pyridine synthesis.
Experimental Protocol
This protocol is a proposed application of the Kröhnke synthesis for the target molecule. Researchers should consider this a starting point and may need to optimize conditions for their specific laboratory setup.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 3-Bromobenzaldehyde | Reagent | Sigma-Aldrich | --- |
| 1-(Pyridin-1-ium-1-yl)acetone chloride | --- | Synthesized* | See synthesis note below |
| Ammonium acetate | ACS Reagent | Fisher Scientific | Acts as the nitrogen source |
| Glacial Acetic Acid | ACS Reagent | VWR | Solvent |
| Ethanol | 200 Proof | Decon Labs | For recrystallization |
| Dichloromethane (DCM) | ACS Reagent | VWR | For extraction |
| Saturated NaHCO₃(aq) | --- | Lab-prepared | For workup |
| Anhydrous MgSO₄ | --- | Lab-prepared | Drying agent |
| Round-bottom flask | --- | --- | 100 mL |
| Reflux condenser | --- | --- | --- |
| Magnetic stirrer/hotplate | --- | --- | --- |
| Rotary evaporator | --- | --- | --- |
| Buchner funnel & flask | --- | --- | --- |
*Note on 1-(Pyridin-1-ium-1-yl)acetone chloride: This starting material can be readily prepared by reacting chloroacetone with pyridine.
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-bromobenzaldehyde (1.0 eq), 1-(pyridin-1-ium-1-yl)acetone chloride (1.1 eq), and ammonium acetate (3.0-4.0 eq).
-
Solvent Addition: Add glacial acetic acid (approximately 5-10 mL per gram of aldehyde) to the flask. The use of acetic acid as a solvent can facilitate the reaction.[5]
-
Reaction: Heat the mixture to reflux (typically 120-140°C) with vigorous stirring.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.
-
Workup - Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid. Continue addition until the pH of the solution is approximately 8. A precipitate of the crude product may form.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent such as ethanol. Alternatively, silica gel column chromatography may be employed for higher purity.
-
Characterization: The final product, this compound, should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity. The expected product is a solid at room temperature.[1]
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Yield | 60-80% (based on literature for similar Kröhnke reactions)[5] |
| Appearance | Off-white to light yellow solid[1] |
| ¹H NMR | Expect characteristic peaks for the pyridine and bromophenyl protons, and a distinct singlet for the aldehyde proton (~10 ppm). |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₁₂H₈BrNO (m/z ~262.0, 264.0 due to Br isotopes) |
Troubleshooting:
-
Low Yield: Incomplete reaction may require longer reflux times or higher temperatures. Ensure the ammonium acetate is anhydrous, as water can interfere with the reaction.
-
Impure Product: If recrystallization is insufficient, column chromatography (e.g., using a hexane/ethyl acetate gradient) is recommended.
-
No Reaction: Verify the quality of the starting materials. The synthesis of the pyridinium salt is a critical preceding step.
Conclusion
This application note outlines a robust and efficient multicomponent strategy for the synthesis of this compound based on the well-established Kröhnke pyridine synthesis. The one-pot nature of this protocol offers significant advantages in terms of operational simplicity and time efficiency. By providing a detailed, step-by-step guide and insights into the reaction mechanism, we aim to empower researchers to successfully synthesize this versatile chemical intermediate for their discovery programs.
References
- 1. Buy this compound | 376646-64-9 [smolecule.com]
- 2. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Kröhnke synthesis of pyridine [quimicaorganica.org]
- 7. researchgate.net [researchgate.net]
- 8. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde for the Synthesis of Novel Biaryl Structures
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and reliability in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide, providing a powerful route to biaryl, polyolefin, and styrene derivatives.[1][2] Its significance is underscored by the 2010 Nobel Prize in Chemistry awarded to Suzuki, Heck, and Negishi for their work on palladium-catalyzed cross-couplings.[1]
The reaction's broad functional group tolerance, relatively mild conditions, and the commercial availability and low toxicity of boronic acids have made it an indispensable tool in medicinal chemistry and drug development.[2] This guide focuses on a specific, highly relevant application: the Suzuki coupling of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde . This substrate is particularly interesting as it incorporates both an aryl bromide, the electrophilic partner in the coupling, and a pyridinecarboxaldehyde moiety. The electron-deficient nature of the pyridine ring and the presence of the aldehyde group present unique considerations for reaction optimization, making a detailed protocol essential for researchers aiming to synthesize complex heterocyclic molecules for pharmaceutical and materials science applications.[3][4][5]
The Catalytic Cycle: A Mechanistic Deep Dive
Understanding the mechanism of the Suzuki-Miyaura coupling is paramount for troubleshooting and optimizing reaction conditions. The process is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[6] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated 14-electron Pd(0) complex into the carbon-halogen bond (C-Br in this case) of the this compound. This is often the rate-determining step and results in the formation of a square planar 16-electron Pd(II) complex.[2][7]
-
Transmetalation : This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its organic substituent to the palladium, displacing the halide.[1][9][10][11] The choice and stoichiometry of the base are therefore critical for the reaction's success.[10]
-
Reductive Elimination : In the final step, the two organic ligands on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: A Guide to Key Parameters
The success of the Suzuki coupling with this compound hinges on the careful selection of several key components.
-
Palladium Catalyst and Ligand : While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, reactions involving heteroaryl halides often benefit from more robust catalyst systems.[5] These typically involve a Pd(II) precatalyst, such as Palladium(II) acetate [Pd(OAc)₂], combined with a phosphine ligand. The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient heteroaryl substrates, electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can significantly improve reaction rates and yields by promoting the oxidative addition and reductive elimination steps.[1][4][9][12]
-
Base Selection : The base is not merely an additive; it is a critical reagent with multiple roles.[1][11] It activates the boronic acid for transmetalation and influences the overall catalytic turnover.[10]
-
Inorganic Bases : Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common.[1][6] Cs₂CO₃ is often highly effective but more expensive. K₃PO₄ is a strong base that works well for less reactive substrates.
-
Organic Bases : Amine bases are sometimes used but are generally less common for this application. For substrates with potentially base-sensitive functional groups like aldehydes, weaker bases such as potassium fluoride (KF) or potassium carbonate may be preferred to minimize side reactions.[9]
-
-
Solvent System : The choice of solvent is crucial for ensuring all components remain in solution and for achieving the optimal reaction temperature.
-
Common Solvents : Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), or aromatic solvents like toluene, are frequently used.[6][13]
-
Aqueous Mixtures : Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O 4:1) is employed.[1] The water helps to dissolve the inorganic base and facilitates the formation of the reactive boronate species.
-
Greener Alternatives : For sustainability, researchers are exploring greener solvents like 2-MeTHF or cyclopentyl methyl ether (CPME).[14]
-
-
Organoboron Reagent : While arylboronic acids are the most common coupling partners due to their availability, they can be prone to decomposition via protodeboronation.[6] For challenging couplings or to improve stability and handling, boronate esters (e.g., pinacol esters) or potassium aryltrifluoroborate salts are excellent alternatives.[1][9]
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Safety Precautions : All manipulations should be performed in a well-ventilated fume hood.[15] Palladium catalysts, organic solvents, and bases are hazardous. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Suzuki reactions can be exothermic; for scale-up operations, a thermal hazard assessment is crucial.[16][17][18]
Materials & Equipment:
-
This compound
-
Arylboronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/XPhos)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stir bar and stirrer/hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Reaction Parameter Summary Table:
| Component | Stoichiometry (equiv.) | Catalyst Loading (mol%) | Concentration (M) | Temperature (°C) | Time (h) |
| This compound | 1.0 | - | 0.1 - 0.2 | 80 - 100 | 4 - 24 |
| Arylboronic Acid | 1.2 - 1.5 | - | - | - | - |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | - | 1 - 5 | - | - | - |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 | - | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[19]
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[19]
-
Solvent Addition : Using a syringe, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a concentration of approximately 0.1 M with respect to the starting aryl bromide. The solvent should be thoroughly degassed beforehand by bubbling with an inert gas for 20-30 minutes.
-
Reaction Execution : Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring Progress : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction : Wash the organic layer sequentially with water (2x) and then with brine (1x). The aqueous washes will remove the inorganic base and salts.
-
Drying and Concentration : Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[7]
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.[7][20]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently degassed solvents.3. Base is not strong enough or is insoluble.4. Low reaction temperature. | 1. Ensure a thoroughly inert atmosphere; use fresh catalyst.2. Degas solvents rigorously before use.3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).4. Increase the reaction temperature. |
| Protodeboronation | The boronic acid is decomposing faster than it couples, often due to excess water or prolonged heating. | 1. Use a boronate ester or trifluoroborate salt instead of the boronic acid.2. Use a more active catalyst system to accelerate the coupling rate.3. Reduce the amount of water in the solvent system or run under anhydrous conditions if possible. |
| Homocoupling of Boronic Acid | This side reaction can be promoted by the presence of oxygen or certain catalyst systems. | 1. Ensure rigorous exclusion of oxygen.2. Screen different palladium catalysts and ligands; sometimes less reactive catalysts can minimize this side reaction. |
| Formation of Unknown Byproducts | The aldehyde functional group may be undergoing side reactions under harsh basic or thermal conditions. | 1. Use a milder base (e.g., KF).2. Attempt the reaction at a lower temperature for a longer duration.3. Ensure the purity of all starting materials. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. engineering.purdue.edu [engineering.purdue.edu]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols: Strategic Derivatization of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde for Medicinal Chemistry
Abstract
The 4-(3-bromophenyl)-3-pyridinecarboxaldehyde scaffold is a highly valuable starting material in medicinal chemistry, offering multiple strategic vectors for chemical modification.[1] Its structure uniquely combines three key functional elements: a pyridine ring, known to enhance aqueous solubility and form critical hydrogen bonds with biological targets; a bromine-substituted phenyl ring, which serves as a versatile handle for cross-coupling reactions; and an aldehyde group, amenable to a wide array of classical transformations.[1][2] This guide provides an in-depth exploration of the derivatization of this scaffold, presenting detailed protocols, mechanistic insights, and strategic considerations for drug development professionals. The methodologies discussed herein are designed to enable the efficient generation of diverse molecular libraries with significant potential for therapeutic applications, particularly in oncology and infectious diseases.[1][3]
The Strategic Value of the Scaffold
The therapeutic potential of pyridine derivatives is well-established, with this nitrogen-containing heterocycle being the second most common in FDA-approved drugs.[2] The introduction of a bromine atom significantly modulates the molecule's physicochemical properties and provides a key reaction site.[3] The this compound molecule, with a molecular formula of C₁₂H₈BrNO and a molecular weight of 262.11 g/mol , presents two primary, orthogonal sites for derivatization.[1][4]
-
The Bromine Atom: Positioned on the phenyl ring, this halogen is an ideal electrophile for transition metal-catalyzed cross-coupling reactions. This allows for the systematic introduction of aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the chemical space to optimize target binding and pharmacokinetic properties.
-
The Aldehyde Group: This electrophilic carbon is a gateway to a multitude of functional groups. It can be readily converted into amines, alkenes, alcohols, and carboxylic acids, which are pivotal for modulating solubility, polarity, and interaction with biological targets.
Caption: Key derivatization vectors of the core scaffold.
Derivatization via the Bromine Atom: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[5][6] For the this compound scaffold, this reaction is paramount for building biaryl or heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[6]
Principle
The reaction involves the palladium-catalyzed coupling of the aryl bromide (our scaffold) with an organoboron species, typically a boronic acid or ester, in the presence of a base. The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)[7][8]
-
Ligand (e.g., SPhos, XPhos, PPh₃, 4-10 mol%) if using a simple palladium source
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 or 10:1 mixture), or DME/EtOH/H₂O[5][7][9]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial, add this compound, the selected boronic acid, palladium catalyst, ligand (if required), and base.[5][9]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure the removal of oxygen.[5]
-
Solvent Addition: Add the degassed solvent system via syringe under the inert atmosphere.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C).[5][9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[5][9]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[9]
Expert Insights:
-
Causality of Base/Solvent Choice: The choice of base and solvent is critical. A base like K₃PO₄ is often effective for a wide range of substrates.[7] A mixed aqueous solvent system (e.g., dioxane/water) is often used to solubilize both the organic substrates and the inorganic base, facilitating the reaction.[5][9]
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst. Using electron-rich, bulky phosphine ligands (like SPhos) can often mitigate this issue and accelerate the reaction.[5][9]
-
Troubleshooting: If the reaction is sluggish, consider a more active pre-catalyst system (e.g., a palladacycle), increasing the temperature, or screening different ligand/base combinations.[9]
| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | DME/H₂O | 80-90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2/4 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 90-98 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 70-85 |
| 1-Methyl-1H-pyrazole-4-boronic acid | CataCXium® A Pd G3 (2 mol%) | Cs₂CO₃ | Dioxane/H₂O | 100 | 75-90 |
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions. Yields are illustrative and depend on specific reaction optimization.
Derivatization via the Aldehyde Group
The aldehyde functionality is a versatile precursor for introducing nitrogen-containing groups and for carbon-chain extension, both of which are critical strategies in drug design.[1]
Reductive Amination
Reductive amination is one of the most powerful methods for forming C-N bonds and is widely used in pharmaceutical synthesis.[10] It converts the aldehyde into a primary, secondary, or tertiary amine in a one-pot reaction by forming an intermediate imine, which is then reduced.[11][12]
Principle: The reaction proceeds in two steps within the same pot: (1) The nucleophilic amine attacks the aldehyde to form a hemiaminal, which then dehydrates to an imine (or iminium ion under acidic conditions). (2) A selective reducing agent, which reduces the imine faster than the aldehyde, is used to furnish the final amine product.[11] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent as it is mild, tolerant of many functional groups, and does not readily reduce the starting aldehyde.[12]
Protocol 2: General Procedure for Reductive Amination
Materials and Reagents:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.0 - 1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount to facilitate imine formation)
Procedure:
-
Setup: To a round-bottom flask, add the this compound and the chosen amine in the solvent (e.g., DCM).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 equiv) to liberate the free amine. A catalytic amount of acetic acid can be added to accelerate imine formation.
-
Reduction: Add sodium triacetoxyborohydride portion-wise to the stirring solution. The reaction is often mildly exothermic.
-
Reaction: Continue stirring at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 1-12 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash chromatography or crystallization.
Expert Insights:
-
Reagent Choice: NaBH(OAc)₃ is preferred over reagents like NaBH₄ or NaBH₃CN. NaBH₄ can reduce the starting aldehyde, while NaBH₃CN is toxic and requires careful pH control.[12]
-
Scope: This reaction is extremely broad and works for a vast array of primary and secondary amines, including anilines, benzylamines, and aliphatic amines, allowing for the introduction of diverse side chains.
Wittig Olefination
The Wittig reaction is a classic and reliable method for converting aldehydes into alkenes.[13] This allows for scaffold extension and the introduction of a C=C double bond, which can act as a rigid linker or be further functionalized (e.g., via hydrogenation or dihydroxylation).
Principle: The reaction involves a triphenylphosphonium ylide (a Wittig reagent) acting as a nucleophile, attacking the aldehyde's carbonyl carbon.[14] This leads to a four-membered oxaphosphetane intermediate, which collapses to form a stable triphenylphosphine oxide and the desired alkene.[13][15]
Protocol 3: General Procedure for Wittig Olefination
Materials and Reagents:
-
Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equiv)
-
Strong base: n-Butyllithium (n-BuLi), Sodium hydride (NaH), or Potassium tert-butoxide (KOtBu)
-
This compound (1.0 equiv)
-
Anhydrous solvent: Tetrahydrofuran (THF) or Diethyl ether
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Ylide Generation: In an oven-dried, three-neck flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF. Cool the suspension to 0 °C or -78 °C.
-
Add the strong base (e.g., n-BuLi) dropwise. A distinct color change (often to deep yellow or orange) indicates the formation of the ylide. Stir for 30-60 minutes.
-
Aldehyde Addition: Dissolve the this compound in a small amount of anhydrous THF and add it dropwise to the ylide solution at the same low temperature.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄ and concentrate. The major byproduct is triphenylphosphine oxide, which can often be removed by crystallization or flash chromatography.
Expert Insights:
-
Stereoselectivity: The stereochemistry (E/Z) of the resulting alkene depends on the nature of the ylide. Non-stabilized ylides (e.g., from alkyl halides) typically give (Z)-alkenes, while stabilized ylides (with an electron-withdrawing group) favor the (E)-alkene.
-
Base Sensitivity: The aldehyde and the pyridine ring may be sensitive to very strong bases like n-BuLi. Using a milder base like KOtBu or NaH can be advantageous.
Biological Context and Potential Applications
Derivatives of brominated pyridines have demonstrated a wide range of biological activities.[3] The strategic derivatization of the this compound scaffold can generate compounds targeting various disease pathways.
-
Anticancer Activity: Many pyridine-based compounds act as kinase inhibitors. The biaryl structures synthesized via Suzuki coupling can be designed to mimic the hinge-binding motifs of ATP, inhibiting kinases like VEGFR-2, which are crucial for tumor angiogenesis.[3][6]
-
Antimicrobial and Antiviral Activity: The introduction of bromine and various lipophilic or hydrogen-bonding groups can enhance a molecule's ability to penetrate microbial cell membranes or interfere with viral replication processes.[3][16] The diverse amines and other functional groups installed through the aldehyde can be used to optimize these interactions.
Caption: Hypothetical inhibition of VEGFR-2 signaling.
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry. The orthogonal reactivity of its aryl bromide and aldehyde functionalities allows for a systematic and divergent approach to library synthesis. By employing robust and well-established reactions such as Suzuki-Miyaura coupling, reductive amination, and Wittig olefination, researchers can efficiently generate novel and structurally diverse compounds. The protocols and strategic insights provided in this guide serve as a comprehensive resource for scientists aiming to unlock the therapeutic potential of this promising chemical scaffold.
References
- 1. Buy this compound | 376646-64-9 [smolecule.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. pharmdguru.com [pharmdguru.com]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde: A Versatile Building Block in Pharmaceutical Synthesis
Introduction: Unlocking Molecular Complexity
In the landscape of modern drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde is one such pivotal intermediate, embodying a unique convergence of reactive functional groups and structural motifs that render it invaluable to the medicinal chemist. With a molecular weight of 262.11 g/mol and the formula C₁₂H₈BrNO, this solid crystalline compound serves as a linchpin for generating diverse compound libraries targeting a range of therapeutic areas, including oncology and infectious diseases.[1]
This technical guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the effective utilization of this compound. The protocols herein are designed not merely as procedural steps but as self-validating systems, grounded in mechanistic principles to ensure reproducibility and rational application in the synthesis of novel pharmaceutical agents.
Key Structural Features and Reactivity:
The utility of this building block stems from its distinct chemical features:
-
An Aldehyde Group: Positioned at the 3-position of the pyridine ring, this group is a versatile handle for a multitude of classic organic transformations, including nucleophilic additions and condensation reactions.[1]
-
A 4-Substituted Pyridine Ring: The pyridine core is a common pharmacophore in numerous approved drugs, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1]
-
A 3-Bromophenyl Moiety: The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile construction of biaryl systems.[1] Furthermore, the bromine substituent enhances lipophilicity, which can influence a molecule's pharmacokinetic properties.[1]
This guide will focus on three principal applications of this compound:
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: For the synthesis of complex biaryl structures.
-
Knoevenagel Condensation: To generate α,β-unsaturated systems, which are precursors to a variety of bioactive compounds.
-
Schiff Base Formation: As a gateway to a diverse array of imine-containing derivatives and heterocyclic scaffolds.
Application I: Suzuki-Miyaura Coupling for Biaryl Scaffold Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of C-C bonds, particularly in the synthesis of biaryl compounds prevalent in medicinal chemistry.[2] The 3-bromophenyl group of this compound is an excellent substrate for this transformation, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction, mediated by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the organoboron species, facilitating the transmetalation step. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 4-(3-Phenylphenyl)-3-Pyridinecarboxaldehyde
This protocol details the coupling of this compound with phenylboronic acid. The conditions are adapted from established procedures for similar aryl bromides.[3]
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 376646-64-9 | 262.11 | 1.0 | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | - | 10 mL | - |
| Water | 7732-18-5 | - | 2.5 mL | - |
Procedure:
-
Inert Atmosphere: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (262 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask.
-
Solvent Addition: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times. Under a positive pressure of inert gas, add 1,4-dioxane (10 mL) and water (2.5 mL).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.
Expected Outcome: The Suzuki-Miyaura coupling is expected to proceed in good to excellent yields (typically 70-90%), providing the 4-(biphenyl-3-yl)pyridine-3-carbaldehyde scaffold, a valuable precursor for kinase inhibitors and other complex pharmaceutical agents.
Application II: Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[4] This reaction is exceptionally useful for creating electron-deficient alkenes which are versatile intermediates in the synthesis of various bioactive molecules.[5]
Mechanistic Rationale
The reaction is typically base-catalyzed, where the base deprotonates the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the final condensed product. Interestingly, for pyridinecarboxaldehydes, this reaction can proceed efficiently without a catalyst in an aqueous ethanol mixture, offering a greener synthetic route.[5]
Caption: Workflow for catalyst-free Knoevenagel condensation.
Protocol: Catalyst-Free Synthesis of (E)-2-((4-(3-bromophenyl)pyridin-3-yl)methylene)malononitrile
This protocol is adapted from a facile, uncatalyzed method for the condensation of pyridinecarbaldehydes with active methylene compounds.[5]
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 376646-64-9 | 262.11 | 1.0 | 1.0 |
| Malononitrile | 109-77-3 | 66.06 | 1.0 | 1.0 |
| Ethanol (EtOH) | 64-17-5 | - | 5 mL | - |
| Water | 7732-18-5 | - | 5 mL | - |
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve this compound (262 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol) in a mixture of ethanol (5 mL) and water (5 mL).
-
Reaction: Stir the solution vigorously at room temperature. A precipitate should begin to form within 30-60 minutes. Continue stirring for a total of 2-4 hours to ensure complete reaction.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a cold 1:1 mixture of ethanol and water (2 x 5 mL). Further purification can be achieved by recrystallization from a 50% aqueous ethanol solution to yield the pure product as a crystalline solid.
Expected Outcome: This environmentally benign protocol typically provides the desired product in excellent yield (90-95%) and high E-selectivity.[5] The resulting vinyl cyanide moiety is a key functional group in various pharmacologically active compounds, including kinase inhibitors.
Application III: Schiff Base Formation - A Gateway to Heterocycles
The reaction of the aldehyde functional group with primary amines to form Schiff bases (imines) is a fundamental transformation in organic synthesis. These imines are not only stable compounds in their own right but also serve as crucial intermediates for the synthesis of a vast array of nitrogen-containing heterocycles and other complex molecules.[6][7]
Mechanistic Rationale
The formation of a Schiff base is a reversible reaction that typically proceeds via a hemiaminal intermediate. The reaction is often catalyzed by a small amount of acid, which protonates the hydroxyl group of the hemiaminal, facilitating the elimination of water to form the imine.
Protocol: Synthesis of N-((4-(3-bromophenyl)pyridin-3-yl)methylene)aniline
This protocol describes a straightforward condensation reaction with aniline.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 376646-64-9 | 262.11 | 1.0 | 1.0 |
| Aniline | 62-53-3 | 93.13 | 1.0 | 1.0 |
| Ethanol (Absolute) | 64-17-5 | - | 10 mL | - |
| Glacial Acetic Acid (catalyst) | 64-19-7 | - | 1-2 drops | - |
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve this compound (262 mg, 1.0 mmol) in absolute ethanol (10 mL).
-
Amine Addition: Add aniline (93 mg, 1.0 mmol) to the solution, followed by 1-2 drops of glacial acetic acid.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. In many cases, the product will precipitate out of the solution upon formation. If the reaction is sluggish, it can be gently heated to reflux for 1-2 hours.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the product with a small amount of cold ethanol to remove any unreacted starting materials. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.
Downstream Applications of Schiff Bases:
The resulting imine is a versatile intermediate. For example, it can undergo reduction to form a secondary amine or be used in cyclization reactions. One powerful application is the Pictet-Spengler reaction , where condensation with a β-arylethylamine, such as tryptamine, under acidic conditions can lead to the formation of complex tetracyclic scaffolds like β-carbolines, which are present in numerous alkaloids and pharmacologically active compounds.[1][8][9]
Caption: Synthetic utility of Schiff bases derived from the title compound.
Conclusion: A Strategic Asset in Drug Discovery
This compound is a strategically designed building block that offers multiple avenues for the synthesis of complex, biologically relevant molecules. Its aldehyde and bromo functionalities provide orthogonal handles for a range of high-yield, robust chemical transformations. The protocols detailed in this guide for Suzuki-Miyaura coupling, Knoevenagel condensation, and Schiff base formation represent foundational methodologies that can be readily adapted and expanded upon in a drug discovery program. By understanding the underlying mechanistic principles and leveraging the versatility of this building block, researchers can accelerate the development of novel therapeutics.
References
- 1. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres | RTI [rti.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Novel Schiff Bases from 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde
Abstract
This document provides a comprehensive technical guide for the synthesis, purification, and characterization of Schiff bases derived from 4-(3-bromophenyl)-3-pyridinecarboxaldehyde. Schiff bases, containing the characteristic azomethine (-C=N-) group, are a pivotal class of compounds in medicinal chemistry and material science due to their diverse biological activities and coordination capabilities.[1][2][3] The strategic combination of a pyridine nucleus, a bromophenyl moiety, and an aldehyde functional group in the starting material, this compound, offers a versatile platform for generating novel molecular architectures with significant potential in drug development and as chemosensors.[4][5][6] This guide details a robust and reproducible protocol, explains the underlying chemical principles, and outlines a complete workflow for structural verification, intended for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Introduction and Scientific Rationale
Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone.[3] The resulting imine linkage is crucial for the biological activities exhibited by these compounds, which include anticancer, antibacterial, antifungal, and anti-inflammatory properties.[5][6][7] The pyridine ring is a well-established pharmacophore present in numerous bioactive molecules and approved drugs.[5][6] The inclusion of a halogenated phenyl ring, specifically a bromophenyl group, can enhance lipophilicity and modulate electronic properties, often leading to improved interaction with biological targets.[4]
The starting precursor, this compound, is an ideal scaffold for generating a library of novel Schiff bases. Its aldehyde group serves as a reactive handle for condensation with a wide array of primary amines, allowing for systematic structural modifications. The resulting Schiff bases are not only promising therapeutic agents themselves but also serve as versatile multidentate ligands for the synthesis of metal complexes, which can exhibit enhanced or entirely new biological functions.[1][7][8]
This application note provides a field-proven, step-by-step methodology for synthesizing these target compounds, emphasizing the causal relationships behind experimental choices to ensure both success and a deeper understanding of the process.
Reaction Principle and Mechanism
The synthesis of a Schiff base is a nucleophilic addition-elimination reaction. The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine executes a nucleophilic attack on the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate known as a carbinolamine.[9]
-
Dehydration: The carbinolamine intermediate is typically unstable and undergoes acid-catalyzed dehydration. Protonation of the hydroxyl group makes it a good leaving group (water), and the subsequent elimination of water results in the formation of a stable carbon-nitrogen double bond (the imine or azomethine group).[9]
The reaction is reversible, and the removal of water can drive the equilibrium towards the product. A catalytic amount of a weak acid, such as glacial acetic acid, is often employed to facilitate the dehydration step.[2]
Caption: General reaction scheme for Schiff base synthesis.
Detailed Experimental Protocols
Part 3.1: General Protocol for Schiff Base Synthesis
This protocol provides a generalized procedure adaptable for various primary amines. Causality Note: Ethanol is chosen as the solvent due to its ability to dissolve both the aldehyde and a wide range of amines, and its boiling point is suitable for reflux conditions without degrading the reactants.
Materials and Reagents:
-
This compound (MW: 262.11 g/mol )
-
Substituted primary amine (e.g., 3-bromoaniline, 4-chloroaniline, etc.)
-
Absolute Ethanol (HPLC Grade)
-
Glacial Acetic Acid (Catalyst)
-
Deionized Water
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Equipment:
-
100 mL Round-bottom flask
-
Water-cooled condenser
-
Magnetic stirrer with hot plate
-
Buchner funnel and filter flask
-
Glassware for recrystallization
-
TLC plates (silica gel 60 F254) and developing chamber[10]
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 30 mL of absolute ethanol. Stir until fully dissolved.
-
Amine Addition: In a separate beaker, dissolve the chosen primary amine (1.0 eq) in 20 mL of absolute ethanol. Add this solution dropwise to the aldehyde solution in the round-bottom flask while stirring.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture. This catalyzes the dehydration of the carbinolamine intermediate.[9]
-
Reflux: Attach a condenser to the flask and reflux the mixture with constant stirring for 3-6 hours. The reaction temperature should be maintained at the boiling point of ethanol (~78 °C).
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). Visualize spots under UV light.[10] The reaction is complete upon the disappearance of the aldehyde spot.
-
Product Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the solid product.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid product twice with a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Part 3.2: Example Protocol & Stoichiometry
Synthesis of (E)-N-((4-(3-bromophenyl)pyridin-3-yl)methylene)-3-bromoaniline
This specific example reacts the title aldehyde with 3-bromoaniline.
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | C₁₂H₈BrNO | 262.11 | 1.0 | 5.0 | 1.31 g |
| 3-Bromoaniline | C₆H₆BrN | 172.02 | 1.0 | 5.0 | 0.86 g |
| Absolute Ethanol | C₂H₅OH | 46.07 | Solvent | - | 50 mL |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Catalyst | - | ~4 drops |
Follow the general protocol outlined in Part 3.1 using the quantities specified in the table above.
Part 3.3: Purification by Recrystallization
Causality Note: Recrystallization is a highly effective method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures. A good solvent will dissolve the compound when hot but not when cold.
-
Transfer the crude, dried Schiff base to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (or another suitable solvent like methanol or ethyl acetate) to just dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature. Crystals of the purified Schiff base should form.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Structural Characterization and Validation
To ensure the successful synthesis and purity of the target Schiff base, a combination of spectroscopic and physical methods must be employed. This self-validating system confirms the presence of the key functional group and the overall molecular structure.
Caption: Workflow for structural characterization.
Expected Analytical Data:
| Technique | Purpose | Key Observations |
| FT-IR Spectroscopy | Functional Group Identification | Disappearance of aldehyde C=O stretch (~1700 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong C=N (azomethine) stretch at ~1600-1630 cm⁻¹.[10][11] |
| ¹H NMR Spectroscopy | Proton Environment Mapping | Disappearance of the aldehyde proton singlet (~10 ppm). Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the δ 8.5–8.9 ppm region.[10] Aromatic protons will appear in the δ 7.0–8.6 ppm range. |
| ¹³C NMR Spectroscopy | Carbon Skeleton Confirmation | Appearance of the azomethine carbon (-CH=N-) signal in the δ 158–164 ppm region.[10] |
| Mass Spectrometry | Molecular Weight Confirmation | The mass spectrum should show a molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to the calculated molecular weight of the synthesized Schiff base.[12] |
| Melting Point | Purity Assessment | A sharp and distinct melting point range indicates a high degree of purity for the crystalline solid.[10] |
Potential Applications and Future Directions
The Schiff bases synthesized from this compound are prime candidates for further investigation in several high-impact research areas:
-
Drug Development: These compounds should be screened for a variety of biological activities, including as potential anticancer, antibacterial, and antifungal agents.[5][7] The pyridine and bromophenyl motifs are known to contribute to bioactivity.
-
Coordination Chemistry: They can act as bidentate or multidentate ligands to form stable complexes with various transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)).[1][8] These metal complexes often exhibit enhanced biological activity compared to the free ligands.[7]
-
Material Science & Chemosensors: The conjugated π-system and the presence of heteroatoms make these compounds interesting for applications in developing novel materials with unique optical or electronic properties.[4] Furthermore, their ability to bind metal ions makes them potential candidates for the development of selective chemosensors.[5][6]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction.- Insufficient reflux time.- Reactants are impure or degraded.- Catalyst was not added. | - Increase reflux time and monitor closely with TLC.- Ensure starting materials are pure.- Verify the addition of the acetic acid catalyst. |
| Oily or Gummy Product | - Product is not precipitating properly.- Presence of impurities. | - Try triturating the oil with a non-polar solvent like hexane.- Attempt to induce crystallization by scratching the inside of the flask.- Purify via column chromatography if recrystallization fails. |
| Impure Product (from TLC/NMR) | - Incomplete reaction.- Inefficient washing or recrystallization. | - Repeat the recrystallization process, ensuring minimal hot solvent is used.- Wash the filtered solid thoroughly with cold solvent. |
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. jetir.org [jetir.org]
- 3. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 376646-64-9 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. BiblioBoard [openresearchlibrary.org]
- 7. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. globalconference.info [globalconference.info]
- 10. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 11. sphinxsai.com [sphinxsai.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde as a Pivotal Intermediate in the Synthesis of Novel Anticancer Agents
Abstract
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized as a pyridinecarboxaldehyde, it becomes a versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde, a key building block whose strategic combination of a reactive aldehyde and a synthetically versatile bromophenyl group makes it exceptionally valuable for developing novel anticancer therapeutics, particularly kinase inhibitors. We will dissect the causality behind its synthetic utility, provide detailed, field-proven protocols for its transformation, and outline methodologies for the biological evaluation of its derivatives.
Introduction: The Strategic Value of the 4-Aryl-3-Pyridinecarboxaldehyde Scaffold
The pursuit of targeted cancer therapies has placed immense value on molecular scaffolds that can be readily and diversely functionalized to probe the complex topographies of protein active sites. This compound is an exemplar of such a scaffold, possessing three key structural features that underpin its utility in drug discovery.[1]
-
The Pyridine Core: As a bioisostere of a phenyl ring but with an engaged nitrogen atom, the pyridine core is a ubiquitous feature in bioactive molecules.[1][2] It frequently serves as a "hinge-binding" motif in kinase inhibitors, forming critical hydrogen bonds with the backbone of the ATP-binding pocket.
-
The Aldehyde Group (C3 Position): This versatile functional group is a potent electrophile, readily participating in a wide array of chemical transformations. It is a gateway to forming imines, amines, alcohols, and complex heterocyclic systems through condensation and nucleophilic addition reactions.[1][3]
-
The Bromophenyl Group (C4 Position): The bromine atom is not merely a substituent; it is a powerful synthetic handle. It is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5][6] This allows for the systematic introduction of diverse aryl and heteroaryl moieties, a cornerstone of modern structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.
This unique trifecta of functionalities allows for a divergent synthetic approach, where a common intermediate can be elaborated into a vast library of structurally distinct compounds for biological screening.
Synthesis of the Core Intermediate
While several routes to this compound exist, a common and reliable strategy involves a Suzuki-Miyaura cross-coupling reaction as the key C-C bond-forming step. This approach offers high yields and excellent functional group tolerance.
Caption: Workflow for the Suzuki-Miyaura synthesis of the title compound.
Protocol 2.1: Synthesis of this compound via Suzuki-Miyaura Coupling
Rationale: This protocol utilizes a palladium(0) catalyst to couple an arylboronic acid with an aryl halide. The choice of a biphasic Toluene/Water system with a carbonate base is standard for promoting the catalytic cycle while ensuring solubility of both organic and inorganic reagents.
Materials:
-
4-Chloro-3-pyridinecarboxaldehyde
-
3-Bromophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene, Anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-3-pyridinecarboxaldehyde (1.0 eq), 3-bromophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add anhydrous toluene and deionized water to form a 4:1 solvent mixture (e.g., 80 mL Toluene, 20 mL H₂O).
-
Degas the resulting suspension by bubbling argon through it for 15-20 minutes.
-
Add the catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with 100 mL of ethyl acetate and 50 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Combine the organic extracts, wash with 50 mL of brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product, this compound.
Key Synthetic Transformations for Anticancer Drug Development
The strategic value of the intermediate is realized through the selective and sequential modification of its two primary reactive sites: the aldehyde and the bromo-substituent.
Caption: Divergent synthetic pathways from the core intermediate.
Application 1: Aldehyde Derivatization for Core Scaffold Construction
The aldehyde is typically the first site of modification, used to build the central framework of the target molecule. A common transformation is the Claisen-Schmidt condensation, which can be used to construct complex heterocyclic systems.[7]
Protocol 3.1: Synthesis of a Chalcone Intermediate via Claisen-Schmidt Condensation
Rationale: This reaction forms a carbon-carbon bond between the aldehyde and an enolizable ketone. The resulting α,β-unsaturated ketone (chalcone) is a key precursor for synthesizing various heterocyclic anticancer agents like pyridines and pyrimidines.[8]
Materials:
-
This compound (1.0 eq)
-
An appropriate acetophenone derivative (e.g., 4'-aminoacetophenone) (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Deionized Water
Procedure:
-
Dissolve this compound and the acetophenone derivative in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an aqueous solution of NaOH (4.0 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 24 hours. A precipitate often forms during this time.
-
Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to pH ~6-7.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water and then with a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to yield the chalcone intermediate. This product can be carried forward without further purification or recrystallized from ethanol if necessary.
Application 2: Diversification via Suzuki-Miyaura Cross-Coupling
After constructing the core scaffold, the bromophenyl moiety is exploited to introduce diversity. This step is crucial for fine-tuning the molecule's interaction with the target protein, often exploring solvent-exposed regions of an active site to enhance potency or selectivity.[4][5]
Protocol 3.2: Suzuki-Miyaura Coupling for SAR Exploration
Rationale: This protocol is mechanistically similar to Protocol 2.1 but is performed on a more advanced intermediate. The choice of catalyst and base may need to be optimized depending on the steric and electronic properties of the substrate and the boronic acid coupling partner.
Materials:
-
Bromo-substituted intermediate (from Protocol 3.1 or similar) (1.0 eq)
-
Desired aryl- or heteroarylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
In a microwave vial or sealed tube, combine the bromo-substituted intermediate, the boronic acid, and Na₂CO₃ (3.0 eq).
-
Evacuate and backfill the vessel with argon.
-
Add 1,4-dioxane and water (e.g., 3:1 ratio).
-
Degas the mixture with a stream of argon for 10 minutes.
-
Add the catalyst, Pd(dppf)Cl₂ (0.05-0.10 eq).
-
Seal the vessel and heat in a microwave reactor to 100-120 °C for 30-60 minutes, or heat conventionally at 90 °C for 8-12 hours.
-
After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the final compound via column chromatography or preparative HPLC.
Case Study: Pathway to a Putative Kinase Inhibitor
The protocols above can be combined to generate potent anticancer agents. Many kinase inhibitors, such as those targeting VEGFR-2 or CDKs, utilize a substituted pyridine or pyrimidine core.[2][9][10] The following workflow illustrates a plausible path from this compound to a final drug-like molecule.
Caption: Multi-step synthesis of a hypothetical kinase inhibitor.
Protocols for Biological Evaluation
Once a library of compounds is synthesized, their biological activity must be assessed. Standard in vitro assays are used to determine potency and cellular efficacy.
Protocol 5.1: In Vitro Antiproliferative MTT Assay
Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a robust, high-throughput method for determining the concentration at which a compound inhibits cell growth by 50% (IC₅₀).[2]
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)[2][11]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the plates and add 100 µL of the compound dilutions to the wells. Include wells with vehicle (DMSO) only as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.[2]
-
Incubate the plates for 48 or 72 hours at 37 °C in a humidified, 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition versus the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Data Summary
The results from biological assays should be tabulated for clear comparison and SAR analysis.
| Compound ID | R¹ Group | R² Group (from Suzuki) | Kinase IC₅₀ (nM) (e.g., VEGFR-2) | Cell Line IC₅₀ (µM) (e.g., MCF-7) |
| Ref-Dox | N/A | N/A | N/A | 1.93[2] |
| Ref-Sora | N/A | N/A | N/A | 4.50[2] |
| Cpd-001 | H | 4-methoxyphenyl | 550 | 7.03[2] |
| Cpd-002 | H | 3-aminophenyl | 150 | 3.15 |
| Cpd-003 | CH₃ | 4-methoxyphenyl | 95 | 1.88[2] |
| Cpd-004 | CH₃ | 3-aminophenyl | 8 | 0.22 [2] |
Data are hypothetical but reflect plausible trends observed in the literature where structural modifications lead to improved potency.
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a strategic platform for innovation in anticancer drug discovery. Its inherent functionalities permit a divergent and modular synthetic approach, enabling the rapid generation of compound libraries with tailored properties. The protocols outlined herein provide a robust framework for leveraging this intermediate to create and evaluate novel therapeutic candidates. Future work will undoubtedly focus on exploring novel coupling partners, developing more complex core structures through advanced aldehyde transformations, and applying these synthesized molecules to a broader range of cancer targets beyond protein kinases.
References
- 1. Buy this compound | 376646-64-9 [smolecule.com]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 6. proprogressio.hu [proprogressio.hu]
- 7. 3-Pyridinylidene Derivatives of Chemically Modified Lupane and Ursane Triterpenes as Promising Anticancer Agents by Targeting Apoptosis | MDPI [mdpi.com]
- 8. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1 H-pyrazolo[3,4- b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde in Material Science
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde is a bi-functional aromatic compound poised for significant applications in the realm of material science. Its unique molecular architecture, featuring a pyridine ring, a bromophenyl group, and a reactive aldehyde moiety, offers a trifecta of opportunities for the synthesis of advanced functional materials. The pyridine unit provides a site for metal coordination and can influence the electronic properties of a material. The bromophenyl group serves as a versatile handle for cross-coupling reactions, enabling the construction of extended conjugated systems. The aldehyde functionality is a gateway for a myriad of chemical transformations, including condensation reactions to form Schiff bases and subsequent metal complexes, or as a precursor to other functional groups.
These structural features make this compound a compelling starting material for the rational design of:
-
Luminescent Polymers: For applications in organic light-emitting diodes (OLEDs) and sensors.
-
Metal-Organic Frameworks (MOFs): As a functionalized linker for catalysis, gas storage, and separation.
-
Functional Dyes: For use in dye-sensitized solar cells (DSSCs) and as molecular probes.
This document provides detailed application notes and representative protocols to guide researchers in leveraging the potential of this compound for the development of novel materials.
Core Properties and Specifications
A foundational understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈BrNO | [1] |
| Molecular Weight | 262.11 g/mol | [1] |
| Appearance | Typically a solid at room temperature | [1] |
| Melting Point | 84-86 °C | [1] |
| Key Functional Groups | Aldehyde (-CHO), Bromine (-Br), Pyridine |
Application I: Synthesis of Conjugated Polymers for Organic Electronics
The presence of a bromine atom on the phenyl ring makes this compound an excellent monomer for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions are cornerstones in the synthesis of conjugated polymers, which are the active components in a variety of organic electronic devices.
Causality of Experimental Choices:
-
Suzuki Coupling: This reaction is chosen for its tolerance to a wide range of functional groups and its use of commercially available boronic acids or esters. The aldehyde group on the pyridine ring can be preserved under appropriate reaction conditions, leading to a polymer with pendant aldehyde functionalities for further post-polymerization modification.
-
Sonogashira Coupling: This coupling method is ideal for introducing alkyne units into the polymer backbone, which can enhance charge transport properties and influence the material's morphology. The pyridine and bromo functionalities are well-suited for this reaction.
Experimental Protocol: Synthesis of a Poly(arylene-vinylene) Derivative via Suzuki Coupling
This protocol describes a representative synthesis of a conjugated polymer where this compound is coupled with a divinyl-substituted aromatic monomer.
Workflow Diagram:
Caption: Workflow for Suzuki coupling polymerization.
Step-by-Step Methodology:
-
Reagent Preparation: In a Schlenk flask, combine this compound (1.0 eq), an appropriate divinyl aromatic comonomer (e.g., 1,4-divinylbenzene, 1.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and a 2M aqueous solution of a base like potassium carbonate (K₂CO₃). The ratio of toluene to the aqueous base solution is usually around 4:1.
-
Reaction Execution: Thoroughly degas the reaction mixture by several freeze-pump-thaw cycles. Heat the mixture to 90-100 °C under an inert atmosphere (e.g., argon or nitrogen) and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by techniques like Gel Permeation Chromatography (GPC) if aliquots can be safely removed.
-
Polymer Isolation: After cooling to room temperature, separate the organic layer. Wash the organic phase with water and then with brine. Dry the organic solution over anhydrous magnesium sulfate (MgSO₄) and filter.
-
Purification: Concentrate the solution and precipitate the polymer by adding it dropwise to a non-solvent such as methanol. Collect the solid polymer by filtration. For high-purity materials required for electronic devices, further purification by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to dissolve the polymer) is recommended.
-
Characterization: The resulting polymer should be characterized by GPC to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). ¹H and ¹³C NMR spectroscopy can confirm the polymer structure. UV-Vis absorption and photoluminescence (PL) spectroscopy will reveal its optical properties, and thermogravimetric analysis (TGA) will determine its thermal stability.
Application II: Precursor for Functional Metal-Organic Frameworks (MOFs)
The pyridine nitrogen and the aldehyde group of this compound can be exploited in the synthesis and modification of MOFs. The pyridine moiety can act as a coordinating site for metal ions, while the aldehyde group can be used for post-synthetic modification to introduce further functionality.
Causality of Experimental Choices:
-
Post-Synthetic Modification (PSM): The aldehyde group is a versatile handle for PSM of MOFs. It can undergo reactions such as Schiff base condensation with amines to introduce new functional groups within the pores of a pre-existing MOF. This allows for the tuning of the MOF's properties for specific applications like catalysis or sensing.
-
Ligand Synthesis: The aldehyde can be oxidized to a carboxylic acid, transforming the molecule into a bifunctional linker with both a pyridine and a carboxylate coordinating group. The bromine atom can be used to further functionalize the linker before MOF synthesis.
Experimental Protocol: Post-Synthetic Modification of an Amine-Functionalized MOF via Schiff Base Condensation
This protocol outlines the modification of a commercially available or pre-synthesized amine-containing MOF (e.g., UiO-66-NH₂) with this compound.
Reaction Scheme:
Caption: Post-synthetic modification of a MOF.
Step-by-Step Methodology:
-
MOF Activation: Activate the parent amine-functionalized MOF by heating it under vacuum to remove any guest molecules from the pores.
-
Reaction Setup: In a vial, suspend the activated MOF in a suitable solvent, such as N,N-dimethylformamide (DMF). Add an excess of this compound to the suspension.
-
Condensation Reaction: Seal the vial and heat the mixture at a temperature ranging from 80 to 120 °C for 12-24 hours. The aldehyde will react with the amine groups on the MOF linkers to form imine bonds.
-
Purification of the Modified MOF: After the reaction, cool the mixture to room temperature. Collect the solid material by centrifugation or filtration. Wash the modified MOF extensively with fresh solvent (e.g., DMF, followed by a more volatile solvent like acetone or ethanol) to remove any unreacted aldehyde and other impurities.
-
Activation and Characterization: Activate the modified MOF by heating under vacuum. The successful incorporation of the this compound moiety can be confirmed by techniques such as Fourier-transform infrared (FTIR) spectroscopy (disappearance of N-H stretching bands and appearance of C=N stretching bands), solid-state NMR spectroscopy, and thermogravimetric analysis (TGA). Powder X-ray diffraction (PXRD) should be used to confirm that the crystallinity of the MOF is retained after the modification.
Application III: Synthesis of Novel Functional Dyes
The aldehyde group is a key functional group for the synthesis of various classes of dyes. Condensation reactions with active methylene compounds or amines can lead to the formation of chromophores with interesting photophysical properties.
Causality of Experimental Choices:
-
Knoevenagel Condensation: This reaction between the aldehyde group of this compound and an active methylene compound (e.g., malononitrile, cyanoacetic acid esters) is a powerful method for creating C=C double bonds and extending the π-conjugated system, which is essential for tuning the color and fluorescent properties of a dye.
Experimental Protocol: Synthesis of a Merocyanine-type Dye via Knoevenagel Condensation
This protocol details the synthesis of a donor-π-acceptor type dye through the reaction of this compound with an active methylene compound.
Reaction Pathway:
Caption: Knoevenagel condensation for dye synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound such as malononitrile (1.1 eq) in a suitable solvent like ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine, to the solution.
-
Reaction: Reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure of the synthesized dye by ¹H and ¹³C NMR spectroscopy, and mass spectrometry. Investigate its photophysical properties using UV-Vis and fluorescence spectroscopy to determine its absorption and emission maxima, and quantum yield.
Conclusion
This compound is a highly versatile and promising building block for the creation of a wide array of functional materials. Its unique combination of reactive sites allows for its incorporation into conjugated polymers, metal-organic frameworks, and functional dyes through well-established synthetic methodologies. The protocols provided herein serve as a guide for researchers to explore the potential of this molecule and to develop next-generation materials for a variety of applications in electronics, catalysis, and sensing.
References
Application Note: Nucleophilic Addition to the Aldehyde of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide to understanding and performing nucleophilic addition reactions on 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde. This compound is a valuable building block in medicinal chemistry and organic synthesis due to its unique electronic and structural features.[1] This application note will delve into the underlying chemical principles, provide detailed experimental protocols for key reaction classes, and offer insights into reaction optimization and analysis.
Introduction: Significance and Reactivity
This compound is an organic compound featuring a pyridine ring substituted with a bromophenyl group at the 4-position and an aldehyde group at the 3-position.[1] This trifunctional scaffold is of significant interest in drug discovery and material science.[1] The aldehyde group is the primary site for nucleophilic attack, a fundamental reaction in organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds.[2][3]
The reactivity of the aldehyde is governed by the electrophilicity of the carbonyl carbon.[4] The adjacent pyridine ring, being an electron-withdrawing heterocycle, enhances this electrophilicity. However, the bulky bromophenyl group at the 4-position can introduce steric hindrance, influencing the approach of the nucleophile. Understanding these electronic and steric factors is crucial for designing successful synthetic strategies.
Key Structural Features:
The Mechanism of Nucleophilic Addition
Nucleophilic addition to an aldehyde involves the attack of an electron-rich nucleophile on the electron-poor carbonyl carbon.[2][4] This process leads to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol product.[4]
The general mechanism can be visualized as follows:
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Pyridine Aldehydes
The biaryl pyridine motif is a privileged scaffold in numerous biologically active molecules and functional materials. The presence of a pyridine ring can influence solubility, metabolic stability, and target engagement, while the biaryl structure allows for the exploration of three-dimensional chemical space. The aldehyde functionality on the pyridine ring of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde serves as a valuable synthetic handle for further transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig-type reactions.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of such complex molecules by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[1][2] This guide will focus on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions for the derivatization of this compound: the Suzuki-Miyaura coupling and the Heck-Mizoroki reaction.
Understanding the Catalytic Cycle
At the heart of these transformations lies a general catalytic cycle involving a palladium(0) species.[1][3][4] A simplified representation of this cycle is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: A generalized palladium catalytic cycle. The cycle begins with the oxidative addition of the aryl bromide to the active Pd(0) catalyst.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming biaryl linkages by reacting an organoboron species with an organic halide.[4][5] This protocol details the coupling of this compound with a generic arylboronic acid.
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand is often employed. The ligand stabilizes the palladium center and modulates its reactivity.[6][7][8] Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are particularly effective for coupling sterically hindered or electron-rich/deficient partners.[9][10]
-
Base: A base is crucial for the transmetalation step, activating the organoboron species.[2] The choice of base (e.g., K₂CO₃, Cs₂CO₃) can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | (Not Available) | 262.10 | 1.0 | 1.0 |
| Arylboronic Acid | (Variable) | (Variable) | 1.2 | 1.2 |
| Pd(OAc)₂ | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| SPhos | 657408-07-6 | 410.48 | 0.04 | 0.04 |
| K₂CO₃ | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Anticipated Challenges and Solutions
-
Pyridine Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[11][12][13] The use of bulky ligands can mitigate this issue by sterically hindering the pyridine-palladium interaction.
-
Aldehyde Reactivity: Under basic conditions and elevated temperatures, the aldehyde group may undergo side reactions. Minimizing reaction time and temperature can help to avoid this.
-
Homocoupling: Homocoupling of the boronic acid can be a side reaction. Using a slight excess of the boronic acid and carefully controlling the reaction conditions can minimize this.
Protocol 2: Heck-Mizoroki Reaction for C(sp²)-C(sp²) Bond Formation
The Heck reaction is a powerful tool for the arylation of alkenes.[14][15] This protocol outlines the reaction of this compound with a generic alkene.
Causality Behind Experimental Choices
-
Catalyst System: Similar to the Suzuki coupling, a palladium precursor and a ligand are typically used. For the Heck reaction, phosphine ligands or N-heterocyclic carbene (NHC) ligands can be effective.[9]
-
Base: An inorganic or organic base is required to neutralize the hydrogen halide formed during the catalytic cycle.[15][16] Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices.
-
Solvent: A polar aprotic solvent such as DMF, DMAc, or NMP is often used to facilitate the reaction.
Experimental Protocol: Heck-Mizoroki Reaction
Figure 2: A typical workflow for a Heck-Mizoroki reaction.
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | (Not Available) | 262.10 | 1.0 | 1.0 |
| Alkene | (Variable) | (Variable) | 1.5 | 1.5 |
| Pd(OAc)₂ | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| P(o-tol)₃ | 6163-58-2 | 304.37 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 5 mL | - |
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Add DMF (5 mL) and Et₃N (2.0 mmol).
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction for completion using TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Anticipated Challenges and Solutions
-
Regioselectivity: With unsymmetrical alkenes, the regioselectivity of the aryl group addition can be an issue. The electronic and steric properties of the alkene substituents will influence the outcome.
-
Double Bond Isomerization: The newly formed double bond may isomerize under the reaction conditions. Careful selection of the catalyst and conditions can minimize this.
-
Reductive Heck Pathway: In the presence of a hydride source, a reductive Heck reaction can occur, leading to a saturated product.[17] Ensuring the absence of adventitious water or other hydride donors is important if the unsaturated product is desired.
Protocol 3: Sonogashira Coupling for the Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[18][19] This reaction is particularly valuable for creating rigid scaffolds found in many functional materials and complex natural products.
Causality Behind Experimental Choices
-
Dual Catalysis: The traditional Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) co-catalyst.[18][20] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used both as a base and sometimes as the solvent.[19]
-
Copper-Free Conditions: Concerns about copper contamination in pharmaceutical applications have led to the development of copper-free Sonogashira protocols.[21] These often require specific ligands and conditions to proceed efficiently.
Experimental Protocol: Sonogashira Coupling
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | (Not Available) | 262.10 | 1.0 | 1.0 |
| Terminal Alkyne | (Variable) | (Variable) | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 13965-03-2 | 701.90 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.05 | 0.05 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 5 mL | - |
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Add THF (5 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Anticipated Challenges and Solutions
-
Glaser Coupling: A common side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by using a low concentration of the alkyne and ensuring an efficient cross-coupling reaction.
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the reagents or solvents. Using high-purity materials is recommended.
-
Aldehyde Sensitivity: As with the other protocols, the aldehyde functionality may be sensitive to the reaction conditions. Mild conditions are generally preferred for the Sonogashira coupling.
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile platform for the synthesis of a diverse range of novel biaryl pyridine derivatives. The Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira reactions each provide unique opportunities for C-C bond formation. By understanding the underlying mechanisms and the rationale for the choice of reagents and conditions, researchers can effectively troubleshoot and optimize these transformations for their specific synthetic targets. The protocols provided herein serve as a solid foundation for the exploration of this valuable chemical space in drug discovery and materials science.
References
- 1. fiveable.me [fiveable.me]
- 2. jmcct.com [jmcct.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nobelprize.org [nobelprize.org]
- 6. theses.enscm.fr [theses.enscm.fr]
- 7. scite.ai [scite.ai]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. people.chem.ucsb.edu [people.chem.ucsb.edu]
experimental procedure for condensation reaction with 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde.
Application Note & Protocol
Topic: Synthesis of a Novel Pyridine-Based Chalcone via Claisen-Schmidt Condensation Using 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde
Introduction: The Strategic Importance of Pyridine-Based Chalcones
Chalcones, characterized by an open-chain flavonoid structure where two aromatic rings are linked by a three-carbon α,β-unsaturated carbonyl system, represent a privileged scaffold in medicinal chemistry and materials science.[1][2] Their versatile biological activities—spanning anticancer, anti-inflammatory, and antioxidant properties—make them a focal point of drug discovery programs.[1][3] The Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an aromatic aldehyde and a ketone, stands as a cornerstone for chalcone synthesis due to its operational simplicity and high efficiency.[1][4]
This document provides a detailed protocol for the synthesis of a novel chalcone, (E)-1-phenyl-3-(4-(3-bromophenyl)pyridin-3-yl)prop-2-en-1-one, by reacting this compound with acetophenone. The incorporation of the 4-aryl-3-pyridinecarboxaldehyde moiety is of particular interest, as pyridine derivatives are integral to numerous bioactive molecules, potentially enhancing the pharmacological profile of the resulting chalcone.[5] This guide is designed for researchers in organic synthesis and drug development, offering not just a procedural walkthrough but also the underlying chemical rationale for each step, ensuring a reproducible and well-understood experimental outcome.
Reaction Principle and Mechanism
The synthesis proceeds via a base-catalyzed Claisen-Schmidt (crossed-aldol) condensation.[6] The mechanism is initiated by the deprotonation of the α-carbon of the ketone (acetophenone) by a strong base (e.g., NaOH), forming a reactive enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the this compound. The resulting aldol addition product, a β-hydroxy ketone, readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone—the target chalcone. This dehydration step is typically spontaneous and drives the reaction to completion.[4][7]
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |
| This compound | C₁₂H₈BrNO | 262.11 | Matrix Scientific | Purity ≥ 97%[8] |
| Acetophenone | C₈H₈O | 120.15 | Sigma-Aldrich | Purity ≥ 98% |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Fisher Scientific | Pellets |
| Ethanol (95%) | C₂H₅OH | 46.07 | VWR | Reagent Grade |
| Deionized Water | H₂O | 18.02 | --- | For solutions |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Sigma-Aldrich | For TLC |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Fisher Scientific | For TLC |
| Hexanes | C₆H₁₄ | 86.18 | VWR | For TLC |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Erlenmeyer flasks (50 mL, 250 mL)
-
Glass funnel and filter paper
-
Büchner funnel and vacuum filtration apparatus
-
Graduated cylinders and beakers
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber and UV lamp (254 nm)
-
Melting point apparatus
-
Rotary evaporator
-
Standard laboratory glassware (pipettes, spatulas)
-
Analytical balance
Detailed Experimental Protocol
Safety Precautions
-
Hazard Assessment : this compound is classified as an irritant.[8] Pyridine-based aldehydes can be harmful if inhaled and may cause skin and eye burns.[9][10] Sodium hydroxide is highly corrosive.[11]
-
Personal Protective Equipment (PPE) : Always wear a lab coat, safety goggles, and nitrile gloves.
-
Engineering Controls : All steps, particularly the handling of the aldehyde and sodium hydroxide solutions, must be performed in a well-ventilated chemical fume hood.[9]
Step-by-Step Procedure
-
Reagent Preparation :
-
In a 50 mL Erlenmeyer flask, dissolve 1.31 g (5.0 mmol, 1.0 equiv) of this compound in 20 mL of 95% ethanol.
-
Stir the mixture at room temperature until the solid is completely dissolved.
-
To this solution, add 0.60 g (5.0 mmol, 1.0 equiv, ~0.59 mL) of acetophenone.
-
-
Reaction Initiation :
-
Prepare the catalyst solution by dissolving 0.50 g (12.5 mmol, 2.5 equiv) of NaOH in 5 mL of deionized water in a separate beaker. Allow the solution to cool to room temperature.
-
Slowly add the aqueous NaOH solution dropwise to the ethanolic solution of the aldehyde and ketone over 5-10 minutes while stirring vigorously at room temperature.
-
Rationale : A strong base is required to generate the acetophenone enolate.[12] Dropwise addition prevents an uncontrolled exothermic reaction and minimizes side reactions. Ethanol serves as an excellent solvent for both the reactants and the intermediate, facilitating the reaction.[1]
-
-
Reaction and Monitoring :
-
After the addition of the base, a color change and the formation of a precipitate are typically observed within 15-30 minutes.
-
Allow the reaction to stir at room temperature for 2-3 hours.
-
Monitoring : Track the reaction's progress using TLC (eluent: 7:3 Hexanes:Ethyl Acetate). Spot the starting aldehyde solution and the reaction mixture. The reaction is complete when the aldehyde spot (visualized under UV light) has disappeared.[13]
-
-
Product Isolation (Work-up) :
-
Once the reaction is complete, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Pour the cooled mixture into 100 mL of ice-cold water in a 250 mL beaker and stir for 15 minutes.
-
Rationale : The chalcone product is insoluble in water. Pouring the reaction mixture into cold water precipitates the crude product while the inorganic base and any unreacted water-soluble components remain in the aqueous phase.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water until the filtrate is neutral (check with pH paper).
-
Allow the crude product to air-dry on the filter paper.
-
-
Purification :
-
Purify the crude solid by recrystallization.[13]
-
Transfer the solid to a 100 mL Erlenmeyer flask and add the minimum amount of hot 95% ethanol required to fully dissolve it.[12]
-
Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified, crystalline product by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
-
Characterization and Data
The final product, (E)-1-phenyl-3-(4-(3-bromophenyl)pyridin-3-yl)prop-2-en-1-one, should be a pale yellow to yellow crystalline solid.
| Parameter | Expected Result |
| Appearance | Yellow Crystalline Solid |
| Expected Yield | 75-85% |
| Melting Point | Determine experimentally |
| Molecular Formula | C₂₀H₁₄BrNO |
| Molecular Weight | 364.24 g/mol |
| ¹H NMR (CDCl₃, δ) | ~8.5-9.0 ppm (pyridine protons), ~7.2-8.2 ppm (aromatic and vinylic protons) |
| ¹³C NMR (CDCl₃, δ) | ~190 ppm (C=O), ~120-155 ppm (aromatic and vinylic carbons) |
| FT-IR (KBr, cm⁻¹) | ~1660 (C=O stretch, conjugated), ~1580-1600 (C=C stretch, aromatic/vinylic) |
| Mass Spec (ESI+) | m/z = 364.0, 366.0 ([M+H]⁺, isotopic pattern for Br) |
Note : Spectroscopic characterization is essential to confirm the structure and purity of the synthesized compound.[14][15][16]
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from reagent preparation to final product characterization.
Caption: Workflow for the synthesis of a pyridine-based chalcone.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction does not start (no precipitate) | Inactive base; insufficient base concentration. | Use fresh, solid NaOH to prepare the solution. Ensure the correct stoichiometry is used. |
| Low Yield | Incomplete reaction; product lost during work-up or recrystallization. | Extend reaction time and monitor by TLC. Use minimal hot solvent for recrystallization and ensure thorough cooling. |
| Oily Product | Impurities present; incomplete drying. | Re-purify by column chromatography if recrystallization fails. Ensure product is thoroughly dried under vacuum. |
| Multiple Spots on TLC | Side reactions (e.g., self-condensation of ketone). | Ensure slow, controlled addition of the base catalyst. Maintain room temperature unless heating is specified. |
References
- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ncert.nic.in [ncert.nic.in]
- 5. Buy this compound | 376646-64-9 [smolecule.com]
- 6. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek [magritek.com]
- 7. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
Application Notes & Protocols: 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde as a Versatile Intermediate in Modern Organic Synthesis
Introduction: The Strategic Value of a Trifunctional Scaffold
In the landscape of medicinal chemistry and advanced organic synthesis, the strategic selection of starting materials is paramount. Intermediates that offer multiple, orthogonally reactive functional groups provide a powerful platform for the rapid generation of molecular diversity. 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde is an exemplar of such a scaffold.[1] Its structure, featuring a pyridine ring, a reactive aldehyde, and a synthetically versatile aryl bromide, positions it as a high-value building block for complex molecule synthesis.[1]
The pyridine moiety is a ubiquitous feature in pharmaceuticals, often acting as a hydrogen bond acceptor or a critical hinge-binding element in enzyme inhibitors.[2] The aldehyde group serves as a classical electrophilic handle for C-C and C-N bond formation through condensation, addition, and reductive amination pathways.[1][3] Critically, the 3-bromophenyl group provides a robust anchor for modern palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl substituents. This trifecta of functionality makes this compound particularly relevant in the development of kinase inhibitors and other targeted therapeutics.[4][5][6][7][8]
This document serves as a technical guide for researchers, outlining the core properties of this intermediate and providing detailed, field-proven protocols for its most critical synthetic transformations.
Physicochemical Properties & Safe Handling
This compound is a solid at room temperature, typically appearing as a light brown or yellow crystalline material.[1] Proper handling and storage are essential for maintaining its integrity.
| Property | Value | Reference(s) |
| CAS Number | 376646-64-9 | [9] |
| Molecular Formula | C₁₂H₈BrNO | [1][9] |
| Molecular Weight | 262.11 g/mol | [9][10] |
| Melting Point | 84-86 °C | [1][9][10] |
| Boiling Point | 379.6 ± 32.0 °C (Predicted) | [10] |
| Appearance | Light brown to yellow solid | [1] |
| pKa | 3.54 ± 0.18 (Predicted) | [10] |
Safety & Handling:
-
Hazard: Classified as an irritant. May cause skin and serious eye irritation.[9]
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. For long-term stability, it is recommended to store the contents under an inert atmosphere (e.g., argon or nitrogen).[9]
Core Synthetic Application I: Palladium-Catalyzed Cross-Coupling Reactions
The presence of the C(sp²)-Br bond on the phenyl ring is arguably the most powerful feature of this intermediate, enabling its use in cornerstone reactions of modern synthesis: Suzuki-Miyaura and Buchwald-Hartwig couplings.
A. Suzuki-Miyaura C-C Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, essential for constructing the biaryl cores found in many kinase inhibitors.[11][12] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, catalyzed by a palladium(0) complex.[13]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) and a phosphine ligand is used. The ligand stabilizes the Pd(0) species and facilitates the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) is often used as it is a pre-formed, active Pd(0) catalyst.[12]
-
Base: A base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step onto the palladium center.[13]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is commonly used. Water aids in dissolving the inorganic base, while the organic solvent solubilizes the organic reactants and catalyst.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 262.11 | 262 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Methodology:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Seal the flask with a septum, and purge with argon for 10 minutes.
-
Add the 1,4-dioxane (8 mL) and water (2 mL) via syringe. Degas the resulting suspension by subjecting it to three cycles of vacuum followed by backfilling with argon. This step is critical to remove oxygen, which can deactivate the catalyst.
-
Under a positive pressure of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equiv).
-
Heat the reaction mixture to 95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Expected Results: Yields for Suzuki couplings are generally good to excellent (70-95%). The product, 4-([1,1'-biphenyl]-3-yl)nicotinaldehyde, can be characterized by ¹H NMR (disappearance of the complex multiplet for the bromophenyl ring and appearance of new aromatic signals) and Mass Spectrometry (MS) to confirm the new molecular weight (M+H⁺ ≈ 260.3).
B. Buchwald-Hartwig C-N Amination: Forging Key Amine Linkages
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and a vast array of amines.[14][15] This is particularly useful for synthesizing the arylamine pharmacophores prevalent in many drug candidates.[14]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ is used with a sterically hindered phosphine ligand (e.g., BINAP, XPhos, DavePhos).[16][17] The bulky ligand promotes the reductive elimination step, which is often rate-limiting, and prevents catalyst decomposition.[14]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required. Its role is to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex necessary for reductive elimination.[17][18]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic species.[18]
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 262.11 | 262 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 µL | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |
| (±)-BINAP | 622.67 | 47 mg | 0.075 | 0.075 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Anhydrous Toluene | - | 10 mL | - | - |
Step-by-Step Methodology:
-
In an argon-filled glovebox, charge an oven-dried Schlenk tube with sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.025 equiv), and (±)-BINAP (0.075 equiv).
-
Add this compound (1.0 equiv).
-
Remove the tube from the glovebox, add anhydrous toluene (10 mL) followed by morpholine (1.2 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
After completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired arylamine.
Expected Results: Yields typically range from 60-90%. Successful amination is confirmed by ¹H NMR and MS analysis, which will show the incorporation of the morpholine moiety and a molecular ion peak corresponding to the product, 4-(3-(morpholin-4-yl)phenyl)nicotinaldehyde (M+H⁺ ≈ 269.3).
Core Synthetic Application II: Aldehyde-Mediated Transformations
The aldehyde at the 3-position of the pyridine ring is a versatile functional group for building molecular complexity, primarily through the formation of C=N bonds.
Schiff Base Formation and Reductive Amination
A fundamental transformation is the condensation with a primary amine to form a Schiff base (or imine). This reaction is often the first step in a reductive amination sequence, where the intermediate imine is reduced in situ to furnish a secondary amine, a critical linker in many drug molecules.
Causality Behind Experimental Choices:
-
Schiff Base Formation: This is an equilibrium process. The reaction is driven to completion by removing the water byproduct, typically by using a dehydrating agent like molecular sieves or a Dean-Stark apparatus.[19] An acid or base catalyst (e.g., pyrrolidine) can accelerate the reaction.[19]
-
Reductive Amination: A mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal for this transformation. It is selective for the protonated imine intermediate over the starting aldehyde, allowing for a one-pot procedure with minimal side reactions (e.g., reduction of the aldehyde to an alcohol).
References
- 1. Buy this compound | 376646-64-9 [smolecule.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 3-Pyridinecarboxaldehyde (3pa) Online | 3-Pyridinecarboxaldehyde (3pa) Manufacturer and Suppliers [scimplify.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]
- 8. Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 10. This compound | 376646-64-9 [m.chemicalbook.com]
- 11. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. rsc.org [rsc.org]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. As a key building block in the development of novel therapeutics and materials, mastering its synthesis is crucial.[1] This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction outcomes.
The primary challenge in constructing this molecule lies in the formation of the C-C bond between the pyridine and phenyl rings. While several methods exist, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most prevalent and versatile approach. However, the unique electronic properties of the pyridine ring, particularly the Lewis basic nitrogen atom, introduce specific challenges not typically encountered with simple aryl-aryl couplings.[2][3] This guide focuses primarily on troubleshooting the Suzuki-Miyaura pathway and addresses frequently asked questions regarding alternative strategies.
Troubleshooting Guide: The Suzuki-Miyaura Pathway
This section addresses the most common and complex issues encountered during the Suzuki-Miyaura coupling to synthesize this compound.
Q1: My Suzuki-Miyaura coupling is resulting in a low or non-existent yield. What are the primary factors to investigate?
Low product formation is a frequent hurdle when coupling heteroaromatic halides like 4-chloro- or 4-bromo-3-pyridinecarboxaldehyde. The pyridine nitrogen can coordinate to the palladium catalyst, effectively poisoning it and stalling the catalytic cycle.[2][3] Furthermore, the electron-deficient nature of the pyridine ring can make the initial oxidative addition step challenging. A systematic evaluation of your catalyst system, reaction conditions, and reagents is the key to success.
Core Areas for Investigation:
-
Catalyst System (Palladium Precursor & Ligand): This is the most critical factor. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) often fail with pyridine substrates due to the aforementioned catalyst inhibition.
-
Causality: The relatively weak coordination of triphenylphosphine (PPh₃) to palladium allows the pyridine nitrogen to compete for binding sites on the metal center, forming inactive complexes.
-
Solution: Employ catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs). These ligands form more stable and highly active complexes with palladium. Their steric bulk creates a "pocket" around the metal that favors the binding of the aryl halide over the pyridine nitrogen, while their strong electron-donating ability accelerates the difficult oxidative addition step.[4][5]
-
-
Reaction Conditions (Base, Solvent, Temperature):
-
Base: The base is not merely a proton scavenger; it is essential for activating the boronic acid to facilitate the transmetalation step.[6] The choice and solubility of the base are paramount.
-
Causality: An inappropriate or poorly soluble base will result in a slow or incomplete transmetalation, halting the catalytic cycle.
-
Solution: Strong, non-nucleophilic inorganic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are highly effective.[5] If solubility is an issue in purely organic solvents, using a mixed solvent system (e.g., dioxane/water, toluene/ethanol/water) is highly recommended.[4]
-
-
Temperature: Most Suzuki couplings require heating to overcome the activation energy of the oxidative addition and reductive elimination steps.
-
Causality: Insufficient thermal energy will result in a sluggish reaction. However, excessive heat (>120 °C) can lead to catalyst decomposition or promote side reactions.
-
Solution: A temperature range of 80-110 °C is a typical starting point. If the reaction is slow, a modest increase in temperature is warranted, but monitor for signs of decomposition (e.g., formation of palladium black).[4]
-
-
-
Reagent Quality and Inert Atmosphere:
-
Causality: The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen, which oxidizes them to inactive species.[4] Boronic acids are also susceptible to degradation, particularly protodeboronation (replacement of the -B(OH)₂ group with -H), which is accelerated by moisture and acidic impurities.[5]
-
Solution: Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. This is non-negotiable. Use a robust degassing technique such as three freeze-pump-thaw cycles or bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes. All manipulations should be performed under an inert atmosphere using Schlenk line or glovebox techniques.
-
Troubleshooting Summary Table:
| Problem | Probable Cause | Recommended Solution |
| Low or No Yield | Inactive Catalyst System | Switch from Pd(PPh₃)₄ to a modern system: Pd₂(dba)₃ or Pd(OAc)₂ with a bulky ligand (e.g., XPhos, SPhos, RuPhos).[4][5] |
| Ineffective Base | Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. Use a solvent system that improves base solubility (e.g., dioxane/water).[5] | |
| Insufficient Temperature | Gradually increase the reaction temperature to 80-110 °C. Monitor for catalyst decomposition.[4] | |
| Oxygen Contamination | Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere (Ar or N₂) throughout the experiment.[4] | |
| Poor Boronic Acid Quality | Use fresh, high-purity boronic acid. Consider using the more stable pinacol ester derivative to prevent protodeboronation.[5] |
Visualization of the Catalytic Cycle:
Caption: The Suzuki-Miyaura cycle, highlighting potential catalyst inhibition by the pyridine substrate.
Q2: My reaction is producing significant side products, especially homocoupling of the boronic acid and debromination of the starting material. How can I suppress these?
Side reactions compete with your desired product formation and complicate purification. Understanding their origin is key to mitigation.
-
Boronic Acid Homocoupling (Ar-B(OH)₂ -> Ar-Ar):
-
Causality: This side reaction is almost always promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle leading to the coupling of two boronic acid molecules.[4] It can also be influenced by the choice of palladium precatalyst.
-
Solution:
-
Rigorous Degassing: This is the most effective solution. Ensure your solvent and reaction headspace are completely free of oxygen.
-
Use a Pd(0) Precatalyst: Starting directly with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) precatalysts like Pd(OAc)₂, which require an in-situ reduction step that can be complex and sometimes favor side reactions.[4]
-
-
-
Protodeboronation (Ar-B(OH)₂ -> Ar-H):
-
Causality: The carbon-boron bond is susceptible to cleavage by proton sources, particularly water, in the presence of a base. This consumes your boronic acid, lowering the overall yield.
-
Solution:
-
Use Boronic Esters: Pinacol esters of boronic acids (Ar-B(pin)) are significantly more stable towards protodeboronation and are an excellent alternative.
-
Anhydrous Conditions: While many protocols use water as a co-solvent, minimizing its amount or using anhydrous conditions with a soluble organic base can help if this side reaction is severe.[5]
-
-
-
Dehalogenation/Debromination (Ar-Br -> Ar-H):
-
Causality: This reductive cleavage of the carbon-halogen bond can be caused by excessive temperatures, certain base/ligand combinations, or impurities in the reagents that act as hydride sources.
-
Solution:
-
Lower Temperature: Reduce the reaction temperature to the minimum required for a reasonable reaction rate.
-
Screen Conditions: Experiment with a different base or ligand. Sometimes a subtle change can disfavor the reductive pathway.
-
-
Q3: The aldehyde functional group appears unstable under my coupling conditions. What are my options?
The aldehyde group is sensitive to both oxidation and reduction and can participate in side reactions like aldol condensations under strongly basic conditions at high temperatures. If you suspect the aldehyde is degrading, consider a strategy that avoids exposing it to harsh conditions.
Alternative Synthetic Strategies:
-
Late-Stage Functional Group Interconversion (FGI): This is often the most robust strategy. Perform the Suzuki coupling on a precursor molecule and then convert a more stable functional group into the desired aldehyde in the final step.
-
Nitrile Reduction: Couple 4-chloro-3-cyanopyridine with (3-bromophenyl)boronic acid. The resulting 4-(3-Bromophenyl)-3-pyridinecarbonitrile can then be selectively reduced to the aldehyde using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperature.
-
Alcohol Oxidation: Couple (4-chloro-3-pyridyl)methanol and then oxidize the resulting alcohol to the aldehyde using a mild oxidant like Manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP).
-
-
Protecting Group Strategy: Protect the aldehyde as an acetal (e.g., by reacting with ethylene glycol and an acid catalyst). The acetal is stable to the basic conditions of the Suzuki coupling. After the coupling is complete, the aldehyde can be regenerated by acidic hydrolysis. This adds two steps to the synthesis (protection and deprotection) but can be very effective.
Visualization of Alternative Routes:
Caption: Alternative synthetic routes involving late-stage formation of the aldehyde.
Frequently Asked Questions (FAQs)
Q: What is a reliable starting protocol for the Suzuki-Miyaura synthesis of this compound? A: See the detailed experimental protocol in the next section. It utilizes a modern catalyst system designed to overcome the challenges of heteroaryl coupling.
Q: Can I use a Vilsmeier-Haack reaction to introduce the aldehyde group? A: The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto electron-rich aromatic rings.[7][8] While theoretically possible on a 4-(3-bromophenyl)pyridine precursor, this substrate is not particularly electron-rich. The reaction would likely require harsh conditions and may suffer from low yields or poor regioselectivity. It is generally not the preferred method for this specific target.
Q: I've read about using Pyridine N-Oxides in coupling reactions. Is that relevant here? A: Yes, this is an advanced and powerful strategy. Converting the pyridine starting material to its N-oxide has two main benefits: (1) It electronically activates the pyridine ring, making oxidative addition easier, and (2) it blocks the nitrogen's lone pair from coordinating to and poisoning the palladium catalyst.[9] The Suzuki coupling is performed on the N-oxide, and the final step is a deoxygenation (e.g., using PBr₃ or catalytic hydrogenation) to yield the desired pyridine.[10] This can significantly improve yields when other methods fail.
Q: What are the expected physical properties of the final product? A: this compound (CAS: 376646-64-9) is a solid with a reported melting point in the range of 84-86°C and a molecular weight of approximately 262.11 g/mol .[1][11]
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is provided as a robust starting point. Optimization of temperature, reaction time, and catalyst loading may be necessary depending on substrate purity and scale.
Reaction: 4-Chloro-3-pyridinecarboxaldehyde + (3-Bromophenyl)boronic acid -> this compound
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-3-pyridinecarboxaldehyde (1.0 mmol, 1.0 equiv), (3-bromophenyl)boronic acid (1.2 mmol, 1.2 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh out the palladium precatalyst, Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%). Add these to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Via syringe, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL). The mixture should be a suspension.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (a typical reaction time is 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
References
- 1. Buy this compound | 376646-64-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. US20080132698A1 - Use of N-oxide compounds in coupling reactions - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
Technical Support Center: Purification of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde
Welcome to the technical support center for the purification of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde (CAS: 376646-64-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile synthetic intermediate. My aim is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and achieve high purity.
I. Initial Assessment of the Crude Reaction Mixture
Before embarking on a purification strategy, a preliminary analysis of your crude product is essential. This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.[1][2] Understanding the potential side products of this reaction is the first step in designing an effective purification workflow.
Typical Physical Properties of the Target Compound:
-
Appearance: Light brown to yellow solid[3]
-
Molecular Weight: 262.11 g/mol [4]
-
Solubility: Limited water solubility; soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.[3]
Common Impurities from Suzuki-Miyaura Synthesis: A successful purification strategy hinges on identifying and removing common impurities associated with the Suzuki coupling.[5][6]
| Impurity Type | Description | Reason for Formation |
| Homocoupling Products | Biphenyl derivatives formed from the coupling of two identical boronic acids or two identical aryl halides. | Can occur under certain reaction conditions, often exacerbated by the presence of oxygen.[6][7] |
| Dehalogenation Byproducts | The aryl halide starting material loses its halogen atom, which is replaced by a hydrogen atom. | Can happen with highly reactive organoboron compounds or the presence of strong reducing agents.[5] |
| Protodeboronation Products | The boronic acid starting material is converted back to the corresponding arene. | The C-B bond can undergo hydrolysis or protonation, cleaving the bond.[5] |
| Palladium Black | Elemental palladium precipitates out of the solution. | Aggregation of the palladium catalyst, which can reduce reaction efficiency.[5] |
| Starting Materials | Unreacted 3-bromopyridine-4-carboxaldehyde or (3-bromophenyl)boronic acid. | Incomplete reaction. |
| Ligand-Derived Impurities | Phenylated byproducts from phosphine ligands. | A known issue in Suzuki-Miyaura couplings involving pyridine derivatives.[8][9] |
II. General Purification Workflow
The following workflow is a robust starting point for the purification of this compound from a typical Suzuki-Miyaura reaction mixture.
Caption: General purification workflow for this compound.
III. Detailed Experimental Protocols
A. Aqueous Workup and Liquid-Liquid Extraction
This initial step aims to remove inorganic salts (e.g., from the base used in the coupling) and highly polar impurities.
Protocol:
-
Cool the reaction mixture to room temperature.
-
If the reaction was conducted in a water-miscible solvent like dioxane or THF, dilute the mixture with a larger volume of ethyl acetate or dichloromethane.
-
Transfer the organic mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acidic components.[10]
-
Water to remove water-soluble impurities.
-
Brine (saturated aqueous NaCl) to facilitate the separation of the organic and aqueous layers and remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude solid.
B. Flash Column Chromatography
Column chromatography is a highly effective method for separating the target compound from structurally similar impurities.[10]
Protocol:
-
Stationary Phase Selection: Standard silica gel is typically suitable. For compounds that may be sensitive to the acidic nature of silica, deactivated silica can be prepared by flushing the packed column with a solvent system containing 1-3% triethylamine.[11]
-
Eluent System Selection: A common mobile phase for compounds of this polarity is a mixture of hexanes and ethyl acetate.[10] Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (gradient elution) to improve separation.[10][11] Monitor the separation using Thin-Layer Chromatography (TLC).
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack a glass column.
-
Sample Loading: Dissolve the crude product from the extraction in a minimal amount of the eluent or dichloromethane and load it onto the top of the silica gel column. Alternatively, for less soluble products, dry-load the sample by adsorbing it onto a small amount of silica gel.[11]
-
Elution and Fraction Collection: Begin elution with the low-polarity solvent mixture, collecting fractions. Gradually increase the eluent polarity. Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
C. Recrystallization
If the product obtained from chromatography is a solid, recrystallization can be used as a final step to achieve high purity and obtain a crystalline product.[10]
Protocol:
-
Dissolve the solid product in a minimum amount of a hot solvent. Suitable solvents could include ethyl acetate, ethanol, or a mixture of solvents like ethyl acetate/hexanes.[10]
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
IV. Troubleshooting Guide
Caption: Troubleshooting common purification issues.
V. Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, tar-like substance. What is the best first step? A1: A dark color often indicates the presence of palladium black or other polymeric impurities.[5] Before proceeding with extraction, it is advisable to filter the crude reaction mixture through a pad of Celite or silica gel, eluting with your extraction solvent (e.g., ethyl acetate).[12] This will remove a significant portion of the baseline and insoluble impurities.
Q2: I am having trouble separating the product from the homocoupled byproduct of the boronic acid. What can I do? A2: Homocoupling byproducts can have very similar polarities to the desired product, making chromatographic separation challenging.[13] Try using a very shallow gradient during column chromatography to maximize resolution. If this fails, consider reverse-phase chromatography, as the separation mechanism is different and may provide better results.[14]
Q3: The aldehyde group in my product seems to be degrading on the silica gel column. How can I prevent this? A3: Aldehydes can sometimes be sensitive to the acidic nature of silica gel. You can deactivate the silica by pre-treating it with a base. A common method is to pack the column with a slurry of silica in your eluent containing 1-3% triethylamine.[11] Flush the column with this mixture before loading your sample.
Q4: Can I skip the column chromatography step and go straight to recrystallization? A4: This is generally not recommended unless your crude product is already of very high purity, as determined by techniques like NMR or LC-MS. Recrystallization is excellent for removing small amounts of impurities but is not effective at separating large quantities of byproducts with similar solubility profiles.
Q5: What is the best way to confirm the purity of my final product? A5: A combination of techniques should be used. A sharp melting point that matches the literature value (84-86°C) is a good indicator of purity.[4] ¹H NMR spectroscopy should show clean signals corresponding to the product structure with no significant impurity peaks. For quantitative purity assessment, HPLC is the preferred method.
VI. References
-
Smolecule. (2023, August 15). Buy this compound | 376646-64-9. Available at: --INVALID-LINK--
-
Benchchem. (n.d.). An In-depth Technical Guide to the Purification of 2'-Methyl-2,3'-bipyridine. Available at: --INVALID-LINK--
-
YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: --INVALID-LINK--
-
Journal of the Chemical Society, Dalton Transactions. (n.d.). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. Available at: --INVALID-LINK--
-
SciSpace. (n.d.). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands. Available at: --INVALID-LINK--
-
ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Available at: --INVALID-LINK--
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Available at: --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of 4,4'-Bipyridine on Newcrom R1 HPLC column. Available at: --INVALID-LINK--
-
ACS Publications. (2015, February 10). Don't Forget the Workup. Journal of Chemical Education. Available at: --INVALID-LINK--
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: --INVALID-LINK--
-
Matrix Scientific. (n.d.). This compound. Available at: --INVALID-LINK--
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. Available at: --INVALID-LINK--
-
ResearchGate. (2025, August 7). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: --INVALID-LINK--
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. Available at: --INVALID-LINK--
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available at: --INVALID-LINK--
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Available at: --INVALID-LINK--
-
Google Patents. (n.d.). US3274206A - Process for the production of pyridine aldehydes. Available at: --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Available at: --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 4-Pyridinecarboxaldehyde. Available at: --INVALID-LINK--
-
PubMed Central. (2023, December 12). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Available at: --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-(4-bromophenyl)-3-pyridinecarboxaldehyde. Available at: --INVALID-LINK--
-
Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde. Available at: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-Bromo-4-pyridinecarboxaldehyde 97 70201-43-3. Available at: --INVALID-LINK--
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: --INVALID-LINK--
-
PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at: --INVALID-LINK--
-
Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Available at: --INVALID-LINK--
-
Cheméo. (n.d.). 3-Pyridinecarboxaldehyde. Available at: --INVALID-LINK--
-
Guidechem. (n.d.). 2-Pyridinecarboxaldehyde 1121-60-4 wiki. Available at: --INVALID-LINK--
-
ResearchGate. (2025, April). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at: --INVALID-LINK--
-
PubMed Central. (n.d.). Accessing new polymorphs and solvates through solvothermal recrystallization. Available at: --INVALID-LINK--
-
MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: --INVALID-LINK--
-
Organic Syntheses Procedure. (n.d.). 3-Pyridinebutanenitrile, γ-oxo-. Available at: --INVALID-LINK--
References
- 1. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Buy this compound | 376646-64-9 [smolecule.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Purification [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Separation of 4,4’-Bipyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde
This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-(3-bromophenyl)-3-pyridinecarboxaldehyde. As a crucial intermediate in the synthesis of various pharmacologically active molecules, ensuring its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of impurities during its synthesis, which is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.
I. Understanding the Synthesis: The Suzuki-Miyaura Pathway
The synthesis of this compound typically involves the palladium-catalyzed cross-coupling of a pyridine derivative with a bromophenyl boronic acid derivative. A common route is the reaction between 4-chloro-3-pyridinecarboxaldehyde and 3-bromophenylboronic acid.
Caption: General Suzuki-Miyaura coupling for the synthesis of the target compound.
While this reaction is highly effective, several side reactions can lead to the formation of impurities that can be challenging to separate from the final product. Understanding the origin of these impurities is the first step in troubleshooting and optimizing the reaction conditions.
II. Frequently Asked Questions (FAQs) about Impurities
Q1: What are the most common impurities I should expect in the synthesis of this compound via Suzuki coupling?
A1: The most frequently observed impurities can be categorized into three main types originating from the starting materials and the reaction mechanism itself:
-
Homocoupling Product: This is the symmetrical biaryl formed from the coupling of two molecules of the boronic acid reagent (3,3'-dibromobiphenyl).[1] This is often a result of the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II), initiating a catalytic cycle for homocoupling.[2]
-
Protodeboronation Product: This impurity arises from the cleavage of the carbon-boron bond of the boronic acid and its replacement with a hydrogen atom, leading to the formation of bromobenzene.[3][4] This side reaction is often promoted by aqueous basic conditions and elevated temperatures.[3]
-
Dehalogenation Product: The starting material, 4-chloro-3-pyridinecarboxaldehyde, can undergo dehalogenation, where the chlorine atom is replaced by a hydrogen atom, yielding 3-pyridinecarboxaldehyde.[2] This can be caused by various factors, including the presence of reducing agents or certain reaction conditions that favor this pathway.
Q2: I am observing a significant amount of a biphenyl impurity. What is it and how can I minimize it?
A2: The biphenyl impurity is likely the homocoupling product of 3-bromophenylboronic acid, which is 3,3'-dibromobiphenyl. This side reaction is primarily caused by the presence of oxygen, which can interfere with the main catalytic cycle.[2]
Troubleshooting Steps:
-
Ensure Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture and the solvent by bubbling an inert gas (argon or nitrogen) through it.
-
Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce the propensity for homocoupling compared to Pd(II) sources that require in-situ reduction.
-
Control Reaction Temperature: While Suzuki couplings often require heat, excessively high temperatures can sometimes promote side reactions. Try running the reaction at the lowest effective temperature.
Q3: My reaction is clean, but the yield is low. I suspect protodeboronation of my boronic acid. How can I confirm this and prevent it?
A3: Protodeboronation leads to the formation of bromobenzene from 3-bromophenylboronic acid.[3][4] You can often detect the presence of bromobenzene in your crude reaction mixture by GC-MS or by careful analysis of the 1H NMR spectrum.
Preventative Measures:
-
Use Anhydrous Solvents: While some water is often necessary for the Suzuki coupling, using rigorously dried and degassed organic solvents can help minimize protodeboronation.
-
Choice of Base: The type and strength of the base can influence the rate of protodeboronation. Consider screening different bases. For base-sensitive substrates, milder bases like potassium fluoride (KF) might be beneficial.[5]
-
Use Boronic Esters: Boronic esters, such as the pinacol ester of 3-bromophenylboronic acid, are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[6]
Q4: I see a significant amount of 3-pyridinecarboxaldehyde in my crude product. What is causing this dehalogenation?
A4: The presence of 3-pyridinecarboxaldehyde indicates the dehalogenation of your starting material, 4-chloro-3-pyridinecarboxaldehyde.[2] This can be a complex issue with several potential causes.
Possible Causes and Solutions:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the likelihood of dehalogenation. Bulky, electron-rich phosphine ligands can sometimes promote this side reaction. Experimenting with different ligand systems may be necessary.
-
Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the incidence of dehalogenation. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
-
Purity of Reagents: Impurities in the starting materials or solvents could act as reducing agents, leading to dehalogenation. Ensure you are using high-purity reagents and solvents.
III. Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, scenario-based troubleshooting guide.
| Observed Issue | Potential Cause(s) | Suggested Solutions |
| High levels of 3,3'-dibromobiphenyl (homocoupling product) | 1. Incomplete degassing of the reaction mixture.[2]2. Use of a Pd(II) pre-catalyst that is not efficiently reduced.[2]3. High reaction temperature. | 1. Improve degassing procedure (e.g., freeze-pump-thaw cycles for highly sensitive reactions).2. Use a Pd(0) catalyst like Pd(PPh₃)₄.3. Optimize the reaction temperature by running a temperature screen. |
| Significant amount of bromobenzene (protodeboronation product) | 1. Presence of excess water.[6]2. Strong basic conditions.[6]3. Instability of the boronic acid.[3] | 1. Use anhydrous solvents and minimize the amount of water in the reaction.2. Screen milder bases (e.g., K₃PO₄, Cs₂CO₃, or KF).[7]3. Consider using the pinacol ester of 3-bromophenylboronic acid.[6] |
| Presence of 3-pyridinecarboxaldehyde (dehalogenation product) | 1. Inappropriate catalyst/ligand system.[2]2. Prolonged reaction time or excessive temperature.3. Presence of reducing impurities. | 1. Experiment with different phosphine ligands or consider a ligand-less system if applicable.2. Monitor the reaction closely and quench it as soon as the starting material is consumed.3. Use high-purity, freshly opened reagents and solvents. |
| Low or no conversion of starting materials | 1. Catalyst deactivation.[7]2. Poor solubility of reagents.3. Ineffective base. | 1. Ensure a strictly inert atmosphere; the pyridine nitrogen can coordinate to the palladium and deactivate it.[7]2. Try a different solvent system (e.g., dioxane/water, DMF/water).3. The choice of base is crucial; screen different bases to find the optimal one for your system.[7] |
| Formation of multiple unidentified byproducts | 1. Decomposition of starting materials or product at high temperatures.2. Side reactions involving the aldehyde functionality. | 1. Lower the reaction temperature.2. Protect the aldehyde group if it is found to be reactive under the coupling conditions (though this adds extra synthetic steps). |
IV. Experimental Protocols
A. Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for your specific setup and reagents.
Materials:
-
4-Chloro-3-pyridinecarboxaldehyde
-
3-Bromophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-chloro-3-pyridinecarboxaldehyde (1.0 eq), 3-bromophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.
-
In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction to 90-100 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.
B. Analytical Methods for Impurity Profiling
1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition.
2. 1H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: CDCl₃ or DMSO-d₆
-
Spectrometer: 400 MHz or higher
-
Procedure: Dissolve a sample of the crude product in the deuterated solvent. Acquire a standard 1H NMR spectrum.
-
Analysis:
-
Product: Look for the characteristic aldehyde proton singlet (typically > 9.5 ppm) and the aromatic protons in both the pyridine and bromophenyl rings.
-
Impurities:
-
3,3'-Dibromobiphenyl: Will show a complex multiplet in the aromatic region, distinct from the product signals.
-
Bromobenzene: Will show characteristic multiplets in the aromatic region.
-
3-Pyridinecarboxaldehyde: Will have its own distinct aldehyde and pyridine proton signals.[8]
-
-
V. Visualization of Impurity Formation
Caption: Pathways for the formation of common impurities in the Suzuki coupling.
VI. Concluding Remarks
The synthesis of this compound, while conceptually straightforward, requires careful control of reaction conditions to minimize the formation of impurities. By understanding the mechanisms behind the formation of homocoupling, protodeboronation, and dehalogenation byproducts, researchers can effectively troubleshoot and optimize their synthetic protocols. Rigorous purification and diligent analytical characterization are essential to ensure the quality of this important pharmaceutical intermediate.
VII. References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900.
-
Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302.
-
Sigma-Aldrich. (n.d.). 3-Bromophenylboronic acid product page. Retrieved from --INVALID-LINK--
-
Prasad, K., & Garrett, C. E. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900.
-
Santa Cruz Biotechnology. (n.d.). 3-Pyridinecarboxaldehyde Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Reddit. (2024). r/OrganicChemistry - Pd and other metals in pharmaceutical chemistry. Retrieved from --INVALID-LINK--
-
McKenzie, L. K., & Vantourout, J. C. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1739-1768.
-
BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-Bromophenylboronic acid product page. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Handling of 3-Bromophenylboronic Acid. Retrieved from --INVALID-LINK--
-
Jubilant Ingrevia Limited. (2021). 3-Pyridinealdehyde Safety Data Sheet.
-
Loba Chemie. (n.d.). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE Safety Data Sheet. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Homocoupling of various phenyl boronic acids. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from --INVALID-LINK--
-
Thomas, A. A., & Denmark, S. E. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1593-1604.
-
ResearchGate. (n.d.). Simplified mechanism for the protodeboronation reaction. Retrieved from --INVALID-LINK--
-
Advion. (n.d.). SUZUKI REACTION MONITORING.
-
Guidechem. (n.d.). How is 3-Pyridinecarboxaldehyde prepared?. Retrieved from --INVALID-LINK--
-
MDPI. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7586.
-
ChemicalBook. (n.d.). 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-Pyridinecarboxaldehyde (500-22-1) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
Reddit. (2023). r/Chempros - Help needed with unreproducible Suzuki coupling. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6438-6451.
-
ResearchGate. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes.
-
Reddit. (2024). r/Chempros - Struggling with Suzuki Reaction. Retrieved from --INVALID-LINK--
-
American Chemical Society. (2025). Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. Journal of the American Chemical Society.
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
-
National Institutes of Health. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(12), 5035-5047.
-
Organic Syntheses Procedure. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from --INVALID-LINK--
-
Scimplify. (n.d.). 3-Pyridinecarboxaldehyde (3pa) Manufacturer and Suppliers. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Preventing protodeboronation in reactions using "Chloro(diethoxy)borane". Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Protodeboronation and its application in synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). A general protodeboronation reaction. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 849.
-
PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
-
ResearchGate. (n.d.). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification.
-
ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
-
The Suzuki Reaction. (2014).
-
MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
-
Tetrahedron Letters. (2001). A general route to pyridine-modified salicylaldehydes via Suzuki coupling. Tetrahedron Letters, 42(11), 2093-2096.
-
ResearchGate. (n.d.). Biphenyl derivatives as by-products from the synthesis of 4-aryl-4H-pyrans.
References
- 1. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions | Semantic Scholar [semanticscholar.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. shoko-sc.co.jp [shoko-sc.co.jp]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-Pyridinecarboxaldehyde (500-22-1) 1H NMR spectrum [chemicalbook.com]
preventing catalyst inhibition in Suzuki coupling of bromopyridines.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for one of the most common yet challenging transformations in modern synthesis: the Suzuki-Miyaura cross-coupling of bromopyridines. The inherent Lewis basicity of the pyridine nitrogen presents a unique challenge, frequently leading to catalyst inhibition and reaction failure. This document provides field-proven insights and detailed protocols to help you navigate these complexities and achieve robust, reproducible results.
The Core Challenge: Catalyst Inhibition by Pyridine Nitrogen
The primary obstacle in the Suzuki coupling of bromopyridines is the coordination of the pyridine's nitrogen lone pair to the palladium catalyst. This interaction can sequester the active catalytic species into a stable, off-cycle complex, effectively poisoning the catalyst and halting the reaction.[1][2][3] The strength of this inhibition is highly dependent on the position of the bromine atom, with 2-bromopyridines being notoriously difficult substrates due to the potential for a stable, chelate-like interaction with the palladium center.[2]
Understanding this fundamental inhibition pathway is the first step toward designing a successful reaction strategy. The solutions presented below are all aimed at kinetically favoring the productive catalytic cycle over this deactivating pathway.
Caption: Suzuki catalytic cycle with the pyridine inhibition pathway.
Troubleshooting Guide
This section addresses the most common failures encountered during the Suzuki coupling of bromopyridines in a practical, question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What should I do?
This is the most frequent issue and typically points to an inefficient catalyst system or suboptimal reaction conditions.
Potential Cause A: Severe Catalyst Inhibition
The catalyst is likely being deactivated by the pyridine nitrogen faster than it can turn over.
-
Solution 1: Re-evaluate Your Ligand Choice. The ligand is the most critical variable in overcoming inhibition. Standard ligands like PPh₃ are often ineffective. You need to use bulky, electron-rich phosphine ligands that sterically shield the palladium center and electronically promote the key steps of oxidative addition and reductive elimination.[3][4]
Table 1: Comparison of Common Ligands for Pyridine Coupling
Ligand Class Examples Key Characteristics When to Use Buchwald Biaryl Phosphines SPhos, XPhos, RuPhos Bulky, electron-rich. Excellent for promoting oxidative addition and preventing catalyst dimerization.[3][4] The go-to choice for challenging heteroaryl couplings, especially with 2-bromopyridines. N-Heterocyclic Carbenes (NHCs) IPr, IMes Strong σ-donors, thermally stable. Can be very effective but sometimes require higher temperatures.[5] Good for sterically hindered substrates and aryl chlorides. Diphosphine Ligands dppf, Xantphos Bidentate, can stabilize the catalyst. Often used for a wide range of couplings, but may be less effective than bulky monophosphines for highly inhibitory pyridines.[6] | Simple Trialkylphosphines | P(t-Bu)₃, PCy₃ | Very electron-rich but can be air-sensitive. | Effective for promoting oxidative addition of less reactive halides like aryl chlorides. |
-
Actionable Step: Screen a panel of Buchwald-type ligands (SPhos is an excellent starting point) with your substrate.
-
Solution 2: Use a Modern Pre-catalyst. Instead of generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined Pd(II) pre-catalyst (e.g., SPhos-G3, XPhos-G3). These pre-catalysts are designed to undergo rapid and quantitative reduction to the active Pd(0)L species, minimizing side reactions and ensuring a higher concentration of active catalyst at the start of the reaction.[7]
Potential Cause B: Inefficient Transmetalation
The transfer of the organic group from the boron reagent to the palladium center is too slow.
-
Solution: Optimize the Base. The base is not merely a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates transmetalation.[8][9] The choice of base and its solubility are paramount.
Table 2: Guide to Selecting a Base
Base Common Solvents Strengths & Weaknesses K₃PO₄ Dioxane/H₂O, Toluene/H₂O Strong, effective base for many challenging couplings. Often the best choice for heteroaryl substrates.[2][10] Cs₂CO₃ Dioxane, DMF, Toluene Highly soluble in organic solvents, very effective. More expensive. K₂CO₃ Dioxane/H₂O, MeCN/H₂O A standard, cost-effective choice. May not be strong enough for difficult couplings.[11] | Alkoxides (NaOtBu, KOtBu) | Toluene, Dioxane (Anhydrous) | Very strong bases. Can promote dehalogenation and other side reactions. Use with caution.[12] |
-
Actionable Step: If using a carbonate base with poor results, switch to a phosphate like K₃PO₄. Ensure adequate water is present (e.g., a 4:1 to 10:1 organic solvent to water ratio) to solubilize the base and facilitate the reaction.
Q2: My reaction is messy, with significant side products. How can I improve selectivity?
Side reactions are often a sign that the desired catalytic cycle is slow, allowing competing pathways to dominate.
Side Product A: Dehalogenation (Hydrodebromination)
You observe the formation of pyridine, where the bromine has been replaced by a hydrogen atom.
-
Cause: This can be caused by trace palladium hydride species or certain base/solvent combinations.[6]
-
Solution:
-
Screen Bases: Avoid strong alkoxide bases which can be hydride sources. K₃PO₄ is often a good choice to minimize this pathway.[12]
-
Solvent Choice: Use aprotic solvents like dioxane or toluene instead of alcohols, which can also act as hydride sources.[12]
-
Ligand Choice: Bulky, electron-rich ligands can promote the desired reductive elimination faster than the dehalogenation pathway.
-
Side Product B: Protodeboronation
Your boronic acid is being consumed and replaced by a proton before it can transmetalate.
-
Cause: This hydrolysis of the C-B bond is often exacerbated by high temperatures, prolonged reaction times, and excess water in the presence of a base.[6][13]
-
Solution:
-
Use a Boronic Ester: Switch from the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester. These are significantly more resistant to protodeboronation.[13][14]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Use Fresh Reagents: Ensure your boronic acid is pure and has not decomposed during storage.
-
Side Product C: Homocoupling
You observe the formation of biaryl products derived from the coupling of two boronic acid molecules.
-
Cause: This is almost always due to the presence of oxygen, which can oxidize the Pd(0) catalyst and promote the homocoupling pathway.[6][15]
-
Solution:
-
Rigorous Degassing: This is non-negotiable. The solvent and reaction mixture must be thoroughly degassed to remove dissolved oxygen. Techniques like freeze-pump-thaw (for organic solvents) or sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes are essential.[13]
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen using a balloon or a Schlenk line.
-
Q3: I see palladium black crashing out of my reaction. What does this mean?
-
Cause: The formation of palladium black (insoluble, inactive Pd metal) indicates catalyst decomposition. This happens when the active Pd(0) species, if not stabilized by the ligand, agglomerates. It is often a symptom of a very slow catalytic cycle, which can be caused by severe catalyst inhibition.[2]
-
Solution: This is a clear sign that your catalyst system is not robust enough. You must address the root cause of the slow catalysis by implementing the strategies in Q1: switch to a bulkier, more electron-rich ligand and a more effective base to accelerate the catalytic turnover and keep the palladium in the soluble, active cycle.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of a generic bromopyridine with an arylboronic acid.
Reagents & Equipment:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., SPhos-G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water
-
Reaction vessel (e.g., Schlenk flask or microwave vial) with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel containing a stir bar, add the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium pre-catalyst (e.g., 2 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent (to achieve a concentration of ~0.1 M with respect to the bromopyridine) followed by the degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. reddit.com [reddit.com]
troubleshooting low yield in 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde synthesis
Welcome to the technical support resource for researchers engaged in the synthesis of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot low yields and optimize your reaction conditions. As a key building block in medicinal chemistry and materials science, achieving a high-yielding, reproducible synthesis of this compound is critical.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to resolve challenges effectively.
The most prevalent and versatile method for synthesizing 4-arylpyridines is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5] This guide will focus on troubleshooting this specific transformation.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when troubleshooting low yields.
Q1: My Suzuki coupling reaction has a very low yield (<30%). What are the first things I should check?
A1: Low yields can often be traced back to fundamental reaction parameters. Before undertaking extensive optimization, perform a systematic check of your core components and setup:
-
Reagent Integrity: Verify the purity and stability of your starting materials. 3-Pyridinecarboxaldehyde derivatives and boronic acids can degrade over time. Boronic acids, in particular, are susceptible to a major side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6][7]
-
Catalyst and Ligand Activity: Palladium catalysts, especially when stored improperly, can lose activity. Phosphine ligands are notoriously sensitive to air and can oxidize, rendering them ineffective as ligands.[6] Always use fresh, high-quality catalysts and ligands stored under an inert atmosphere.
-
Inert Atmosphere: The exclusion of oxygen is absolutely critical. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species in the presence of oxygen, which also promotes the unwanted homocoupling of your boronic acid.[6][7] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.
Q2: I'm observing significant byproduct formation. What are the likely culprits and how can I minimize them?
A2: The two most common byproducts in this synthesis are the result of protodeboronation and homocoupling.
-
Protodeboronation: This results in the formation of benzene from your 3-bromophenylboronic acid. It is often exacerbated by excessive water in the reaction, high temperatures, and the choice of base.[6][7] To mitigate this, use anhydrous solvents, consider a non-aqueous base like potassium fluoride (KF), and run the reaction at the lowest effective temperature. Using a more stable boronic acid derivative, such as a pinacol ester, can also significantly reduce this side reaction.[6]
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form 3,3'-dibromobiphenyl. The primary cause is the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling.[6][7] Rigorous degassing of solvents and maintaining a strictly inert atmosphere throughout the reaction are the most effective preventative measures.
Q3: My reaction stalls and does not go to completion, even after extended reaction times. What should I investigate?
A3: A stalled reaction typically points to catalyst deactivation or inhibition.
-
Catalyst Deactivation: As mentioned, oxygen is a primary cause. Another possibility is that the pyridine nitrogen in your starting material or product is coordinating to the palladium center, inhibiting its catalytic activity. While this "2-pyridyl problem" is more pronounced with substituents at the 2-position, it can still have an effect in other isomers.[8]
-
Ligand Choice: If you are using a simple ligand like triphenylphosphine (PPh₃), it may not be robust enough. Switching to a more electron-rich and sterically bulky phosphine ligand (e.g., a Buchwald ligand) or an N-heterocyclic carbene (NHC) ligand can often overcome catalyst inhibition and improve reaction rates and yields.[9]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The cycle involves three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: Fig 1. The Suzuki-Miyaura Catalytic Cycle.
Systematic Troubleshooting Guide
Use this table to diagnose issues based on your experimental observations.
| Symptom / Observation | Probable Cause(s) | Recommended Solutions & Actions |
| 1. No Product Formation | A. Inactive catalyst or ligand. B. Incorrect or degraded base. C. Poor quality starting materials. D. Reaction temperature too low. | A. Use a fresh bottle of palladium catalyst and ligand. Consider a more active pre-catalyst.[7][9] B. Use a freshly opened or properly stored base. Screen alternative bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[10] C. Verify starting material purity by NMR or LC-MS. D. Incrementally increase the reaction temperature by 10-20 °C. |
| 2. Low Conversion of Starting Material | A. Insufficient inert atmosphere (catalyst deactivation). B. Catalyst loading is too low. C. Reaction time is too short. D. Poor solvent choice or quality. | A. Improve degassing procedure (e.g., use freeze-pump-thaw cycles instead of just bubbling). Ensure a positive pressure of inert gas.[6] B. Increase catalyst loading (e.g., from 1 mol% to 3 mol%).[11][12] C. Extend the reaction time and monitor progress by TLC or LC-MS. D. Ensure solvent is anhydrous and degassed. Screen alternative solvents (e.g., Dioxane, Toluene, DMF, often with water). |
| 3. Significant Byproduct Formation | A. Protodeboronation: Excess water, inappropriate base, or high temperature. B. Homocoupling: Presence of oxygen. C. Ligand-derived impurities: Aryl group transfer from phosphine ligands. | A. Use anhydrous solvents and a base like KF. Consider converting the boronic acid to a more stable pinacol ester.[6] B. Rigorously exclude oxygen from the reaction.[6][7] C. This is a known issue with ligands like PPh₃.[13][14] If this is a problem, switch to an alkylphosphine ligand (e.g., P(tBu)₃) or an NHC ligand. |
| 4. Difficulty in Product Purification | A. Polarity of product is very close to a byproduct or starting material. B. Product degradation on silica gel. | A. Optimize the reaction to minimize the problematic impurity.[15] Experiment with different solvent systems for column chromatography (e.g., Hexanes/Ethyl Acetate, DCM/Methanol). B. Consider an alternative purification method such as recrystallization or preparative HPLC. Neutralize the silica gel with triethylamine if the product is acid-sensitive. |
Troubleshooting Workflow Diagram
This flowchart provides a logical path for diagnosing and solving low-yield issues.
Caption: Fig 2. Logical workflow for troubleshooting low yields.
Detailed Experimental Protocols
The following protocols provide a robust starting point for your synthesis and analysis.
Protocol 1: Synthesis of this compound
This protocol is a representative procedure and may require optimization for your specific setup.
Materials:
-
4-Chloro-3-pyridinecarboxaldehyde (or 4-bromo derivative)
-
(3-Bromophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-3-pyridinecarboxaldehyde (1.0 equiv), (3-bromophenyl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., PPh₃, 0.04 equiv). Add this mixture to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water via syringe (e.g., in a 4:1 ratio). The final concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound. The product has a reported melting point of 84-86 °C.[16]
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Using a capillary tube, carefully withdraw a small aliquot from the reaction mixture. Dilute this aliquot in a vial with a small amount of ethyl acetate or dichloromethane.
-
Spotting: Spot the diluted sample onto a silica gel TLC plate alongside spots of your starting materials for comparison.
-
Elution: Develop the TLC plate using an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexanes).
-
Visualization: Visualize the plate under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates reaction progress.
By applying these systematic troubleshooting strategies and understanding the chemical principles behind the Suzuki-Miyaura reaction, you will be well-equipped to overcome challenges and achieve high, reproducible yields in your synthesis of this compound.
References
- 1. Buy this compound | 376646-64-9 [smolecule.com]
- 2. Discovery of novel arylpyridine derivatives for motile ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
Technical Support Center: Dehalogenation as a Side Reaction of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the undesired dehalogenation of 4-(3-bromophenyl)-3-pyridinecarboxaldehyde during cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical solutions to minimize this common side reaction, thereby improving your product yield and simplifying purification.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant problem in reactions with this compound?
A: Dehalogenation, specifically hydrodehalogenation, is a frequent side reaction in palladium-catalyzed cross-coupling reactions. In this process, the bromine atom on the phenyl ring of your starting material is replaced by a hydrogen atom, leading to the formation of 4-phenyl-3-pyridinecarboxaldehyde as a byproduct.[1][2] This is problematic for two main reasons: it consumes your starting material, reducing the overall yield of your desired coupled product, and it introduces an impurity that can be challenging to separate due to its structural similarity to both the starting material and the product.
Q2: What is the primary mechanism leading to this dehalogenation byproduct?
A: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2][3] This can happen in several ways, such as the reaction of the palladium complex with the base, solvent (especially alcohols), or even trace amounts of water.[2][4] This Pd-H species can then react with the aryl-palladium intermediate (Ar-Pd-Br) in a process called reductive elimination, yielding the dehalogenated arene (Ar-H) instead of the desired cross-coupled product.[2]
Q3: Are certain reaction types more prone to dehalogenation with this substrate?
A: Yes. While dehalogenation can occur in various palladium-catalyzed reactions, it is particularly prevalent in Suzuki, Heck, and Sonogashira couplings.[1][5] The specific conditions of each reaction type, such as the choice of base, solvent, and temperature, can significantly influence the extent of this side reaction. Generally, reactions that are sluggish or require harsh conditions (e.g., high temperatures) may allow more time for the competing dehalogenation pathway to occur.[2]
Q4: How does the structure of this compound contribute to its susceptibility to dehalogenation?
A: The electronic properties of the substrate play a crucial role. The pyridine ring is an electron-withdrawing group, which can make the aryl-bromine bond more susceptible to oxidative addition to the palladium catalyst. While this is necessary for the main reaction, it can also facilitate the undesired dehalogenation pathway. N-heterocyclic halides, in general, are known to be more prone to dehalogenation.[2]
Troubleshooting Guide: Minimizing Dehalogenation
This section provides a systematic approach to troubleshooting and minimizing the formation of the dehalogenated byproduct, 4-phenyl-3-pyridinecarboxaldehyde.
Issue 1: Significant Formation of Dehalogenated Byproduct (>10%)
If you are observing a substantial amount of the dehalogenated byproduct in your reaction mixture, it is crucial to systematically evaluate and optimize your reaction parameters.
To understand the challenge, let's visualize the desired catalytic cycle and the competing dehalogenation pathway.
Caption: Desired vs. Undesired Reaction Pathways.
The following diagram outlines a logical progression for troubleshooting.
Caption: Stepwise Troubleshooting Workflow.
1. Catalyst and Ligand System Optimization:
-
The Problem: The ligand environment around the palladium center dictates the relative rates of reductive elimination of the product versus the dehalogenated byproduct.
-
The Solution: Switch to bulkier, more electron-rich phosphine ligands.[2][6][7] Ligands such as SPhos, XPhos, or other biaryl phosphines are often effective.[2] N-heterocyclic carbene (NHC) ligands can also be an excellent choice.[8][9]
-
Causality: Bulky ligands promote the reductive elimination of the desired, sterically demanding cross-coupled product, making it kinetically more favorable than the reductive elimination of the smaller Ar-H byproduct.[3][7] Electron-rich ligands can also accelerate the overall catalytic cycle, reducing the time for side reactions to occur.[3][7]
2. Choice of Base:
-
The Problem: The base can be a source of hydrides, directly leading to the formation of Pd-H species. Strong alkoxide bases, in particular, can undergo β-hydride elimination to generate hydrides.
-
The Solution: Switch to a weaker, non-nucleophilic inorganic base.[2] Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often good alternatives.[2][5]
-
Causality: These inorganic bases are less likely to be a direct source of hydrides compared to alkoxides. They are sufficiently basic to facilitate the catalytic cycle without promoting the dehalogenation side reaction.
3. Solvent Selection:
-
The Problem: Protic solvents, such as alcohols or excess water, can be a source of protons or hydrides that contribute to dehalogenation.[2][4]
-
The Solution: Use anhydrous, aprotic solvents like dioxane, THF, or toluene.[2] If a co-solvent is necessary, minimize the amount of any protic solvent. Ensure all solvents are thoroughly dried and degassed.
-
Causality: By removing potential hydride/proton sources from the reaction medium, you starve the dehalogenation pathway of a key ingredient.
4. Reaction Temperature:
-
The Problem: High reaction temperatures can accelerate all reaction pathways, including the undesired dehalogenation.
-
The Solution: Carefully lower the reaction temperature. It's a delicate balance, as you need enough thermal energy to drive the desired reaction forward at a reasonable rate.
-
Causality: The activation energy for the dehalogenation pathway may be different from that of the desired coupling. A lower temperature might disproportionately slow down the side reaction.
Table 1: Impact of Reaction Parameters on Dehalogenation
| Parameter | High Dehalogenation Conditions | Recommended Low Dehalogenation Conditions | Rationale |
| Ligand | Less bulky (e.g., PPh₃) | Bulky, electron-rich (e.g., XPhos, SPhos, NHCs) | Promotes reductive elimination of the desired product.[3][7] |
| Base | Strong alkoxides (e.g., NaOtBu) | Weaker inorganic (e.g., K₃PO₄, Cs₂CO₃) | Reduces the formation of Pd-H species.[2] |
| Solvent | Protic or wet (e.g., alcohols, excess H₂O) | Anhydrous aprotic (e.g., Dioxane, Toluene) | Eliminates a primary source of hydrides/protons.[2][4] |
| Temperature | High (>100 °C) | As low as feasible (e.g., 60-80 °C) | May slow the side reaction more than the main reaction. |
Issue 2: Difficulty in Detecting and Quantifying Dehalogenation
Accurate assessment of the problem is the first step to solving it.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is often the most straightforward method. The dehalogenated byproduct will have a different retention time than the starting material and the desired product. A pentafluorophenyl column can be particularly effective for separating halogenated compounds from their dehalogenated analogs.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for unambiguous identification. The dehalogenated byproduct will have a distinct molecular weight (loss of Br and gain of H), which is easily detectable by MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent option, providing both separation and identification.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the ratio of product to byproduct by integrating characteristic signals, provided there are well-resolved peaks for each compound.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling with Minimized Dehalogenation
This protocol incorporates the troubleshooting strategies discussed above.
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich ligand (e.g., SPhos, 2.2-4.4 mol%) in a portion of the reaction solvent.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane to the Schlenk flask. Then, add the catalyst premix.
-
Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by LC-MS or TLC to check for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. cfmot.de [cfmot.de]
- 7. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 10. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-(3-Bromophenyl)-3-pyridinecarboxaldehyde (CAS 376646-64-9). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. This compound, with a molecular formula of C₁₂H₈BrNO and a molecular weight of approximately 262.11 g/mol , is a valuable intermediate in organic synthesis, particularly for creating complex molecules in pharmaceutical and materials science research.[1][2] Its unique structure, featuring an aldehyde, a pyridine ring, and a bromophenyl moiety, offers multiple avenues for chemical modification but also presents specific stability challenges.
This guide moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. Our goal is to empower you to troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your results.
Section 1: Core Stability, Handling, and FAQs
Proper storage and handling are the first line of defense in maintaining the chemical integrity of this compound. The aldehyde functional group is the primary site of potential degradation.
Frequently Asked Questions:
-
Q1: What are the optimal storage conditions for this reagent?
-
A1: The compound should be stored in a cool, dry, and well-ventilated area, protected from direct sunlight and heat.[3] It is a solid with a melting point of 84-86°C and is classified as an irritant.[4] For long-term stability and to prevent oxidative degradation, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen, in a tightly sealed, chemically resistant container.[3][4]
-
-
Q2: What is the most common degradation pathway for this compound?
-
A2: The primary degradation pathway is the oxidation of the aldehyde group to the corresponding carboxylic acid, 4-(3-bromophenyl)nicotinic acid. This can occur via autoxidation upon prolonged exposure to air (oxygen).[5] This process can proceed through a radical-mediated mechanism and is a common failure mode for many aromatic aldehydes.[5]
-
-
Q3: What chemical incompatibilities should I be aware of?
-
A3: Due to its functional groups, this compound should be segregated from several classes of reagents. Key incompatibilities include:
-
Strong Oxidizing Agents: These will readily convert the aldehyde to a carboxylic acid.
-
Strong Reducing Agents: Can reduce the aldehyde to the corresponding alcohol.
-
Alkalis and Strong Bases: Can potentially catalyze side reactions like Cannizzaro-type disproportionation, although this is more common for aldehydes lacking alpha-hydrogens.[6]
-
Easily Oxidized Substances: Brominated compounds can react vigorously with these materials.[3]
-
-
Section 2: Troubleshooting Guide for Common Synthetic Transformations
This section addresses specific stability and reactivity challenges encountered during two of the most common applications of this building block: reductive amination and Suzuki-Miyaura cross-coupling.
Reductive Amination
Reductive amination is a cornerstone method for forming C-N bonds and is widely used in drug discovery. The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is subsequently reduced.[7] The stability and reactivity of the aldehyde are critical for success.
Troubleshooting FAQs:
-
Q1: My reductive amination has stalled, and I'm recovering mostly unreacted aldehyde. What is the likely cause?
-
A1: This is a classic issue that typically points to two potential problems:
-
Inefficient Imine Formation: The condensation between the aldehyde and the amine is a reversible, equilibrium-driven process that often requires mildly acidic conditions to protonate the carbonyl and facilitate water elimination.[7] If the pH is too high or too low, imine formation can be slow or inhibited.
-
Premature Aldehyde Reduction: If you are using a non-selective reducing agent like sodium borohydride (NaBH₄), it can reduce the starting aldehyde to an alcohol faster than the imine can form.[8] This is a competitive and unproductive pathway.
-
-
-
Q2: How do I choose the right reducing agent to avoid reducing my starting material?
-
A2: The key is to use a milder, more selective hydride reagent that preferentially reduces the protonated iminium ion over the neutral aldehyde. The two most effective and commonly used reagents for this are:
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice. It is moisture-sensitive but is an excellent selective reducing agent for one-pot reductive aminations and does not require stringent pH control.[8][9]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is stable in mildly acidic conditions (pH 6-7), where the iminium ion is readily formed and reduced, while the aldehyde carbonyl is not significantly reduced.[9][10] Caution: NaBH₃CN is highly toxic and can release hydrogen cyanide gas under strongly acidic conditions.
-
-
Workflow Diagram: One-Pot Reductive Amination
Caption: One-pot reductive amination workflow.
Validated Protocol: Reductive Amination with STAB
This protocol provides a reliable baseline for coupling this compound with a primary or secondary amine.
-
Preparation: To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), ~0.1 M), add a catalytic amount of acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Note: The addition may be exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).
-
Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling
The carbon-bromine bond on the phenyl ring is an excellent handle for palladium-catalyzed Suzuki-Miyaura coupling, enabling the synthesis of biaryl structures.[11] A primary concern here is the stability of the aldehyde under the basic and often heated reaction conditions.
Troubleshooting FAQs:
-
Q1: Will the aldehyde functional group tolerate typical Suzuki coupling conditions?
-
A1: Yes, the aldehyde group is generally stable under many Suzuki coupling conditions, provided they are chosen carefully. The main risks are degradation from overly harsh bases or high temperatures. To mitigate this, consider the following:
-
Base Selection: Use milder inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).[12][13]
-
Temperature Control: While many Suzuki reactions are run at elevated temperatures (80-100 °C), it is often possible to achieve good conversion at lower temperatures (e.g., 60-80 °C) with a highly active catalyst system, which will help preserve the aldehyde.
-
Reaction Time: Monitor the reaction closely to avoid prolonged heating after completion, which can lead to side product formation.
-
-
-
Q2: My Suzuki reaction is giving a low yield, and I'm seeing significant decomposition of my starting material. What adjustments can I make?
-
A2: Low yield with decomposition suggests incompatible or suboptimal conditions. A systematic approach is best:
-
Thorough Degassing: Oxygen can deactivate palladium catalysts and contribute to oxidative side reactions. Ensure your solvent and reaction vessel are thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles).
-
Catalyst/Ligand Screening: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligand (e.g., XPhos, SPhos) is critical and substrate-dependent.[12][13] For heteroaromatic substrates, bulky electron-rich phosphine ligands often improve catalytic activity and stability.
-
Solvent System: A mixture of an organic solvent (like Dioxane, Toluene, or DMF) with water is common and often necessary to dissolve the inorganic base.[13] The ratio can significantly impact the reaction rate.
-
-
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of a Suzuki-Miyaura reaction.
Validated Protocol: Aldehyde-Tolerant Suzuki Coupling
This protocol is optimized for coupling aryl bromides bearing sensitive functional groups.
-
Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid or boronate ester (1.2-1.5 eq), and a suitable base such as K₃PO₄ (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol %) and/or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol %) and a ligand (e.g., XPhos, 2-4 mol %).
-
Solvent Addition & Degassing: Add a degassed solvent system, such as a 4:1 mixture of 1,4-Dioxane and water (~0.1 M). Degas the resulting mixture again by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the mixture under an inert atmosphere to the desired temperature (e.g., 80-90 °C) and stir until the starting bromide is consumed as monitored by LC-MS or TLC.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to isolate the desired biaryl product.
Section 3: Summary of Stability Under Various Conditions
The following table provides a quick-reference guide to the expected behavior of the aldehyde functional group under common reaction conditions.
| Condition Type | Reagent Examples | Expected Stability/Reactivity of Aldehyde Group | Potential Issues |
| Acidic (Mild) | Acetic Acid, p-TsOH (cat.) | Stable; promotes imine formation with amines.[7] | Prolonged exposure to strong acid may cause degradation. |
| Basic (Mild) | K₂CO₃, K₃PO₄, Et₃N | Generally stable at moderate temperatures.[12] | Risk of side reactions increases with temperature and base strength. |
| Basic (Strong) | NaOH, NaOMe | High risk of decomposition or side reactions (e.g., Cannizzaro).[6] | Generally incompatible. |
| Oxidative | Air (O₂), KMnO₄, CrO₃ | Unstable; oxidizes to carboxylic acid.[5][14] | A major degradation pathway; requires inert atmosphere. |
| Reductive (Mild) | NaBH(OAc)₃, NaBH₃CN | Stable; these reagents preferentially reduce iminium ions.[8][10] | Ideal for reductive amination. |
| Reductive (Strong) | NaBH₄, LiAlH₄ | Unstable; reduces to the corresponding alcohol. | Will reduce the aldehyde if imine formation is not complete. |
| Palladium Catalysis | Pd(PPh₃)₄, Pd₂(dba)₃ | Generally stable with careful selection of base and temperature.[13] | High temperatures or harsh bases can cause degradation. |
References
- 1. Buy this compound | 376646-64-9 [smolecule.com]
- 2. This compound | 376646-64-9 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. kvmwai.edu.in [kvmwai.edu.in]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde for Advanced Research Applications
For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde stands out as a valuable building block due to its unique electronic and structural properties, making it a sought-after intermediate in the creation of complex bioactive molecules. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Introduction: The Significance of this compound
This compound is a bi-aryl compound featuring a pyridine ring substituted with a bromophenyl group at the 4-position and a carboxaldehyde group at the 3-position. This specific arrangement of functional groups offers multiple avenues for further chemical modification. The pyridine nitrogen acts as a hydrogen bond acceptor and a site for coordination with biological targets, while the aldehyde functionality is a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The presence of the bromine atom on the phenyl ring provides a key site for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of additional molecular complexity.
This guide will focus on the two most prominent and practical methods for the synthesis of this compound: the Suzuki-Miyaura cross-coupling reaction and a strategic Grignard reagent addition. Each route will be dissected in terms of its chemical principles, experimental protocol, and a comparative analysis of its advantages and disadvantages.
Route 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of bi-aryl compounds.[1] This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[2] For the synthesis of this compound, this approach is highly attractive due to the commercial availability of the starting materials and the generally high yields and functional group tolerance of the reaction.[3]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, a 4-halopyridine-3-carboxaldehyde) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species (3-bromophenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired bi-aryl product, regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the yield and purity of the product.
Experimental Protocol: Suzuki-Miyaura Coupling
A representative experimental procedure for the synthesis of this compound via a Suzuki-Miyaura coupling is as follows:
Materials:
-
4-Chloro-3-pyridinecarboxaldehyde
-
(3-Bromophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-pyridinecarboxaldehyde (1.0 eq), (3-bromophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solution of 1,4-dioxane and water (typically in a 4:1 to 3:1 ratio).
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the palladium catalyst, typically a pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or generate the active catalyst in situ by adding palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Workflow for Suzuki-Miyaura Synthesis.
Route 2: Grignard Reagent Addition
The Grignard reaction is a classic organometallic reaction that involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[4] For the synthesis of this compound, this approach would ideally involve the reaction of a pyridyl Grignard reagent with an appropriate benzaldehyde derivative, or vice versa. However, the direct formation of a Grignard reagent from a halopyridine can be challenging. A more strategic approach involves the formation of a Grignard reagent from 1,3-dibromobenzene and its subsequent reaction with a protected 4-halo-3-pyridinecarboxaldehyde or a related derivative.
A more direct, albeit potentially lower-yielding, conceptual approach would involve the reaction of 3-bromophenylmagnesium bromide with a suitable 4-halopyridine-3-carboxaldehyde derivative. The aldehyde functionality would likely require protection to prevent it from reacting with the Grignard reagent.
Mechanistic Rationale
The Grignard reaction is characterized by the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon.[5] The reaction proceeds as follows:
-
Formation of the Grignard Reagent: An organic halide reacts with magnesium metal in an etheral solvent to form the organomagnesium halide.
-
Nucleophilic Addition: The Grignard reagent adds to the carbonyl group of the aldehyde, forming a magnesium alkoxide intermediate.
-
Acidic Work-up: The reaction is quenched with an acid to protonate the alkoxide, yielding the corresponding alcohol.
For the synthesis of the target aldehyde, a subsequent oxidation step would be required if the Grignard addition leads to an alcohol. A more direct approach involves the reaction of the Grignard reagent with a formylating agent.
Experimental Protocol: Grignard Reaction followed by Oxidation (Conceptual)
While a direct one-step Grignard synthesis of the target aldehyde is less common, a two-step sequence involving Grignard addition to form a secondary alcohol followed by oxidation is a plausible and instructive route to consider.
Step 1: Grignard Reaction to form (3-Bromophenyl)(pyridin-4-yl)methanol
Materials:
-
4-Bromopyridine
-
Magnesium turnings
-
1,3-Dibromobenzene
-
Dry diethyl ether or tetrahydrofuran (THF)
-
3-Pyridinecarboxaldehyde
-
Hydrochloric acid (for work-up)
Procedure:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Prepare the Grignard reagent by adding a solution of 1,3-dibromobenzene (1.0 eq) in dry ether to the magnesium turnings. Initiation may require gentle heating or the addition of a small crystal of iodine.
-
Once the Grignard reagent has formed, cool the solution in an ice bath.
-
Slowly add a solution of 3-pyridinecarboxaldehyde (1.0 eq) in dry ether to the Grignard reagent.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the product with ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude alcohol by column chromatography.
Step 2: Oxidation to this compound
Materials:
-
(3-Bromophenyl)(pyridin-4-yl)methanol
-
Manganese dioxide (MnO₂) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the alcohol from Step 1 in dichloromethane.
-
Add an excess of the oxidizing agent (e.g., activated MnO₂ or PCC).
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the manganese salts or chromium byproducts.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the final product.
Workflow for Grignard Synthesis followed by Oxidation.
Comparative Analysis of Synthesis Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators and practical considerations for each synthetic route.
| Feature | Suzuki-Miyaura Coupling | Grignard Reaction followed by Oxidation |
| Overall Yield | Generally good to excellent | Moderate to good (two steps) |
| Reaction Steps | Typically one step | Two steps |
| Reagent Availability | Starting materials are commercially available. | Starting materials are readily available. |
| Functional Group Tolerance | High, tolerates a wide range of functional groups. | Low, sensitive to acidic protons and other electrophilic groups. |
| Reaction Conditions | Mild to moderate heating. | Requires anhydrous conditions; oxidation step is typically mild. |
| Catalyst/Reagent Toxicity | Palladium catalysts can be toxic and require removal. | Grignard reagents are highly reactive; oxidizing agents can be toxic. |
| Scalability | Readily scalable for industrial production. | Scalable, but requires careful control of anhydrous conditions. |
| Purification | Column chromatography is often required to remove byproducts and catalyst residues. | Requires purification after each step, typically by column chromatography. |
Discussion and Recommendations
The Suzuki-Miyaura cross-coupling reaction emerges as the superior and more practical route for the synthesis of this compound in a research and development setting. Its primary advantages lie in its high functional group tolerance, generally higher yields, and the convenience of a one-pot procedure. The ability to tolerate the aldehyde functionality without the need for protection/deprotection steps significantly streamlines the synthetic process, saving time and resources. While palladium catalysts can be costly and require careful removal from the final product, the development of highly active catalysts allows for low catalyst loadings, mitigating this issue to some extent.[6]
The Grignard approach, while fundamentally sound, presents more practical challenges. The high reactivity of the Grignard reagent necessitates strictly anhydrous conditions and protection of the aldehyde group, adding complexity to the overall synthesis.[7] The two-step nature of the process (addition followed by oxidation) also impacts the overall yield and increases the purification workload. However, for laboratories well-equipped for organometallic chemistry and where the starting materials for the Suzuki coupling may be less accessible or more expensive, the Grignard route remains a viable, albeit more demanding, alternative.
Conclusion
References
A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde
Introduction: The Challenge of Synthesizing Complex Heterocycles
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and functional group tolerance in the creation of carbon-carbon bonds. In the realm of pharmaceutical and materials science, the synthesis of complex biaryl and heteroaryl structures is of paramount importance. The target molecule, 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde, represents a valuable scaffold, combining a pyridine ring, an aldehyde, and a phenyl group. The aldehyde, in particular, serves as a versatile handle for subsequent chemical modifications.
However, the presence of the pyridine nitrogen and the aldehyde can pose challenges for catalysis. The nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity, while the aldehyde can undergo side reactions under certain conditions. Therefore, the judicious selection of the catalyst system—comprising a palladium source and a ligand—is critical to achieving high yields and purity.
This guide provides a comparative analysis of various palladium catalyst systems applicable to the Suzuki coupling of this compound. The data presented is synthesized from authoritative studies on analogous systems, providing a robust framework for catalyst selection and reaction optimization.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is fundamental to rational catalyst selection. The generally accepted mechanism for the Suzuki coupling reaction is a three-step process involving a palladium(0) active species.
Figure 1: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The boronic acid (or ester) partner, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.
The choice of ligand (L) is crucial as it influences the electron density and steric environment of the palladium center, thereby affecting the rates of these elementary steps.
Comparative Analysis of Catalyst Systems
The following table summarizes the performance of various palladium catalysts in Suzuki coupling reactions involving substrates analogous to this compound. This data provides a strong predictive basis for catalyst selection.
| Catalyst System (Palladium Source + Ligand) | Typical Loading (mol%) | Base | Solvent | Temp (°C) | Reported Yield Range (%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1 - 5 | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | 80 - 110 | 75 - 95 | Commercially available, easy to handle. Can be sensitive to air and moisture. |
| Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | 1 - 3 | K₃PO₄, K₂CO₃ | DME, THF | 80 - 100 | 88 - 98 | Excellent for sterically hindered substrates. The robust ferrocene backbone enhances stability. |
| Pd(OAc)₂ + SPhos (Palladium(II) Acetate + 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 0.5 - 2 | K₃PO₄ | Toluene/H₂O | 80 - 110 | 90 - 99 | High turnover numbers, effective for challenging substrates. SPhos is an electron-rich, bulky ligand. |
| Pd₂(dba)₃ + XPhos (Tris(dibenzylideneacetone)dipalladium(0) + 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 0.5 - 2 | K₃PO₄ | t-BuOH, Dioxane | 80 - 100 | 92 - 99 | Highly active catalyst system, often successful when others fail. XPhos provides excellent stability and activity. |
Experimental Protocols and Rationale
Below are representative experimental protocols derived from best practices in the field. These serve as a starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Protocol 1: Using Pd(dppf)Cl₂
This protocol is recommended for its general reliability and effectiveness with heteroaromatic substrates.
Figure 2: A typical experimental workflow for a Suzuki coupling reaction.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the starting bromide. K₃PO₄ is an effective base for activating the boronic acid.
-
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 1-3 mol%).
-
Rationale: Pd(dppf)Cl₂ is a pre-catalyst that is reduced in situ to the active Pd(0) species. Its robustness is beneficial for substrates containing heteroatoms like nitrogen.
-
-
Solvent Addition & Degassing: Add a suitable solvent such as 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF). The reaction mixture is then subjected to three cycles of vacuum followed by backfilling with an inert gas (Nitrogen or Argon).
-
Rationale: Degassing is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: The mixture is heated to 80-100 °C with vigorous stirring until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup & Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: High-Activity System with Pd(OAc)₂ and SPhos
For potentially challenging couplings or when aiming for very low catalyst loadings, a system with a Buchwald ligand like SPhos is recommended.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Palladium(II) Acetate (Pd(OAc)₂, 0.5-2 mol%) and SPhos (1.1-2.2 mol% relative to Pd) in a small amount of the reaction solvent. Stir for 5-10 minutes.
-
Rationale: Pre-forming the active catalyst can lead to more consistent results. SPhos is an electron-rich and bulky biaryl phosphine ligand that promotes fast oxidative addition and reductive elimination.
-
-
Reaction Setup: Add the catalyst solution to the main reaction flask, followed by the bulk solvent (e.g., a mixture of toluene and water, 10:1).
-
Degassing and Reaction: Degas the mixture as described in Protocol 1 and heat to 80-110 °C until completion.
-
Workup & Purification: Follow the same procedure as outlined in Protocol 1.
Conclusion and Recommendations
For the Suzuki coupling of this compound, the choice of catalyst should be guided by the specific requirements of the synthesis, such as cost, scale, and the nature of the coupling partner.
-
For initial trials and general reliability: Pd(dppf)Cl₂ is an excellent starting point. It is robust, commercially available, and has a proven track record with heteroaromatic substrates.
-
For maximizing yield and overcoming challenges: A combination of Pd(OAc)₂ or Pd₂(dba)₃ with a Buchwald ligand such as SPhos or XPhos is highly recommended. These systems offer superior activity and can often achieve higher yields with lower catalyst loadings, which is advantageous for large-scale synthesis and reducing residual palladium in the final product.
It is always advisable to perform small-scale screening of different catalyst systems, bases, and solvents to identify the optimal conditions for a specific transformation. The insights and protocols provided in this guide offer a scientifically grounded starting point for achieving a successful and high-yielding synthesis.
biological activity of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde derivatives versus non-brominated analogs.
An In-Depth Comparative Guide to the Biological Activity of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde Derivatives and Their Non-Brominated Analogs
Introduction: The Strategic Role of Bromination in Pyridine-Based Drug Scaffolds
In the landscape of medicinal chemistry, the pyridine ring is a cornerstone scaffold, integral to numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in drug design.[1] When combined with a phenyl group at the 4-position and a reactive carboxaldehyde at the 3-position, the resulting 4-phenyl-3-pyridinecarboxaldehyde core becomes a versatile platform for synthesizing novel therapeutic agents.[4]
This guide focuses on a critical aspect of lead optimization: halogenation, specifically the introduction of a bromine atom onto the phenyl ring. We will objectively compare the biological activities of this compound derivatives against their non-brominated analogs. The inclusion of a bromine atom is not a trivial substitution; it significantly alters the molecule's physicochemical properties, including lipophilicity, size, and electronic character.[4] These changes can profoundly influence a compound's pharmacokinetics and pharmacodynamics, often leading to enhanced potency, altered target selectivity, or improved metabolic stability. Through a review of experimental data, we will explore the causality behind these differences in anticancer, anti-inflammatory, and antimicrobial activities.
Comparative Analysis of Biological Activity: The Bromine Advantage
The strategic placement of a bromine atom on a pharmacologically active scaffold can be a key determinant of its efficacy. Below, we dissect the comparative performance of brominated versus non-brominated pyridine derivatives across several key therapeutic areas.
Anticancer Activity
The fight against cancer has seen numerous pyridine-based compounds emerge as potent antiproliferative agents.[2][3] They often target critical cellular machinery like microtubules or signaling kinases.[5][6] The introduction of a bromo-substituent has frequently been shown to be essential for potent anticancer action.[7]
One major mechanism for pyridine derivatives is the inhibition of phosphodiesterases (PDEs), enzymes that are often overexpressed in cancer cells.[8][9] A comparative study on 2-imino-1,2-dihydropyridine-3-carbonitriles revealed that the brominated analog, 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib) , was the most potent inhibitor of PDE3A and also exhibited the strongest cytotoxic effects against both HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.[9] This suggests a direct correlation between PDE3 inhibition and anticancer activity for this class of compounds, with the bromophenyl moiety playing a crucial role.[9]
Similarly, studies on 1,4-dihydropyridines (1,4-DHPs) found that diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate significantly reduced the viability of HeLa and MCF-7 cells, while many non-halogenated analogs were inactive.[7] This underscores the frequent observation that electron-withdrawing groups, such as halogens, on the aromatic ring can enhance antiproliferative activity.[2][7] However, it is important to note that this is not a universal rule, as some studies have reported that halogen atoms can sometimes lower the antiproliferative activity, indicating the complexity of structure-activity relationships (SAR).[2][10]
Table 1: Comparative Anticancer Activity Data
| Compound Class | Brominated Derivative Example | Non-Brominated Analog Example | Target/Cell Line | Brominated IC₅₀ | Non-Brominated IC₅₀ | Reference |
| Dihydropyridine-carbonitriles | 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | 6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | PDE3 Inhibition | 27 µM | > 100 µM (Implied) | [8] |
| 1,4-Dihydropyridines | Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-DHP | Diethyl 4-phenyl-2,6-dimethyl-1,4-DHP | HeLa Cells | 2.3 µM | > 100 µM | [7] |
| 1,4-Dihydropyridines | Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-DHP | Diethyl 4-phenyl-2,6-dimethyl-1,4-DHP | MCF-7 Cells | 5.7 µM | > 100 µM | [7] |
| Imidazo[4,5-b]pyridines | Bromo-substituted imidazo[4,5-b]pyridine (Cmpd 14) | Unsubstituted imidazo[4,5-b]pyridine (Cmpd 10) | Glioblastoma | 8.0 µM | > 50 µM | [11] |
Anti-inflammatory Activity
Inflammation is a complex biological response, and key enzymes like cyclooxygenase (COX) and lipoxygenase are often targeted for therapeutic intervention.[12][13] Pyridine derivatives have demonstrated significant anti-inflammatory effects.[12][14][15] While direct comparative data for the specific this compound scaffold is limited, the mechanism of related pyridine-4-one derivatives offers valuable insights. These compounds are believed to exert their anti-inflammatory effects through their iron-chelating properties, as key inflammatory enzymes like COX are heme-dependent (iron-containing).[12][14]
The introduction of a lipophilic group like a bromophenyl moiety could enhance cell membrane permeability, leading to more effective intracellular iron chelation and, consequently, more potent anti-inflammatory activity. This hypothesis is supported by the general principle that increased lipophilicity can improve the pharmacological profile of a drug candidate. The bromine substituent on the phenyl ring is known to significantly increase the lipophilicity and density of the molecule compared to non-halogenated analogs.[4]
Antimicrobial Activity
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Pyridine derivatives have been explored for this purpose, with halogenated compounds often showing superior activity.[16] For instance, isonicotinic acid hydrazides bearing bromo-substituents were found to be highly active antimicrobial agents, with potency exceeding standard drugs like norfloxacin.[16]
The rationale behind this enhancement often lies in the altered electronic and steric properties conferred by the bromine atom. This can lead to stronger interactions with bacterial targets, such as enzymes involved in cell wall synthesis or DNA replication.[17] Furthermore, bromophenol derivatives have demonstrated significant activity against problematic pathogens like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), including the ability to inhibit biofilm formation, a key virulence factor.[18]
Table 2: Comparative Antimicrobial Activity Data
| Compound Class | Brominated Derivative Example | Non-Brominated Analog Example | Organism | Brominated MIC | Non-Brominated MIC | Reference |
| Pyrazine Carboxamides | N-(4-bromo-3-methylphenyl) derivative (5d) | Phenyl-substituted analog (Implied) | XDR S. Typhi | 6.25 mg/mL | Higher MICs | [17] |
| Bromophenols | bis(2,3-dibromo-4,5-dihydroxybenzyl)ether | Non-brominated phenol | S. aureus | 70 µg/mL | Not Reported | [18] |
Experimental Protocols: A Self-Validating Approach
To ensure the reliability and reproducibility of biological data, it is imperative to employ robust, self-validating experimental protocols. This involves the use of appropriate positive and negative controls to confirm the assay is performing as expected.
Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)
This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in response to a compound suggests cytotoxic or cytostatic effects.
Workflow Diagram: MTT Cytotoxicity Assay
References
- 1. iajpr.com [iajpr.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 376646-64-9 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines [mdpi.com]
- 8. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde Isomers
Introduction: The Structural Nuances That Define Function
In the landscape of medicinal chemistry and drug development, the precise structural characterization of a molecule is not merely an academic exercise; it is the bedrock of understanding its biological activity, safety profile, and therapeutic potential. The compound 4-(3-Bromophenyl)-3-pyridinecarboxaldehyde and its constitutional isomers are exemplary of this principle. Possessing a molecular formula of C₁₂H₈BrNO, these isomers share the same mass but differ in the spatial arrangement of their substituents—the bromophenyl group and the aldehyde functionality.[1][2] Such subtle changes can dramatically alter a molecule's interaction with biological targets, making unambiguous identification essential.[3]
This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate these isomers. We will delve into the core principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, explaining the causality behind the expected spectral differences and providing field-proven protocols for data acquisition and interpretation.
Isomerism: Visualizing the Challenge
The primary isomers of concern involve the position of the bromine atom on the phenyl ring and the relative positions of the aldehyde and bromophenyl groups on the pyridine ring. This guide will focus on comparing the target molecule with its positional isomers on the phenyl ring.
Caption: Key constitutional isomers based on bromine position.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for isomer differentiation as it provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom.[4] The chemical shift, multiplicity (splitting pattern), and coupling constants are exquisitely sensitive to the electronic effects and spatial relationships of substituents.
Causality Behind Spectral Differences
-
¹H NMR: The position of the bromine atom significantly alters the electronic environment of the protons on the phenyl ring. The electronegative bromine atom deshields adjacent protons, shifting their signals downfield. Furthermore, the symmetry, or lack thereof, in the substitution pattern dictates the complexity of the splitting patterns. For instance, the 4-bromo isomer (Isomer B) will exhibit a more symmetric (and thus simpler) AA'BB' system for the phenyl protons compared to the more complex patterns of the 2- and 3-bromo isomers. The aldehyde proton will typically appear as a distinct singlet far downfield (around 9.8-10.0 ppm).[1]
-
¹³C NMR: The carbon directly attached to the bromine atom will show a signal at a lower chemical shift (further upfield) compared to the other aromatic carbons due to the heavy atom effect. The electronic influence of the bromine's position will also subtly shift the signals of the other carbons in both the phenyl and pyridine rings.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Comparative ¹H NMR Data (Predicted)
| Proton Assignment | Target: 4-(3-Br-Ph) | Isomer A: 4-(2-Br-Ph) | Isomer B: 4-(4-Br-Ph) | Rationale for Differences |
| Aldehyde (-CHO) | ~9.9 ppm (s) | ~9.9 ppm (s) | ~9.9 ppm (s) | Largely unaffected by Br position on the distal ring. |
| Pyridine H-2 | ~8.9 ppm (s) | ~8.9 ppm (s) | ~8.9 ppm (s) | Minor changes due to through-space electronic effects. |
| Pyridine H-5 | ~8.7 ppm (d) | ~8.7 ppm (d) | ~8.7 ppm (d) | Minor changes. |
| Pyridine H-6 | ~7.5 ppm (d) | ~7.5 ppm (d) | ~7.5 ppm (d) | Minor changes. |
| Phenyl Protons | 7.4-7.8 ppm (m) | 7.3-7.9 ppm (m) | ~7.7 ppm (d), ~7.4 ppm (d) | Key Differentiator: Isomer B shows a clean doublet of doublets (AA'BB' system) due to symmetry. Isomers A and Target show more complex multiplets due to lack of symmetry. Isomer A may show broader peaks due to hindered rotation. |
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, particularly the aldehyde's carbonyl (C=O) group.[5] While all isomers will show a characteristic C=O stretch, its exact frequency can be influenced by the electronic effects of the substituent's position.
Causality Behind Spectral Differences
The primary diagnostic peak is the C=O stretching vibration, typically found around 1700 cm⁻¹.[1] The electronic nature of the bromophenyl substituent, as determined by the bromine's position, can subtly alter the C=O bond order. A more electron-withdrawing effect (due to resonance or induction) on the pyridine ring will slightly increase the C=O bond strength, shifting the absorption to a higher wavenumber (frequency). Conjugation between the aromatic systems and the aldehyde group reduces the C=O stretching frequency.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample with the anvil to ensure good contact.
-
Collect the sample spectrum, typically co-adding 32-64 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The spectrum is automatically ratioed against the background by the instrument software.
Comparative IR Data (Predicted)
| Vibrational Mode | Target: 4-(3-Br-Ph) | Isomer A: 4-(2-Br-Ph) | Isomer B: 4-(4-Br-Ph) | Rationale for Differences |
| C-H Stretch (Aldehyde) | ~2850, ~2750 cm⁻¹ | ~2850, ~2750 cm⁻¹ | ~2850, ~2750 cm⁻¹ | Characteristic Fermi resonance doublet for aldehydes. |
| C=O Stretch (Aldehyde) | ~1705 cm⁻¹ | ~1710 cm⁻¹ | ~1703 cm⁻¹ | Key Differentiator: Isomer A may have a slightly higher frequency due to steric hindrance disrupting coplanarity and reducing conjugation. Isomer B may have a slightly lower frequency due to more effective electronic communication. |
| C=C/C=N Stretch (Aromatic) | 1580-1600 cm⁻¹ | 1580-1600 cm⁻¹ | 1580-1600 cm⁻¹ | Complex region of overlapping aromatic stretches. |
| C-Br Stretch | 600-700 cm⁻¹ | 600-700 cm⁻¹ | 600-700 cm⁻¹ | Generally weak and in the fingerprint region. |
Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial information on the molecule's fragmentation pattern, which can be used to distinguish isomers.
Causality Behind Spectral Differences
All isomers will have the same molecular weight (~262.1 g/mol ) and will exhibit a characteristic M+ and M+2 isotope pattern with a nearly 1:1 ratio, which is the definitive signature of a single bromine atom.[1][6] The key to differentiation lies in the relative abundances of fragment ions. The position of the bromine atom can influence the stability of certain radical cations formed during fragmentation. For example, loss of the bromine radical ([M-Br]⁺) or the aldehyde group ([M-CHO]⁺) are common fragmentation pathways.[1] The stability of the resulting carbocations may differ slightly between isomers, leading to variations in the fragment ion intensities.
References
- 1. Buy this compound | 376646-64-9 [smolecule.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Structure Validation: The Case of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde Derivatives
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. For novel compounds such as 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde and its derivatives, which hold potential in medicinal chemistry and organic synthesis, precise structural validation is not merely a confirmatory step but a foundational pillar for understanding their chemical behavior and biological activity.[1] This guide provides an in-depth, objective comparison of X-ray crystallography with other prevalent analytical techniques for the structural elucidation of this class of biaryl aldehydes.
The core challenge in characterizing molecules like this compound lies in their conformational flexibility and the potential for positional isomerism.[1] The rotation around the C-C bond linking the pyridine and bromophenyl rings can lead to different spatial arrangements (conformers), and the precise substitution pattern is critical to its function.[1][2] While various spectroscopic methods provide pieces of the structural puzzle, single-crystal X-ray diffraction (XRD) stands as the gold standard, offering a definitive and high-resolution map of the atomic arrangement in the solid state.
The Decisive Power of X-ray Crystallography
X-ray crystallography provides an unparalleled level of detail, revealing not just the connectivity of atoms but also precise bond lengths, bond angles, and the conformation of the molecule within the crystal lattice.[3] This technique is indispensable when absolute structural proof is required, for instance, to differentiate between isomers or to understand intermolecular interactions that govern the material's properties. For this compound derivatives, X-ray crystallography can unequivocally establish the torsional angle between the two aromatic rings and map out crucial intermolecular interactions such as halogen bonding (involving the bromine atom) and π-π stacking, which are often vital for crystal packing and, by extension, physical properties like solubility and stability.[1]
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands precision and patience. The initial and often most challenging step is obtaining a high-quality single crystal suitable for diffraction.
Figure 1: A generalized workflow for single-crystal X-ray diffraction.
Detailed Experimental Protocol for Crystallization and Data Collection
Objective: To obtain a single crystal of a this compound derivative and collect diffraction data.
Materials:
-
Purified this compound derivative (>98% purity)
-
A selection of high-purity solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Small glass vials (1-2 mL)
-
Microscope with polarizing filters
-
Cryo-loop
-
Single-crystal X-ray diffractometer
Protocol:
-
Crystal Growth (Slow Evaporation):
-
Dissolve a small amount (5-10 mg) of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small, clean vial. The goal is to create a saturated or near-saturated solution.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial daily for the formation of crystals. This process can take several days to weeks.
-
-
Crystal Selection and Mounting:
-
Once crystals have formed, examine them under a microscope. Select a well-formed, clear crystal with sharp edges, ideally between 0.1 and 0.3 mm in all dimensions.
-
Carefully extract the selected crystal from the solution using a cryo-loop.
-
Quickly mount the crystal on the goniometer head of the X-ray diffractometer.
-
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
-
Proceed with a full data collection, rotating the crystal through a range of angles to capture a complete set of diffraction spots.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to integrate the intensities of the reflections.
-
Solve the crystal structure using direct methods or other algorithms to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to improve the fit and determine the precise atomic positions.
-
Validate the final structure using established crystallographic metrics.
-
A Comparative Analysis of Validation Techniques
While X-ray crystallography is the definitive method, it is not always feasible due to difficulties in obtaining suitable crystals. Therefore, a combination of other spectroscopic and analytical techniques is often employed.
Figure 2: Information provided by different structural validation techniques.
| Technique | Information Provided | Advantages | Limitations | Application to this compound Derivatives |
| Single-Crystal X-ray Diffraction | Definitive 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions. | Unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to obtain; provides solid-state structure which may differ from solution. | Gold standard for confirming the exact conformation and distinguishing between potential regioisomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (through-bond correlations), chemical environment of nuclei (¹H, ¹³C), and spatial proximity (NOE). | Excellent for determining the carbon-hydrogen framework and differentiating isomers in solution.[4] | Does not provide precise bond lengths or angles; can be complex to interpret for molecules with overlapping signals. | Crucial for confirming the correct connectivity and can help distinguish between regioisomers based on coupling patterns and chemical shifts.[4] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). | High sensitivity, requires very small sample amounts, provides molecular formula.[1] | Does not provide information on connectivity or stereochemistry; isomers often cannot be distinguished. | Essential for confirming the molecular weight and elemental formula, ensuring the correct compound has been synthesized. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, non-destructive, and provides a characteristic "fingerprint" for a molecule. | Provides limited information on the overall molecular structure. | Useful for confirming the presence of the aldehyde (C=O stretch) and aromatic (C=C and C-H stretches) functional groups. |
Synergistic Approach to Structure Validation
For a comprehensive and trustworthy validation of the structure of a this compound derivative, a multi-technique approach is recommended.
-
Initial Characterization: Mass spectrometry should be used to confirm the molecular weight and elemental composition. Infrared spectroscopy will verify the presence of key functional groups.
-
Connectivity and Isomer Confirmation: 1D and 2D NMR spectroscopy are then employed to establish the connectivity of the atoms, confirming the correct regioisomer has been synthesized.
-
Definitive Structure Determination: Finally, single-crystal X-ray diffraction should be pursued to provide the unequivocal three-dimensional structure. The resulting crystallographic data not only validates the findings from other techniques but also offers invaluable insights into the solid-state packing and intermolecular forces that are not accessible by other methods.
References
- 1. Buy this compound | 376646-64-9 [smolecule.com]
- 2. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine [beilstein-journals.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde by HPLC
For researchers, scientists, and professionals in drug development, the meticulous confirmation of purity for synthesized compounds is a non-negotiable cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde, a key building block in medicinal chemistry and organic synthesis.[1] We will move beyond rote protocols to explore the underlying principles that govern method selection, optimization, and the interpretation of results, ensuring a robust and reliable purity assessment.
The subject molecule, this compound (C₁₂H₈BrNO), is an aromatic aldehyde containing both a pyridine ring and a bromophenyl group.[1] Its unique structure, with a molecular weight of approximately 262.11 g/mol and a melting point of 84-86°C, presents specific challenges and considerations for chromatographic analysis.[1][2] The presence of the basic pyridine nitrogen and the hydrophobic bromophenyl ring necessitates a careful selection of HPLC conditions to achieve optimal separation from potential impurities.
Understanding Potential Impurities: A Prerequisite to Method Development
A robust purity assessment method begins with a theoretical understanding of the potential impurities that may arise during synthesis. The synthesis of this compound often involves a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds between two aromatic rings.[3][4] However, this reaction is not without its side products. Common impurities can include:
-
Homocoupling Products: Reaction of two identical starting molecules can lead to the formation of biaryl byproducts.[5][6]
-
Dehalogenated Products: Under certain conditions, the bromo group can be replaced by a hydrogen atom.[5]
-
Protonation/Hydrolysis Products: The carbon-boron bond of the boronic acid reagent can be cleaved by hydrolysis or protonation.[5]
-
Starting Materials: Unreacted starting materials, such as 3-pyridinecarboxaldehyde or 3-bromophenylboronic acid, may persist.
-
Oxidation Products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, particularly if the reaction is exposed to air.
A successful HPLC method must be able to resolve the main compound from all these potential impurities.
Comparative Analysis of HPLC Methodologies
The choice of HPLC methodology is critical for achieving the desired separation. For a molecule like this compound, with its combination of polar (pyridine, aldehyde) and non-polar (bromophenyl) functionalities, several reversed-phase approaches can be considered.
Method 1: Conventional C18 Reversed-Phase HPLC
This is the most common starting point for the analysis of moderately polar to non-polar organic molecules.[7]
-
Principle: Separation is based on hydrophobic interactions between the analyte and the non-polar C18 stationary phase. A polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is used.[7][8] More hydrophobic compounds are retained longer on the column.
-
Advantages: Wide availability of columns, extensive literature support, and good resolving power for a broad range of compounds.
-
Challenges: The basic nature of the pyridine ring can lead to peak tailing due to interactions with residual silanol groups on the silica support. This can be mitigated by using an acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid) to protonate the pyridine nitrogen and reduce these secondary interactions.
Method 2: Polar-Embedded Reversed-Phase HPLC
These columns have a polar group embedded within the alkyl chain of the stationary phase.
-
Principle: The embedded polar group provides alternative selectivity and can help to shield residual silanol groups, improving peak shape for basic compounds.
-
Advantages: Enhanced retention of polar compounds and improved peak shape for bases without the need for aggressive mobile phase modifiers.
-
Considerations: The selectivity will differ from a standard C18 column, which can be advantageous for resolving closely eluting impurities.
Method 3: Phenyl-Hexyl Reversed-Phase HPLC
This stationary phase offers a different type of non-polar interaction.
-
Principle: The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic rings of the analyte, in addition to hydrophobic interactions.[8]
-
Advantages: This alternative selectivity can be highly effective for separating aromatic isomers or compounds with similar hydrophobicity but different aromatic character.
-
Applicability: Given the two aromatic rings in this compound, a phenyl-based stationary phase could provide unique resolving power for certain impurities.
Experimental Protocols and Workflows
The following protocols are provided as a starting point for method development. Optimization will be necessary based on the specific instrumentation and the impurity profile of the synthesized material.
Sample Preparation Protocol
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Caption: Experimental workflow from sample preparation to HPLC analysis.
HPLC Method Parameters: A Comparative Table
| Parameter | Method 1: C18 | Method 2: Polar-Embedded | Method 3: Phenyl-Hexyl |
| Column | C18, 4.6 x 150 mm, 5 µm | Polar-Embedded C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-90% B over 15 min | 30-90% B over 15 min | 30-90% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 5 µL | 5 µL | 5 µL |
Rationale for Parameter Selection:
-
Mobile Phase: An acidic modifier like formic acid is crucial for obtaining good peak shapes for the basic pyridine moiety.[9] Acetonitrile is a common and effective organic modifier for reversed-phase HPLC.
-
Gradient Elution: A gradient is employed to ensure the elution of both more polar and more non-polar impurities within a reasonable analysis time.
-
Detection Wavelength: Aromatic compounds like this compound typically exhibit strong UV absorbance at 254 nm. However, it is advisable to run a UV scan of the main peak to determine the optimal wavelength for detection of both the main compound and potential impurities. For aldehyde analysis, derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by detection at 360 nm is also a common and highly sensitive approach, though it adds a sample preparation step.[10][11]
Caption: Logical flow for HPLC method development.
Interpreting the Results: A Self-Validating System
A trustworthy purity assessment relies on a self-validating system. This means that the data from the HPLC analysis should be consistent and logical.
-
Peak Shape: The main peak for this compound should be sharp and symmetrical. Peak tailing may indicate secondary interactions with the stationary phase that need to be addressed by optimizing the mobile phase.
-
Resolution: All impurity peaks should be well-resolved from the main peak and from each other. A resolution value of >1.5 is generally considered acceptable.
-
Mass Balance: The sum of the areas of all peaks, including the main peak and all impurities, should account for 100% of the total peak area. This provides confidence that all significant components have been detected.
-
Peak Purity Analysis (with PDA Detector): If a photodiode array (PDA) detector is available, a peak purity analysis can be performed on the main peak. This compares the UV spectra across the peak to check for the presence of co-eluting impurities.
Conclusion
The assessment of purity for synthesized compounds like this compound is a multi-faceted process that requires a deep understanding of both the chemistry of the molecule and the principles of chromatography. By systematically comparing different HPLC methodologies, carefully selecting and optimizing experimental parameters, and critically interpreting the resulting data, researchers can have high confidence in the purity of their materials. This guide provides a framework for developing a robust and reliable HPLC method that will stand up to the rigorous demands of scientific research and drug development.
References
- 1. Buy this compound | 376646-64-9 [smolecule.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. jordilabs.com [jordilabs.com]
- 8. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 9. helixchrom.com [helixchrom.com]
- 10. lawdata.com.tw [lawdata.com.tw]
- 11. auroraprosci.com [auroraprosci.com]
A Senior Application Scientist's Guide to Validating Reaction Products of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural validation of reaction products is paramount. This guide provides an in-depth technical comparison of methodologies to validate the structure of products derived from the versatile building block, 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde. We will explore three common synthetic transformations—reduction, oxidation, and imine formation—and detail the rigorous analytical workflows required to confirm the identity of each product. This document is structured to not only provide protocols but also to instill a deeper understanding of the causality behind the experimental choices, ensuring scientific integrity and trustworthiness in your results.
Introduction to this compound and its Reactivity
This compound is a bifunctional molecule featuring a pyridine ring, a bromophenyl moiety, and a reactive aldehyde group. This unique combination of functionalities makes it a valuable intermediate in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The aldehyde group can undergo nucleophilic attack and redox reactions, while the pyridine and bromophenyl rings can participate in various coupling and substitution reactions.
This guide will focus on the validation of three primary reaction products stemming from the aldehyde functionality:
-
Reduction Product: (4-(3-Bromophenyl)pyridin-3-yl)methanol
-
Oxidation Product: 4-(3-Bromophenyl)nicotinic Acid
-
Condensation Product: N-Benzyl-1-(4-(3-bromophenyl)pyridin-3-yl)methanimine (a Schiff Base)
The structural differences between these products, though seemingly straightforward, necessitate a multi-faceted analytical approach to provide unequivocal proof of their formation and purity.
Comparative Overview of Expected Reaction Products
| Product Name | Reaction Type | Key Structural Change | Expected Molecular Weight ( g/mol ) |
| (4-(3-Bromophenyl)pyridin-3-yl)methanol | Reduction | Aldehyde (CHO) to Primary Alcohol (CH₂OH) | 264.12 |
| 4-(3-Bromophenyl)nicotinic Acid | Oxidation | Aldehyde (CHO) to Carboxylic Acid (COOH) | 278.11 |
| N-Benzyl-1-(4-(3-bromophenyl)pyridin-3-yl)methanimine | Condensation | Aldehyde (CHO) to Imine (CH=N-R) | 350.24 |
Experimental Workflows and Structural Validation
A systematic approach to validating the structure of each reaction product involves a combination of synthetic chemistry and spectroscopic analysis. The following sections provide detailed experimental protocols and the rationale behind the chosen analytical techniques.
Reduction of this compound
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, as it typically does not reduce other functional groups like esters or amides.[1][2]
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in methanol (MeOH) or ethanol (EtOH) at room temperature.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.2 eq.) portion-wise over 15 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed (typically within 1-2 hours), slowly add deionized water to quench the excess NaBH₄.
-
Extraction: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel if necessary.
Caption: Workflow for the synthesis and validation of the reduction product.
| Technique | Expected Observations & Rationale |
| ¹H NMR | Disappearance of the aldehyde proton signal (~10 ppm). Appearance of a new singlet or doublet for the benzylic protons (CH₂OH) around 4.5-5.0 ppm. Appearance of a broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. The chemical shift of the benzylic protons is a key indicator of successful reduction. |
| FT-IR | Disappearance of the strong C=O stretching band of the aldehyde (~1700 cm⁻¹). Appearance of a broad O-H stretching band around 3200-3600 cm⁻¹. This provides clear evidence of the conversion of the carbonyl group to a hydroxyl group. |
| Mass Spec | Molecular ion peak (M⁺) corresponding to the expected molecular weight (m/z ≈ 263/265 for ⁷⁹Br/⁸¹Br isotopes). The characteristic isotopic pattern of bromine (roughly 1:1 ratio for M⁺ and M+2) should be observed.[3][4] |
Oxidation of this compound
The oxidation of aldehydes to carboxylic acids is another fundamental transformation. Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of this conversion.[5][6]
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of t-butanol and water containing a phosphate buffer (e.g., NaH₂PO₄) to maintain a neutral pH.
-
Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) (2.0 eq.) in water to the reaction mixture at room temperature. The reaction is often exothermic and the purple color of the permanganate will disappear as it is consumed.
-
Workup: After the reaction is complete (monitored by TLC), quench any excess KMnO₄ with a saturated solution of sodium bisulfite. Acidify the mixture with dilute HCl to precipitate the carboxylic acid.
-
Isolation: Filter the solid product, wash with cold water, and dry under vacuum.
Caption: Workflow for the synthesis and validation of the oxidation product.
| Technique | Expected Observations & Rationale |
| ¹H NMR | Disappearance of the aldehyde proton signal (~10 ppm). Appearance of a very broad singlet for the carboxylic acid proton (-COOH) downfield (>12 ppm), which is exchangeable with D₂O. The significant downfield shift is characteristic of a carboxylic acid proton. |
| FT-IR | Disappearance of the aldehyde C=O stretching band (~1700 cm⁻¹). Appearance of a very broad O-H stretching band from ~2500-3300 cm⁻¹ (overlapping with C-H stretches) and a strong C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹. The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. |
| Mass Spec | Molecular ion peak (M⁺) corresponding to the expected molecular weight (m/z ≈ 277/279 for ⁷⁹Br/⁸¹Br isotopes). The isotopic pattern for bromine will be present. |
Condensation with Benzylamine to Form a Schiff Base
The reaction of an aldehyde with a primary amine yields an imine, also known as a Schiff base. This condensation reaction is typically catalyzed by a small amount of acid.
-
Reaction Mixture: To a solution of this compound (1.0 eq.) in ethanol, add benzylamine (1.0 eq.) and a catalytic amount of glacial acetic acid (a few drops).
-
Reaction: Stir the mixture at room temperature or gently heat under reflux. Monitor the reaction by TLC for the disappearance of the starting aldehyde. The formation of the imine is often accompanied by the formation of water.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Caption: Workflow for the synthesis and validation of the Schiff base product.
| Technique | Expected Observations & Rationale |
| ¹H NMR | Disappearance of the aldehyde proton signal (~10 ppm). Appearance of a new singlet for the imine proton (CH=N) around 8.0-8.5 ppm. Appearance of a singlet for the benzylic protons (CH₂-Ph) of the benzyl group around 4.5-5.0 ppm. The presence of the imine proton signal is a definitive indicator of Schiff base formation. |
| FT-IR | Disappearance of the aldehyde C=O stretching band (~1700 cm⁻¹). Appearance of a new C=N stretching band around 1620-1650 cm⁻¹. This is a key diagnostic peak for the formation of the imine double bond. |
| Mass Spec | Molecular ion peak (M⁺) corresponding to the expected molecular weight (m/z ≈ 349/351 for ⁷⁹Br/⁸¹Br isotopes). The bromine isotopic pattern will be evident. |
Conclusion
The structural validation of reaction products requires a logical and systematic application of complementary analytical techniques. For the derivatives of this compound, the combination of ¹H NMR, FT-IR, and Mass Spectrometry provides a robust and self-validating system to confirm the identity of the reduction, oxidation, and condensation products. By understanding the expected changes in the spectroscopic data for each transformation, researchers can confidently and accurately characterize their synthesized molecules, ensuring the integrity of their scientific endeavors.
References
A Senior Application Scientist's Guide to 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde in Drug Discovery
A Comparative Analysis of a Versatile Building Block
Introduction: The Strategic Importance of Building Blocks in Medicinal Chemistry
In the intricate chess game of drug discovery, the selection of starting materials—our chemical building blocks—is a move that dictates the entire course of the game. A well-chosen building block can unlock novel chemical space, streamline synthetic routes, and ultimately lead to compounds with superior efficacy and safety profiles. Conversely, a suboptimal choice can lead to synthetic dead ends and wasted resources. This guide provides a deep, comparative analysis of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde, a heterocyclic building block of increasing interest, particularly in the synthesis of kinase inhibitors.
While direct, head-to-head comparative studies of this specific building block against its isomers and analogs are not extensively documented in publicly available literature, this guide will leverage established principles of medicinal chemistry, structure-activity relationships (SAR), and data from closely related compounds to provide a robust comparative framework. We will explore its physicochemical properties, reactivity, and strategic advantages and disadvantages compared to other relevant building blocks, supported by experimental insights and protocols.
Physicochemical Properties: A Comparative Overview
The subtle interplay of a molecule's physical and chemical properties governs its behavior in both chemical reactions and biological systems. Here, we compare this compound with its key isomers and a non-brominated analog.
| Property | This compound | 4-(4-Bromophenyl)-3-Pyridinecarboxaldehyde | 3-Bromo-4-pyridinecarboxaldehyde | 4-Phenyl-3-pyridinecarboxaldehyde |
| Molecular Formula | C₁₂H₈BrNO[1] | C₁₂H₈BrNO | C₆H₄BrNO | C₁₂H₉NO |
| Molecular Weight | 262.11 g/mol | 262.11 g/mol | 186.01 g/mol | 183.21 g/mol |
| Melting Point (°C) | 84-86[1] | Not widely reported | 81-82 | Not widely reported |
| Boiling Point (°C) | 379.6 ± 32.0 (Predicted) | Not widely reported | Not widely reported | Not widely reported |
| Appearance | Solid | Solid | Solid | Likely solid |
Expert Analysis: The presence of the bromine atom in this compound significantly increases its molecular weight compared to its non-halogenated counterpart, which can influence its solubility and pharmacokinetic profile. The melting point is in a convenient range for handling in a laboratory setting. The key differentiator among the brominated isomers lies in the position of the bromine atom, which will have a more pronounced effect on their chemical reactivity and biological interactions than on their basic physicochemical properties.
Reactivity Profile: A Tale of Three Positions
The reactivity of this compound is dictated by its three key functional components: the pyridine ring, the aldehyde group, and the bromophenyl moiety. Each of these presents opportunities for synthetic diversification.
The Aldehyde Group: A Gateway to Diverse Functionalities
The aldehyde group is a versatile handle for a variety of chemical transformations, most notably condensation reactions and reductive aminations.
Condensation Reactions: The aldehyde readily reacts with primary amines to form Schiff bases (imines), a common linkage in medicinal chemistry. This reaction is often a key step in the synthesis of complex heterocyclic scaffolds.
Experimental Protocol: Representative Condensation Reaction
Objective: To synthesize a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.
-
Add 1.0 mmol of aniline to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product may precipitate out of solution. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and induce crystallization by adding a non-polar solvent like hexane.
-
Wash the collected product with cold ethanol and dry under vacuum.
The Bromophenyl Group: A Handle for Cross-Coupling Chemistry
The bromine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, providing a powerful tool for exploring the chemical space around the core scaffold.
Comparative Reactivity in Suzuki-Miyaura Coupling:
The position of the bromine atom on an aromatic ring significantly influences its reactivity in Suzuki coupling. While direct comparative data for this compound is scarce, we can infer its reactivity based on general principles and studies on simpler bromopyridines. For bromopyridines, the order of reactivity is generally 4-bromo > 2-bromo > 3-bromo. This is attributed to the electron-withdrawing nature of the pyridine nitrogen, which has a more pronounced effect at the 4- and 2-positions.
By extension, in 4-(3- Bromophenyl)-3-Pyridinecarboxaldehyde, the bromine is at the meta position of the phenyl ring, which is less activated than the ortho or para positions. Therefore, its reactivity in Suzuki coupling is expected to be moderate, potentially requiring more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalysts) compared to a building block with a bromine at the 4-position of the phenyl ring.
Experimental Protocol: Representative Suzuki-Miyaura Coupling Reaction
Objective: To couple this compound with an arylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid (or other arylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 10 mL of 1,4-dioxane and 2 mL of water.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Application in Drug Discovery: A Focus on Kinase Inhibitors
The pyridine and phenyl rings are common scaffolds in kinase inhibitors, which are a major class of anti-cancer drugs. The 4-(phenyl)-pyridine motif, in particular, is found in numerous approved and investigational kinase inhibitors. The bromine atom in this compound can serve as a key interaction point within the kinase active site or as a vector for further chemical modification.
Structure-Activity Relationship (SAR) Insights:
-
Kinase Hinge Binding: The pyridine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase active site, a common binding motif for Type I and Type II kinase inhibitors.
-
Hydrophobic Pockets: The phenyl group can occupy a hydrophobic pocket in the active site. The position of the bromine atom can influence the orientation of the phenyl ring and its interactions within this pocket.
-
"Gatekeeper" Residue Interaction: The substituent at the 3-position of the phenyl ring can interact with the "gatekeeper" residue, which is a key determinant of kinase selectivity. A bromine atom at this position can provide a favorable interaction, potentially enhancing potency and selectivity.
The aldehyde group can be elaborated into a variety of functional groups that can target other regions of the active site or improve the pharmacokinetic properties of the molecule.
Comparative Analysis with Alternative Building Blocks
| Building Block | Key Advantages | Key Disadvantages |
| This compound | - Versatile handles for diversification (aldehyde and bromo group). - 3-Bromo position can be advantageous for targeting specific kinase active site features. | - Moderate reactivity of the 3-bromo group in cross-coupling reactions may require harsher conditions. |
| 4-(4-Bromophenyl)-3-Pyridinecarboxaldehyde | - Higher reactivity of the 4-bromo group in cross-coupling reactions. | - The 4-bromo position may not be optimal for all kinase targets. |
| 3-Bromo-4-pyridinecarboxaldehyde | - Different substitution pattern on the pyridine ring, offering alternative SAR. | - The aldehyde at the 4-position may lead to different biological activities and off-target effects. |
| 4-Phenyl-3-pyridinecarboxaldehyde | - Simpler synthesis of some analogs without the need for cross-coupling. | - Lacks the bromine handle for further diversification and potential halogen bonding interactions. |
Conclusion: A Strategic Choice for Kinase Inhibitor Programs
This compound represents a strategically valuable building block for drug discovery, particularly in the realm of kinase inhibitors. Its trifunctional nature provides a rich platform for generating diverse chemical libraries with a high degree of structural complexity. While its moderate reactivity in cross-coupling reactions requires careful optimization of reaction conditions, the potential for unique and favorable interactions of the 3-bromophenyl moiety within a biological target makes it a compelling choice for medicinal chemists. The decision to employ this building block over its isomers or non-halogenated analogs should be driven by the specific goals of the drug discovery program, including the target biology, desired SAR, and synthetic strategy. This guide provides the foundational knowledge and practical insights to make that decision an informed and strategic one.
References
A Senior Application Scientist's Guide to Phosphine Ligand Performance in Cross-Coupling Reactions with 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde
Introduction: The Critical Role of Ligand Selection for a Multifunctional Substrate
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, offering unparalleled versatility in forming carbon-carbon and carbon-heteroatom bonds.[1][2] The substrate at the heart of our investigation, 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde, is a prime example of a valuable building block. Its structure, featuring a reactive aryl bromide, a coordinating pyridine ring, and a versatile aldehyde group, presents both unique synthetic opportunities and specific catalytic challenges.[3]
The success of any cross-coupling reaction involving this substrate is not merely dependent on the palladium precursor but is critically governed by the choice of phosphine ligand. The ligand's steric and electronic properties dictate the catalyst's activity, stability, and selectivity, influencing everything from reaction rates to product yields and purity.[4][5][6] This guide provides a comprehensive evaluation of various phosphine ligand classes in several key cross-coupling reactions, offering field-proven insights and experimental data to empower researchers in making informed decisions for their synthetic campaigns.
Pillar 1: Understanding Phosphine Ligands - The Puppeteers of Catalysis
The efficacy of a phosphine ligand is a tale of two properties: sterics and electronics.
-
Steric Bulk: Bulky ligands, such as those with tert-butyl or cyclohexyl groups, or intricate biaryl backbones, generally promote the formation of highly active, low-coordinate palladium complexes. This steric hindrance is crucial for facilitating the rate-determining oxidative addition step and the final reductive elimination, especially with challenging or hindered substrates.[5][6][7]
-
Electronic Nature: Electron-rich phosphines, which are effective sigma-donors, increase the electron density on the palladium center. This enhanced nucleophilicity of the metal promotes the oxidative addition of the aryl bromide.[7]
The interplay of these factors is what defines a ligand's suitability for a specific transformation. For a substrate like this compound, the presence of the pyridine and aldehyde moieties adds another layer of complexity, as they can potentially coordinate to the palladium center, necessitating a robust and well-chosen ligand to maintain the desired catalytic cycle.
References
- 1. scispace.com [scispace.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound | 376646-64-9 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
A Researcher's Guide to the Melting Point of Brominated Pyridinecarboxaldehydes
An In-depth Comparative Analysis for Drug Development and Materials Science Professionals
In the intricate world of pharmaceutical synthesis and materials science, the physical properties of chemical compounds are fundamental to predicting their behavior, from solubility and reaction kinetics to crystal packing and bioavailability. Among these, the melting point stands out as a critical, easily determinable characteristic that provides valuable insights into the purity and isomeric structure of a compound. This is especially pertinent for brominated pyridinecarboxaldehydes, a class of compounds that serve as versatile building blocks in the creation of a vast array of biologically active molecules and functional materials.
This guide offers a comprehensive comparative analysis of the melting points of various brominated pyridinecarboxaldehyde isomers. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple tabulation of data. It aims to provide a deeper, mechanistic understanding of the structural factors that govern these melting points, thereby empowering researchers to make more informed decisions in their synthetic and developmental workflows.
Comparative Melting Point Data of Brominated Pyridinecarboxaldehyde Isomers
The melting point of a pure crystalline solid is the specific temperature at which it transitions from a solid to a liquid state. This value is highly sensitive to the compound's identity and purity. The data presented in the following table has been compiled from reputable chemical suppliers and databases, providing a reliable reference for laboratory work.
| Compound Name | Isomeric Position (Br, CHO) | Melting Point (°C) |
| 2-Bromo-3-pyridinecarboxaldehyde | 2-Br, 3-CHO | 73[1] |
| 5-Bromo-2-pyridinecarboxaldehyde | 5-Br, 2-CHO | 91-96 |
| 6-Bromo-3-pyridinecarboxaldehyde | 6-Br, 3-CHO | 104-110 |
| 5-Bromo-3-pyridinecarboxaldehyde | 5-Br, 3-CHO | 98-102 |
| 2-Bromo-3-pyridinecarboxaldehyde | 2-Br, 3-CHO | 49-53[2] |
| 3-Bromo-2-pyridinecarboxaldehyde | 3-Br, 2-CHO | Not Available |
Note: The melting points are often presented as a range, which can be attributed to slight variations in purity between different batches.
Deciphering the Data: A Structure-Property Relationship Analysis
The significant variations in melting points among the isomers of brominated pyridinecarboxaldehyde are not random. They are a direct consequence of differences in their molecular architecture, which in turn dictates the strength of the intermolecular forces within the crystal lattice.[3][4]
-
Intermolecular Forces: The primary forces at play are London dispersion forces, dipole-dipole interactions, and potentially weak hydrogen bonds.[5] The strength of these forces is a key determinant of the melting point.[4][5]
-
Dipole-Dipole Interactions: The electronegative bromine, nitrogen, and oxygen atoms create polar bonds, resulting in a net molecular dipole moment. The magnitude and orientation of this dipole vary between isomers, leading to differences in the strength of dipole-dipole attractions.[6]
-
Hydrogen Bonding: While not containing classic hydrogen bond donors, the aldehyde oxygen can act as a hydrogen bond acceptor with ring protons, contributing to the overall lattice energy.[6]
-
-
Molecular Symmetry and Packing: Symmetrical molecules tend to pack more efficiently and tightly into a crystal lattice.[4][5] This efficient packing maximizes intermolecular contact and strengthens the forces holding the crystal together, thus requiring more thermal energy to disrupt, resulting in a higher melting point.[4][5]
-
Molecular Size: Within a homologous series, larger molecules generally have higher melting points due to increased van der Waals forces.[7]
Experimental Protocol: Precise Melting Point Determination
Accurate and reproducible melting point data is crucial for compound identification and purity assessment. The following protocol outlines a standard procedure for determining the melting point of a solid organic compound using modern melting point apparatus, in line with principles from the United States Pharmacopeia (USP).[8][9][10][11][12]
Objective: To accurately determine the melting point range of a brominated pyridinecarboxaldehyde sample.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for grinding)
-
The brominated pyridinecarboxaldehyde sample
Workflow for Melting Point Determination
Caption: A standardized workflow for accurate melting point determination.
Detailed Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry, as moisture can act as an impurity and depress the melting point.[13]
-
If the sample consists of large crystals, gently grind it to a fine powder to ensure uniform packing and heat transfer.[14]
-
Tap the open end of a capillary tube into the sample to collect a small amount of the powder.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.[13][14]
-
-
Instrument Setup:
-
Melting Point Measurement:
-
It is good practice to first perform a rapid heating to get an approximate melting range.
-
For an accurate measurement, use a slow heating rate of 1-2°C per minute.[14]
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first sign of melting is observed (T1).
-
Continue heating and record the temperature at which the last solid particle disappears (T2).[16]
-
-
Interpretation of Results:
Conclusion
The melting point is a powerful and accessible tool in the arsenal of a synthetic chemist. For brominated pyridinecarboxaldehydes, it serves as a reliable indicator of both isomeric identity and sample purity. By understanding the interplay of intermolecular forces, molecular symmetry, and crystal packing, researchers can not only interpret experimental data but also predict the physical properties of novel derivatives. The meticulous application of a standardized melting point determination protocol is paramount to ensuring the quality and reliability of the chemical building blocks that are foundational to the next generation of pharmaceuticals and advanced materials.
References
- 1. echemi.com [echemi.com]
- 2. 2-Bromo-3-Pyridinecarboxaldehyde | CAS 89465-80-9 | High Purity Supplier & Manufacturer in China [pipzine-chem.com]
- 3. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. youtube.com [youtube.com]
- 6. sciencing.com [sciencing.com]
- 7. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. uspbpep.com [uspbpep.com]
- 9. thinksrs.com [thinksrs.com]
- 10. scribd.com [scribd.com]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. drugfuture.com [drugfuture.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. westlab.com [westlab.com]
- 16. pennwest.edu [pennwest.edu]
A Comparative Analysis of the Density of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde and Its Analogs: A Guide for Researchers
This guide provides a detailed comparison of the density of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde and its structural analogs. As density is a critical physical property influencing crystal packing, solubility, and ultimately the bioavailability and formulation of pharmaceutical compounds, a thorough understanding of its determinants is paramount for researchers in drug development and materials science. This document delves into the theoretical underpinnings of molecular density in this class of compounds, presents available comparative data, and provides detailed experimental protocols for its determination.
The Significance of Density in Molecular Design
In the realm of solid-state chemistry, density is more than a simple mass-to-volume ratio; it is a direct reflection of the efficiency of molecular packing in the crystal lattice. Higher density often correlates with greater thermodynamic stability. For active pharmaceutical ingredients (APIs), the crystalline form and its associated density can significantly impact manufacturing processes, formulation, and dissolution rates. Therefore, understanding how structural modifications affect density is a key aspect of rational drug design.
Theoretical Framework: Factors Influencing Crystal Packing and Density
The density of a crystalline organic compound is primarily dictated by the interplay of intermolecular forces that govern how molecules arrange themselves in a three-dimensional lattice. For heteroaromatic compounds like this compound, several key interactions are at play:
-
Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with nucleophilic atoms like the nitrogen of the pyridine ring or the oxygen of the carboxaldehyde group in adjacent molecules. The strength and directionality of these bonds can lead to denser packing arrangements.[1]
-
Hydrogen Bonding: The aldehyde group can participate in weak C-H···O hydrogen bonds, further influencing the crystal packing.[1]
-
π-π Stacking: The aromatic pyridine and phenyl rings can engage in π-π stacking interactions, contributing to the overall stability and density of the crystal structure. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) will affect the packing efficiency.
-
Van der Waals Forces: These non-specific interactions are ubiquitous and contribute to the overall cohesive energy of the crystal.
The position of substituents on the aromatic rings has a profound impact on these interactions. For instance, the meta-position of the bromine atom in this compound will lead to a different spatial arrangement of the halogen bond donor compared to a para- or ortho-substituted analog, likely resulting in a different crystal packing and density.[2][3] Similarly, the relative positions of the carboxaldehyde and bromophenyl groups on the pyridine ring are critical in defining the overall molecular shape and the potential for intermolecular interactions.
Comparative Density Analysis
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/cm³) | Data Type |
| This compound | C₁₂H₈BrNO | 262.10 | 1.490 ± 0.06 | Predicted |
| 4-(4-Bromophenyl)-3-Pyridinecarboxaldehyde | C₁₂H₈BrNO | 262.10 | 1.490 ± 0.06 | Predicted |
| 2-Pyridinecarboxaldehyde | C₆H₅NO | 107.11 | 1.126 (at 25°C) | Experimental |
| 3-Pyridinecarboxaldehyde | C₆H₅NO | 107.11 | 1.141 (at 20°C) | Experimental |
| 4-Pyridinecarboxaldehyde | C₆H₅NO | 107.11 | 1.137 (at 20°C) | Experimental |
Data sourced from ChemicalBook and Sigma-Aldrich.[3][4]
From the table, a clear trend emerges: the introduction of the bromophenyl group significantly increases the density. This is attributable to two main factors:
-
Increased Molecular Weight: The heavy bromine atom substantially increases the molecular weight without a proportional increase in molecular volume.
-
Efficient Crystal Packing: The potential for strong intermolecular interactions, such as halogen bonding, facilitated by the bromine atom, can lead to a more compact and denser crystal lattice.
Interestingly, the predicted densities for the meta- and para-bromo isomers are identical. While this may be a limitation of the prediction algorithm, it is also possible that the difference in density between these two isomers is small. Experimental determination is necessary to confirm this.
The experimental densities of the parent pyridinecarboxaldehydes show subtle differences based on the position of the aldehyde group, highlighting the sensitivity of crystal packing to isomeric changes.
Experimental Determination of Density
To obtain definitive density values, experimental measurement is essential. The two most common and accurate methods for solid organic compounds are Gas Pycnometry and Single-Crystal X-ray Diffraction.
Protocol 1: Density Determination by Gas Pycnometry
Gas pycnometry measures the skeletal density of a solid by determining its volume via the displacement of an inert gas, typically helium.[5] This method is advantageous for powders or irregularly shaped solids.[6]
Principle: The volume of the solid is measured by quantifying the pressure change of helium in a calibrated chamber with and without the sample. The density is then calculated from the measured volume and the mass of the sample.
Instrumentation: A gas pycnometer, such as the Anton Paar Ultrapyc 5000.[6]
Procedure:
-
Sample Preparation: Ensure the sample is a dry, free-flowing powder. If the material is porous, it may require degassing under vacuum and/or heat to remove adsorbed moisture and volatiles.[7]
-
Mass Determination: Accurately weigh the sample using an analytical balance.
-
Sample Loading: Place the weighed sample into the sample chamber of the pycnometer.
-
Analysis:
-
The instrument will first purge the sample chamber with helium to remove air and contaminants.
-
The sample chamber is then pressurized to a target pressure.
-
The gas is expanded into a reference chamber of known volume, and the resulting pressure is measured.
-
The instrument's software calculates the sample volume based on Boyle's law.
-
-
Data Analysis: The density is calculated as the ratio of the sample's mass to its measured volume. Multiple measurements should be performed to ensure reproducibility.
Protocol 2: Density Determination by Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the crystal structure of a compound.[8] From the crystal structure, the volume of the unit cell and its contents can be determined with high precision, allowing for the calculation of the theoretical density.[9]
Principle: A single crystal is irradiated with a monochromatic X-ray beam. The diffraction pattern produced is dependent on the arrangement of atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, the three-dimensional electron density map of the unit cell can be reconstructed, revealing the atomic positions.[10]
Instrumentation: A single-crystal X-ray diffractometer.
Procedure:
-
Crystal Growth: Grow a single crystal of the compound of suitable size and quality (typically > 0.1 mm in all dimensions). This is often the most challenging step.[8]
-
Crystal Mounting: Mount the crystal on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in the X-ray beam of the diffractometer.
-
Rotate the crystal and collect the diffraction data at various orientations.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the "phase problem" to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and other parameters.
-
-
Density Calculation:
-
The refinement process yields the precise dimensions of the unit cell (and thus its volume, V) and the number of molecules per unit cell (Z).
-
The density (ρ) is calculated using the formula: ρ = (Z * M) / (Nₐ * V), where M is the molecular weight and Nₐ is Avogadro's number.
-
Discussion and Future Outlook
The predicted high density of this compound relative to its non-halogenated counterparts strongly suggests that the bromophenyl moiety plays a crucial role in promoting efficient crystal packing. The lack of a predicted density difference between the meta and para isomers underscores the necessity for experimental validation. It is plausible that subtle differences in the directionality of halogen bonds and the overall molecular symmetry in these isomers could lead to distinct packing arrangements and, consequently, different densities.
For researchers working with this class of compounds, it is highly recommended to pursue experimental density determination. Gas pycnometry provides a rapid and accurate method for routine analysis of bulk powder samples. For a more fundamental understanding of the structure-property relationships, single-crystal X-ray diffraction is invaluable, as it not only provides a precise density value but also elucidates the specific intermolecular interactions responsible for the observed crystal packing.
The insights gained from such studies will undoubtedly contribute to a more predictive understanding of the solid-state properties of halogenated phenylpyridine derivatives, aiding in the design of future molecules with tailored physical characteristics for pharmaceutical and material science applications.
References
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. ck12.org [ck12.org]
- 4. 3-Pyridinecarboxaldehyde | 500-22-1 [chemicalbook.com]
- 5. measurlabs.com [measurlabs.com]
- 6. covalentmetrology.com [covalentmetrology.com]
- 7. micromeritics.com [micromeritics.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Confirming the Identity of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde via Elemental Analysis and Orthogonal Methods
In the landscape of drug discovery and organic synthesis, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent research is built. For a compound like 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde, a versatile intermediate in medicinal chemistry, absolute certainty of its elemental composition and structure is non-negotiable.[1] This guide provides an in-depth comparison of analytical techniques, centering on elemental analysis as a foundational method, and contextualizing its data with powerful orthogonal spectroscopic techniques. We will explore not just the how, but the critical why behind these experimental choices, ensuring a self-validating approach to molecular characterization.
The Foundational Pillar: Elemental Analysis
Elemental analysis is a cornerstone technique that provides the empirical formula of a compound by determining the mass percentages of its constituent elements. For this compound, with a molecular formula of C₁₂H₈BrNO, this technique offers a direct, quantitative measure of its atomic makeup.[1][2][3]
Theoretical Composition: The Benchmark for Purity
The first step in any elemental analysis is to calculate the theoretical or expected percentages of each element based on the molecular formula and atomic weights. This theoretical data serves as the gold standard against which experimental results are compared.
Molecular Formula: C₁₂H₈BrNO Molecular Weight: 262.11 g/mol [2]
| Element | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon (C) | 12.011 | 12 | 144.132 | 54.99% |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.08% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 30.48% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.34% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 6.10% |
| Table 1. Theoretical elemental composition of this compound. |
An experimental result that deviates significantly (typically >0.4%) from these theoretical values can indicate the presence of impurities, residual solvent, or an incorrect molecular structure.
Experimental Protocol 1: Qualitative Elemental Detection (Lassaigne's Test)
Before proceeding to quantitative analysis, a classic and robust qualitative check for the presence of key heteroatoms (Nitrogen and Halogens) is the Sodium Fusion, or Lassaigne's Test.[4][5] The core principle is to convert the covalently bonded nitrogen and bromine into water-soluble ionic salts (sodium cyanide and sodium bromide) by fusing the organic compound with metallic sodium.[4][6]
Methodology:
-
Sodium Fusion: In a clean, dry fusion tube, gently heat a small, pea-sized piece of dry sodium metal until it forms a molten, silvery globule.
-
Sample Addition: Add a small quantity (10-20 mg) of the this compound sample directly onto the molten sodium.
-
Heating: Heat the tube gently at first to initiate the reaction, then heat strongly until the tube is red-hot for 2-3 minutes.
-
Quenching: Plunge the red-hot tube into a china dish containing approximately 15-20 mL of distilled water. The tube will shatter.
-
Extraction: Boil the contents of the china dish for a few minutes to extract the soluble salts, then filter the solution. The clear, colorless filtrate is the Sodium Fusion Extract.
Detection:
-
Test for Nitrogen: To 2-3 mL of the extract, add a few drops of freshly prepared ferrous sulfate (FeSO₄) solution and make the solution alkaline with sodium hydroxide. Boil gently. Acidify the cooled solution with dilute sulfuric acid. The formation of a Prussian blue precipitate or coloration confirms the presence of nitrogen.[4]
-
Test for Halogens (Bromine): To 2-3 mL of the extract, acidify with dilute nitric acid (HNO₃) and boil to expel any hydrogen cyanide or hydrogen sulfide gas. Add a few drops of silver nitrate (AgNO₃) solution. The formation of a pale yellow or yellowish-white precipitate (AgBr), which is sparingly soluble in ammonium hydroxide, indicates the presence of bromine.[4][6]
Experimental Protocol 2: Quantitative Elemental Analysis (CHN/X Analyzer)
Modern quantitative analysis is performed using automated CHN/X (Carbon, Hydrogen, Nitrogen/Halogen) analyzers. This instrumental method offers high precision and accuracy.
Principle of Operation:
The sample is precisely weighed and combusted in a high-temperature furnace (around 1000 °C) in the presence of excess oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are swept by a carrier gas (typically helium) through a series of traps and columns that separate them. Their concentrations are then measured by a thermal conductivity detector. For bromine analysis, the combustion gases are passed through a separate scrubbing tube where the resulting hydrogen bromide (HBr) is trapped and subsequently quantified, often by argentometric titration.
Caption: Workflow for quantitative elemental analysis using a CHN/X analyzer.
Orthogonal Methods: A Comparative Guide for Self-Validating Results
While elemental analysis confirms what elements are present and in what ratio, it does not reveal how they are connected. To confirm the specific isomeric structure of This compound , orthogonal (independent) analytical methods are essential.
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| Elemental Analysis | Provides the percent composition of C, H, N, and Br. Confirms the empirical and molecular formula. | Direct, quantitative confirmation of elemental ratios. Excellent for assessing purity. | Does not provide structural or connectivity information. Cannot distinguish between isomers. |
| ¹H NMR Spectroscopy | Reveals the chemical environment and connectivity of hydrogen atoms. | Confirms the presence of the aldehyde proton (singlet, ~9.8-10.0 ppm) and the distinct aromatic proton patterns of the two rings.[1] | Requires a pure sample. Can be complex to interpret without experience. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on fragmentation patterns. | Confirms the molecular weight (262.1 g/mol ). The characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br) provides definitive evidence of a single bromine atom.[1] | Does not typically distinguish between positional isomers without tandem MS (MS/MS) fragmentation studies. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Clearly shows the characteristic aldehyde C=O stretch (~1700 cm⁻¹) and the aromatic ring stretches, confirming the key functional components.[7] | Provides limited information on the overall molecular skeleton. Spectrum can be complex in the fingerprint region. |
| Table 2. Comparison of analytical techniques for the characterization of this compound. |
A Validated Workflow for Unambiguous Identity Confirmation
Caption: A comprehensive, self-validating workflow for identity confirmation.
Conclusion
Confirming the identity of this compound requires a multi-faceted analytical approach. Elemental analysis serves as the essential starting point, providing a quantitative and direct measure of the compound's elemental formula and purity. However, it is the synergistic combination of this data with high-resolution spectroscopic techniques—NMR for structural elucidation, Mass Spectrometry for molecular weight and isotopic confirmation, and IR for functional group identification—that provides the authoritative and trustworthy confirmation required in a rigorous scientific setting. This integrated, self-validating workflow ensures that the material in the vial is precisely the material intended for research, safeguarding the integrity of all subsequent experiments.
References
- 1. Buy this compound | 376646-64-9 [smolecule.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. This compound | 376646-64-9 [chemicalbook.com]
- 4. byjus.com [byjus.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Quantitative analysis of Nitrogen and Halogens [unacademy.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde (CAS No. 376646-64-9). As a brominated aromatic aldehyde, this compound requires specific handling and disposal protocols to ensure laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who utilize this chemical intermediate in their work.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of this compound is the foundation of its safe management. The molecule's structure incorporates three key features that dictate its hazard profile and disposal requirements: a brominated phenyl group, a pyridine ring, and an aldehyde functional group.
-
Brominated Aromatic System : As a halogenated organic compound, it falls under specific hazardous waste categories.[1][2] Halogenated wastes are often more costly and complex to dispose of due to the potential for forming toxic byproducts like hydrogen bromide (HBr) during improper incineration.[3] Therefore, segregation from non-halogenated waste is mandatory.
-
Aldehyde Functional Group : Aldehydes are reactive and can be irritants.[4] The Safety Data Sheet (SDS) for the related compound 3-Pyridinecarboxaldehyde indicates potential for skin and respiratory irritation.[5][6]
-
Pyridine Moiety : Pyridine and its derivatives are noted for their potential biological activity and require careful handling.[7]
Below is a summary of the key properties of this compound.
| Property | Data | Reference(s) |
| CAS Number | 376646-64-9 | [4][8] |
| Molecular Formula | C₁₂H₈BrNO | [4][7] |
| Molecular Weight | ~262.11 g/mol | [4][7] |
| Appearance | Solid, crystalline material. May appear as a light brown to yellow solid. | [7] |
| Melting Point | 84-86°C | [4] |
| Primary Hazard | Irritant | [4] |
Personal Protective Equipment (PPE) and Safety Precautions
Before handling the compound or its waste, ensure all appropriate safety measures are in place.
-
Engineering Controls : All handling and disposal operations, including weighing the compound and adding waste to a container, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[9] Ensure eyewash stations and safety showers are accessible.[10]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes.
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile gloves). Always inspect gloves for tears or holes before use and change them immediately if contamination occurs.
-
Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.
-
Waste Segregation: The Critical First Step
Proper segregation is the most critical step in the disposal process. Mixing halogenated and non-halogenated waste streams leads to costly re-sorting and can create hazardous chemical reactions. This compound is a halogenated organic compound and must be disposed of accordingly.[1]
The following diagram illustrates the decision-making process for segregating waste related to this compound.
Caption: Waste Segregation Flowchart for this compound.
Step-by-Step Disposal Protocol
Follow these procedures based on the form of the waste.
Disposal of Unused or Waste Solid Compound
-
Container Selection : Choose a designated, chemically compatible container labeled "Halogenated Organic Solid Waste."[2] The container must be in good condition with a secure, tight-fitting lid.
-
Transfer : Working inside a chemical fume hood, carefully transfer the solid waste into the designated container using a clean spatula. Avoid generating dust.
-
Labeling : Ensure the container is accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate amount added.[11]
-
Closure : Securely close the container lid immediately after adding the waste.
Disposal of Contaminated Labware and Debris
-
Collection : Items such as used gloves, weighing papers, and paper towels contaminated with the compound should be collected in the same "Halogenated Organic Solid Waste" container.
-
Glassware :
-
Rinse contaminated glassware (e.g., beakers, flasks) with a small amount of a suitable organic solvent (e.g., acetone).
-
This rinsate is now considered halogenated liquid waste . Dispose of it as described in section 4.3.
-
After rinsing, the glassware can typically be washed through standard laboratory procedures.
-
Disposal of Liquid Solutions
-
Classification : Any organic solvent, halogenated or non-halogenated, used to dissolve this compound becomes halogenated liquid waste .[3] Do not mix this with non-halogenated solvent waste streams.
-
Container Selection : Use a designated "Halogenated Organic Liquid Waste" container.[11] Polyethylene or other compatible plastic carboys are often used, as some halogenated solvents can produce acids that corrode metal.[9]
-
Transfer : Carefully pour the liquid waste into the container using a funnel. This must be done in a chemical fume hood.
-
Labeling and Closure : Keep a log of all constituents and their approximate percentages on the container's hazardous waste tag.[12] Close the container tightly when not in use to prevent the release of vapors.[11]
Spill Management
In the event of a small spill within a chemical fume hood:
-
Alert Personnel : Inform others in the immediate area.
-
Containment : Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[10]
-
Collection : Carefully scoop the absorbed material into the "Halogenated Organic Solid Waste" container.[12]
-
Decontamination : Clean the spill area with a cloth or paper towel lightly dampened with a suitable solvent (e.g., acetone). Dispose of the cleaning materials as halogenated solid waste.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[12]
Waste Storage and Collection
-
Storage Location : Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA).[12] The storage area should be cool, dry, and well-ventilated.[9]
-
Segregation : Store the halogenated waste container in secondary containment and away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][9]
-
Pickup Request : When the container is nearly full (e.g., ¾ full), or if you are finished with the process, submit a chemical waste collection request to your institution's EHS department.[12] Do not overfill containers.
By adhering to these detailed procedures, you ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. bucknell.edu [bucknell.edu]
- 2. benchchem.com [benchchem.com]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Buy this compound | 376646-64-9 [smolecule.com]
- 8. This compound | 376646-64-9 [chemicalbook.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
